Ethyl 6-ethynylpicolinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-ethynylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-8-6-5-7-9(11-8)10(12)13-4-2/h1,5-7H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRWDYUSCLOARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743755 | |
| Record name | Ethyl 6-ethynylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379302-65-4 | |
| Record name | Ethyl 6-ethynylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 6-ethynylpicolinate: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Building Block in Medicinal Chemistry.
Introduction
Ethyl 6-ethynylpicolinate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring functionalized with both an ethyl ester and an ethynyl group, makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of the terminal alkyne provides a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a powerful tool for creating diverse molecular libraries.[1] This guide aims to provide a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, and its burgeoning applications in the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1379302-65-4 | [2][3][4][5] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Purity | ≥95-98% (commercially available) | [2][3] |
| Synonyms | 2-Pyridinecarboxylic acid, 6-ethynyl-, ethyl ester | [2] |
| SMILES | C#CC1=NC(=CC=C1)C(=O)OCC | [2] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [2] |
| logP | 1.2396 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis Protocols
The synthesis of this compound typically involves a multi-step process, starting from more readily available picolinic acid derivatives. A common synthetic route involves the introduction of the ethynyl group via a Sonogashira coupling reaction with a suitable alkyne source. While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound is not readily found in the provided search results, a generalizable workflow can be inferred from standard organic chemistry principles and related transformations.
Generalized Synthesis Workflow
A plausible synthetic strategy would begin with a halogenated precursor, such as Ethyl 6-chloropicolinate or Ethyl 6-bromopicolinate.[6][7] This precursor would then undergo a palladium-catalyzed cross-coupling reaction with a protected or terminal alkyne.
Step 1: Esterification of Picolinic Acid
The synthesis often commences with the esterification of picolinic acid to yield ethyl picolinate. This is a standard reaction where picolinic acid is refluxed with anhydrous ethanol in the presence of a strong acid catalyst like sulfuric acid.[8]
Step 2: Halogenation of the Pyridine Ring
The next step would involve the selective halogenation of the pyridine ring at the 6-position to produce a precursor like Ethyl 6-chloropicolinate or Ethyl 6-bromopicolinate.[6][7]
Step 3: Sonogashira Coupling
The crucial introduction of the ethynyl group is achieved through a Sonogashira coupling. This reaction involves the coupling of the halogenated ethyl picolinate with a suitable alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl group serves as a protecting group for the terminal alkyne and can be subsequently removed under mild conditions to yield the desired this compound.
References
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound|å æçå° [klamar-cn.com]
- 5. 1379302-65-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Ethyl 6-chloropicolinate | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
Ethyl 6-ethynylpicolinate: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery
Introduction: The Strategic Value of a Bifunctional Scaffolding
Ethyl 6-ethynylpicolinate (CAS No. 1379302-65-4) is a pyridine-based heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure is distinguished by the presence of two highly versatile functional groups: an ethyl ester at the 2-position and a terminal alkyne at the 6-position of the pyridine ring. This unique arrangement offers orthogonal reactivity, enabling chemists to perform sequential and selective modifications.
The pyridine core is a ubiquitous motif in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding, act as a ligand for metal centers in metalloenzymes, and improve the pharmacokinetic properties of a molecule.[3] The terminal alkyne serves as a reactive handle for a variety of powerful C-C bond-forming reactions, most notably the Sonogashira coupling, as well as "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), making it an ideal anchor point for constructing complex molecular architectures.[4] This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and potential applications of this compound for researchers in drug development and organic synthesis.
Physicochemical and Spectroscopic Profile
While comprehensive experimental data for this compound is not extensively documented in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from analogous compounds. Commercial suppliers typically offer this compound at a purity of 95% to ≥98%.[2]
Data Summary Table
| Property | Value / Predicted Information | Basis / Source |
| CAS Number | 1379302-65-4 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | Predicted: Off-white to yellow solid | Based on similar pyridine derivatives[5] |
| Melting Point | Experimental data not available. Predicted to be in the range of 50-80 °C. | Estimation based on related structures. |
| Boiling Point | Experimental data not available. | --- |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMSO, DMF) and sparingly soluble in water. | General solubility of esters and aromatic compounds[5] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | Computational Prediction[1] |
| LogP | 1.2396 | Computational Prediction[1] |
| Hydrogen Bond Acceptors | 3 | Computational Prediction[1] |
| Hydrogen Bond Donors | 0 | Computational Prediction[1] |
Predicted Spectroscopic Signature
The following spectral characteristics are predicted and can serve as a guide for the characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Pyridine Protons (3H): Three signals are expected in the aromatic region (δ 7.5-8.5 ppm). Due to the electron-withdrawing nature of the ester and the anisotropic effect of the alkyne, these protons will be downfield. A triplet and two doublets are expected, showing characteristic pyridine coupling constants.
-
Ethyl Ester Protons (5H): A quartet (2H, -OCH₂ CH₃) is expected around δ 4.4-4.6 ppm, coupled to the methyl protons. A triplet (3H, -OCH₂CH₃ ) is expected further upfield, around δ 1.4-1.6 ppm.
-
Alkynyl Proton (1H): A sharp singlet is expected around δ 3.0-3.5 ppm for the terminal alkyne proton (-C≡CH ).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the downfield region, around δ 164-166 ppm.
-
Pyridine Carbons (5C): Five distinct signals in the aromatic region (δ 120-155 ppm). The carbon bearing the ester group (C2) and the carbon bearing the alkyne (C6) will be significantly shifted.
-
Alkynyl Carbons (2C): Two signals are expected between δ 75-90 ppm for the sp-hybridized carbons of the alkyne.
-
Ethyl Ester Carbons (2C): A signal around δ 62 ppm for the -OCH₂ - carbon and a signal around δ 14 ppm for the terminal -CH₃ carbon.
-
-
IR (Infrared) Spectroscopy:
-
C≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹.
-
C≡C Stretch: A weaker, sharp peak in the range of 2100-2150 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C=N and C=C Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 175. A common fragmentation pattern would involve the loss of the ethoxy group (-OCH₂CH₃), resulting in a fragment at m/z = 130.
-
Synthesis and Chemical Reactivity
Proposed Synthesis: Sonogashira Cross-Coupling
The most logical and widely employed method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[6] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6]
A plausible synthetic route to this compound starts from the commercially available Ethyl 6-bromopicolinate. The alkyne can be introduced using a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection.
Caption: Proposed Sonogashira synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative procedure based on standard Sonogashira coupling methodologies and has not been optimized for this specific substrate.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 6-bromopicolinate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N. Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 eq) dropwise to the stirring mixture.
-
Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Deprotection and Workup: Upon completion, cool the reaction to room temperature. Add methanol and a base such as potassium carbonate (K₂CO₃) to effect the desilylation. Stir for 1-2 hours.
-
Extraction: Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Chemical Reactivity
The utility of this compound lies in the differential reactivity of its functional groups.
-
The Alkyne Moiety: The terminal alkyne is the primary site for diversification.
-
Sonogashira Couplings: It can be further coupled with other aryl/vinyl halides to build more complex structures.
-
Click Chemistry: It readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a stable and valuable linker in drug discovery.
-
Other Alkyne Reactions: It can participate in hydration, hydroamination, and various cycloaddition reactions.
-
-
The Ester Moiety: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other esters, or serve as a handle for further functionalization. Saponification (hydrolysis under basic conditions) is a standard method to achieve this transformation.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific studies detailing the biological activity of this compound are scarce in publicly available literature, the structural motif is of significant interest in drug discovery. The ethynyl-pyridine scaffold is a key component in several potent and selective modulators of biological targets. For instance, analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) are potent antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5), a target for treating CNS disorders, including drug addiction.[7]
The strategic value of this compound is as a versatile intermediate for the synthesis of compound libraries for high-throughput screening. By utilizing the orthogonal reactivity of the alkyne and ester groups, medicinal chemists can rapidly generate a diverse set of analogues to explore structure-activity relationships (SAR) for a given biological target.
Potential Therapeutic Areas for Derivatives:
-
Oncology: Pyridine derivatives are found in numerous kinase inhibitors and other anticancer agents.[8]
-
Neuroscience: As mentioned, mGluR5 antagonists and other CNS-active agents often feature this scaffold.
-
Infectious Diseases: The pyridine ring is a component of various antibacterial and antiviral drugs.[9]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound should be obtained from the supplier and consulted before use. Based on analogous compounds, the following general precautions should be taken:
-
Hazard Statements (Predicted): May cause skin irritation (H315) and serious eye irritation (H319).[10]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection (P280).
-
Wash skin thoroughly after handling (P264).
-
IF ON SKIN: Wash with plenty of soap and water (P302 + P352).
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
-
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]
- 10. rsc.org [rsc.org]
An In-Depth Technical Guide to Ethyl 6-ethynylpicolinate: Structure, Synthesis, and Characterization
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in Ethyl 6-ethynylpicolinate. This versatile heterocyclic building block, featuring a pyridine core functionalized with both an ethyl ester and a terminal alkyne, holds significant potential in the synthesis of complex molecular architectures. We will delve into its fundamental properties, provide a field-proven synthetic protocol with mechanistic insights, and detail the analytical methods required for its structural validation.
Core Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine derivative. The strategic placement of the ethynyl group at the 6-position and the ethyl ester at the 2-position provides two distinct and reactive handles for further chemical modification, making it a valuable synthon in organic chemistry and drug discovery.
The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, regulatory submission, and computational modeling.
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 6-ethynylpyridine-2-carboxylate | [1] |
| Synonyms | 2-Pyridinecarboxylic acid, 6-ethynyl-, ethyl ester | [1] |
| CAS Number | 1379302-65-4 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| SMILES | C#CC1=NC(=CC=C1)C(=O)OCC | [1] |
Synthesis of this compound via Sonogashira Coupling
The most reliable and widely adopted method for installing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Rationale for the Synthetic Strategy
Our chosen strategy involves a two-step sequence starting from the commercially available Ethyl 6-bromopicolinate:
-
Sonogashira Coupling: The aryl bromide is coupled with a protected terminal alkyne, specifically (Trimethylsilyl)acetylene (TMSA). Using a protected alkyne is a critical experimental choice. It prevents the undesired self-coupling of the terminal alkyne (Glaser coupling) and ensures a clean reaction profile, leading to a single, silylated product.[4]
-
Deprotection: The trimethylsilyl (TMS) protecting group is selectively removed under mild basic conditions to yield the final terminal alkyne. This step is essential as the free terminal alkyne is often the desired functionality for subsequent reactions like click chemistry or further couplings.
This sequence is highly efficient, tolerates a wide range of functional groups, and proceeds under relatively mild conditions, making it a cornerstone of modern synthetic chemistry.[2]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
Step 1: Synthesis of Ethyl 6-((trimethylsilyl)ethynyl)picolinate
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Ethyl 6-bromopicolinate (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).
-
Solvent and Reagents: Evacuate and backfill the flask with dry nitrogen gas (repeat 3x). Add anhydrous toluene (approx. 10 mL per 1 mmol of bromide) and triethylamine (Et₃N, 2.5 eq.).
-
Alkyne Addition: Add (Trimethylsilyl)acetylene (1.5 eq.) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 70°C and stir under nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the TMS-protected intermediate as a solid.
Step 2: Synthesis of this compound (TMS Deprotection)
-
Dissolution: Dissolve the purified TMS-protected intermediate from Step 1 in methanol (approx. 20 mL per 1 mmol).
-
Base Addition: To this solution, add potassium carbonate (K₂CO₃, 0.2 eq.).[5] The use of a mild, inexpensive base like K₂CO₃ is sufficient for this transformation and avoids potential side reactions associated with stronger bases.[6][7]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully converted to the more polar product (typically 1-2 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).
-
Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If necessary, purify further by flash column chromatography to yield this compound as a pure solid.
Structural Elucidation and Quality Control
| Technique | Functional Group | Expected Signal / Observation | Rationale |
| ¹H NMR | Ethyl (-OCH₂CH₃) | ~4.4 ppm (quartet, 2H)~1.4 ppm (triplet, 3H) | Standard ethyl ester pattern; CH₂ is deshielded by the adjacent oxygen.[9][10] |
| Pyridine Ring (-C₅H₃N-) | ~7.6-8.2 ppm (multiplets, 3H) | Aromatic protons on an electron-deficient pyridine ring. | |
| Alkyne (-C≡C-H) | ~3.2 ppm (singlet, 1H) | The acetylenic proton is a sharp singlet in a characteristic region. | |
| ¹³C NMR | Carbonyl (-C=O) | ~164 ppm | The sp² carbonyl carbon is significantly deshielded.[11] |
| Pyridine Ring (-C₅H₃N-) | ~124-150 ppm (5 signals) | Aromatic carbons; carbons adjacent to nitrogen are further downfield.[9] | |
| Alkyne (-C≡C-H) | ~83 ppm, ~79 ppm (2 signals) | sp-hybridized carbons appear in this characteristic range. | |
| Ethyl (-OCH₂CH₃) | ~62 ppm (-OCH₂-)~14 ppm (-CH₃) | Aliphatic carbons, with the O-linked carbon being more deshielded.[11] | |
| FT-IR | Alkyne (-C≡C-H) | ~3300 cm⁻¹ (strong, sharp) | Terminal C-H stretch. Its presence is key to confirming deprotection.[12] |
| Alkyne (-C≡C-) | ~2115 cm⁻¹ (weak to medium) | C≡C triple bond stretch. | |
| Carbonyl (-C=O) | ~1730 cm⁻¹ (strong, sharp) | Characteristic ester carbonyl stretch.[13] | |
| C-O Stretch | ~1250-1300 cm⁻¹ (strong) | Ester C-O bond stretch.[13] | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 175.18 | Corresponds to the calculated molecular weight of C₁₀H₉NO₂. |
Applications and Future Directions
This compound is not merely a chemical curiosity; it is a valuable building block for creating more complex molecules. The terminal alkyne is primed for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, while the picolinate ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These functionalities make it an attractive starting material for:
-
Medicinal Chemistry: Synthesis of novel kinase inhibitors and other targeted therapeutics.[14][15]
-
Materials Science: Development of novel ligands for metal-organic frameworks (MOFs) or functional polymers.
-
Agrochemicals: As a scaffold for new pesticides and herbicides.
The continued exploration of this and related heterocyclic synthons will undoubtedly fuel innovation across the chemical sciences.
References
- 1. chemscene.com [chemscene.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 10. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 6-ethynylpicolinate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 6-ethynylpicolinate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to predict and determine the solubility of this compound in common organic solvents. Given the absence of publicly available experimental solubility data for this compound, this guide offers a robust framework for approaching its dissolution in a laboratory setting.
Introduction to this compound
This compound is a pyridine derivative with the chemical formula C₁₀H₉NO₂.[1] Its structure, featuring a pyridine ring, an ethyl ester, and an ethynyl group, dictates its physicochemical properties and, consequently, its solubility profile. Understanding these properties is paramount for its application in organic synthesis, medicinal chemistry, and materials science, where it serves as a versatile building block.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | ChemScene[1] |
| Molecular Weight | 175.18 g/mol | ChemScene[1] |
| LogP | 1.2396 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
The calculated LogP value of 1.2396 suggests that this compound is moderately lipophilic, indicating a preference for organic solvents over water. The TPSA of 39.19 Ų points to a degree of polarity conferred by the nitrogen atom in the pyridine ring and the oxygen atoms in the ester group.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This rule posits that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is a complex property influenced by its dipole moment, dielectric constant, and its ability to engage in hydrogen bonding.
For this compound, its solubility will be a function of the interplay between its polar pyridine and ester moieties and its nonpolar ethyl and ethynyl groups. Solvents that can effectively interact with these different regions of the molecule will be the most effective at dissolving it.
Predicted Solubility of this compound in Common Organic Solvents
Based on the structural features of this compound and the properties of common organic solvents, a qualitative prediction of its solubility can be made.
Table 2: Predicted Solubility of this compound
| Solvent | Polarity | Dielectric Constant (approx.) | Predicted Solubility | Rationale |
| Hexane | Nonpolar | 1.9 | Low | The significant polarity of the pyridine ring and ester group will limit solubility in a purely nonpolar solvent. |
| Toluene | Nonpolar (Aromatic) | 2.4 | Moderate | The aromatic nature of toluene can engage in π-π stacking interactions with the pyridine ring, potentially enhancing solubility compared to aliphatic nonpolar solvents. |
| Diethyl Ether | Slightly Polar | 4.3 | Moderate to High | The ether's ability to act as a hydrogen bond acceptor can interact with any potential weak C-H donors, and its overall low polarity is compatible with the molecule's lipophilic character. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | High | DCM is an excellent solvent for a wide range of organic compounds due to its ability to dissolve both moderately polar and nonpolar substances. |
| Ethyl Acetate | Polar Aprotic | 6.0 | High | As an ester itself, ethyl acetate shares structural similarity with the solute, which should promote dissolution. |
| Acetone | Polar Aprotic | 21 | High | Acetone is a versatile polar aprotic solvent capable of dissolving a wide array of compounds. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate to High | While polar, acetonitrile is a good solvent for many organic molecules. |
| Isopropanol | Polar Protic | 18 | Moderate | The alcohol can act as a hydrogen bond donor and acceptor, but the overall high polarity might be less favorable than polar aprotic solvents. |
| Ethanol | Polar Protic | 24.6 | Moderate | Similar to isopropanol, the polarity of ethanol may limit the solubility of the moderately lipophilic solute. |
| Methanol | Polar Protic | 33 | Moderate to Low | Methanol is a highly polar solvent, which may not be optimal for a compound with a LogP greater than 1. |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | High | DMF is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | High | DMSO is another strong, polar aprotic solvent with excellent solvating power for many organic molecules.[5] |
Experimental Determination of Solubility
To obtain quantitative data, a standardized experimental protocol should be followed. The shake-flask method is a common and reliable technique for determining the solubility of a solid in a liquid.[3]
Experimental Workflow
The following diagram outlines the key steps in determining the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.[3]
-
Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any undissolved microparticles.
-
-
Concentration Analysis:
-
Analyze the concentration of this compound in the filtered solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This requires the prior development of a calibration curve with known concentrations of the compound.
-
-
Calculation of Solubility:
-
From the determined concentration, calculate the solubility in desired units (e.g., mg/mL, mol/L).
-
Factors Influencing Solubility
The solubility of this compound is influenced by a variety of factors, the understanding of which can aid in solvent selection and experimental design.
Caption: Factors influencing the solubility of this compound.
Conclusion
References
An In-depth Technical Guide to the Potential Biological Activity of Ethyl 6-Ethynylpicolinate Derivatives
Introduction: Scaffolds of Opportunity in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their proven success in engaging with biological targets. The pyridine ring is one such scaffold, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA). Its prevalence stems from its ability to form hydrogen bonds, its metabolic stability, and its capacity to serve as a bioisostere for various functional groups.[] Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, is an endogenous metabolite of tryptophan and is known to possess a wide array of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[2][3][4] It also acts as an efficient chelating agent for essential trace elements like zinc and chromium, facilitating their transport and bioavailability.[2][5][6]
The strategic incorporation of an ethynyl (alkyne) group onto this privileged picolinate scaffold introduces a powerful tool for drug design. The terminal alkyne of Ethyl 6-ethynylpicolinate is not merely a structural element; it is a versatile chemical handle. It provides a gateway for creating vast and diverse molecular libraries through highly efficient and specific chemical reactions, most notably the palladium-catalyzed Sonogashira cross-coupling.[7][8] This reaction allows for the precise formation of carbon-carbon bonds under mild conditions, enabling the linkage of the picolinate core to a wide range of aryl or vinyl groups, a cornerstone strategy in modern drug discovery.[7][8][9][10]
This technical guide provides a comprehensive framework for synthesizing, screening, and evaluating the biological potential of novel derivatives of this compound. We will detail robust protocols for chemical synthesis and a multi-tiered biological screening strategy, moving from broad cytotoxicity assessments to targeted enzyme inhibition assays. The ultimate goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore this promising class of compounds.
Section 1: Synthesis and Derivatization Strategies
The foundation of exploring biological activity lies in the ability to create a diverse yet rationally designed library of compounds. This compound serves as the ideal starting point for this endeavor.
Core Synthesis of this compound
While various synthetic routes exist, a common and effective method involves the esterification of picolinic acid followed by the introduction of the ethynyl group. The initial esterification is typically achieved by refluxing picolinic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[11] Subsequent steps to introduce the alkyne can be accomplished through cross-coupling reactions on a halogenated precursor. The resulting compound, this compound, is a stable, versatile intermediate.[12]
Derivatization via Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful and widely used method for forming C(sp²)–C(sp) bonds, making it exceptionally suitable for derivatizing our core molecule.[8][9] This palladium-catalyzed reaction couples the terminal alkyne of this compound with various aryl or vinyl halides.
Rationale for Experimental Choice: The Sonogashira coupling is selected for its high functional group tolerance, mild reaction conditions, and generally high yields.[9][10] This allows for the creation of a diverse library of derivatives by varying the halide coupling partner, which is critical for exploring the structure-activity relationship (SAR). Both traditional palladium/copper co-catalyzed systems and modern copper-free methods can be employed to minimize the potential for alkyne homocoupling (Glaser coupling), a common side reaction.[10]
Section 2: A Strategic Approach to Biological Screening
With a library of synthesized compounds, a systematic screening cascade is essential to identify and characterize potential biological activities. This guide proposes a three-tiered approach: broad-spectrum anticancer screening, targeted kinase inhibition assays, and antimicrobial evaluation.
Tier 1: Broad-Spectrum Cytotoxicity Screening
Expertise & Rationale: Pyridine derivatives are well-documented for their antiproliferative effects against various cancer cell lines.[13] Therefore, an initial broad screening for cytotoxicity is a logical and efficient first step to identify promising "hit" compounds. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method for this purpose. It is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active, viable cells.[14][15][16] Its high sensitivity, robustness, and suitability for high-throughput screening (HTS) make it an ideal choice.[15][17]
-
Cell Culture:
-
Maintain a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in their respective recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in a final volume of 90 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of each test derivative in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the compounds in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Add 10 µL of the diluted compound solutions to the appropriate wells. Add 10 µL of medium with 0.5% DMSO to vehicle control wells.
-
Incubate the plates for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[15]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[15]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
| Compound ID | Derivative Structure (Ar-group) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 |
| EEP-001 | Phenyl | 15.2 | 21.8 | 18.5 |
| EEP-002 | 4-Fluorophenyl | 5.8 | 9.3 | 7.1 |
| EEP-003 | 4-Methoxyphenyl | 2.5 | 4.1 | 3.3 |
| EEP-004 | 2-Naphthyl | 8.9 | 12.4 | 10.2 |
| Doxorubicin | (Control) | 0.8 | 0.5 | 0.7 |
Tier 2: Target-Based Mechanistic Screening
Expertise & Rationale: A significant number of pyridine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[18][19][20][21] Dysregulation of kinase activity is a hallmark of many cancers.[22] If a compound from Tier 1 shows potent cytotoxicity, the next logical step is to investigate if it acts as a kinase inhibitor. The Kinase-Glo® Luminescent Kinase Assay platform provides a universal method to measure the activity of any kinase by quantifying the amount of ATP remaining after a kinase reaction.[23][24] A decrease in ATP consumption (higher luminescent signal) indicates inhibition of the kinase.[22][25]
-
Reagents:
-
Kinase enzyme (e.g., PKA, ROCK).
-
Kinase-specific substrate (e.g., Kemptide).[24]
-
ATP at a concentration near the Kₘ for the specific kinase.
-
Kinase reaction buffer.
-
Kinase-Glo® Reagent.
-
-
Kinase Reaction:
-
Set up reactions in a 96-well plate in a final volume of 25 µL.
-
Add 5 µL of test compound (EEP derivative) at various concentrations.
-
Add 10 µL of a 2.5x kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of 2.5x ATP solution.
-
Include "no kinase" controls (maximum signal) and "no inhibitor" controls (minimum signal).
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Add 25 µL of Kinase-Glo® Reagent to each well to terminate the kinase reaction and initiate the detection reaction.[25]
-
Mix briefly and incubate at room temperature for 10 minutes.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the "no inhibitor" control.
-
Determine the IC₅₀ value for each compound by plotting percent inhibition against compound concentration.
-
Tier 3: Antimicrobial Activity Screening
Expertise & Rationale: The pyridine scaffold is also a core component of many antimicrobial agents.[][26][27] Therefore, it is prudent to screen the synthesized library for antibacterial and antifungal activity. The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation:
-
Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).
-
Prepare a standardized inoculum of the microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the broth, typically from 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Section 3: Structure-Activity Relationship (SAR) Analysis
Trustworthiness & Logic: The data generated from the screening cascade is the foundation for establishing a Structure-Activity Relationship (SAR). This analysis is a self-validating system; logical correlations between structural modifications and biological activity provide confidence in the data and guide the next round of rational drug design. By comparing the IC₅₀ or MIC values of different derivatives, researchers can deduce which chemical features enhance or diminish potency.
For example, using the hypothetical data from Table 1:
-
Halogenation: The addition of a fluorine atom (EEP-002) increased potency compared to the unsubstituted phenyl ring (EEP-001). This suggests that an electron-withdrawing group at the 4-position of the phenyl ring is favorable.
-
Electron-Donating Groups: The methoxy group (EEP-003), which is electron-donating via resonance, resulted in the highest potency. This indicates that electronic properties on the appended aryl ring significantly modulate activity.
-
Steric Bulk: The larger naphthyl group (EEP-004) had intermediate activity, suggesting that while a larger aromatic system is tolerated, it may not be optimal for binding to the target.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability, combined with the inherent biological relevance of the picolinate core, provides a fertile ground for discovery. The multi-tiered screening approach outlined in this guide—progressing from broad cytotoxicity to specific mechanistic and antimicrobial assays—offers a robust and efficient pathway to identify and characterize lead compounds.
Future work should focus on expanding the derivative library based on initial SAR insights. Compounds demonstrating high potency and selectivity in vitro should be advanced to further studies, including ADME/Tox profiling, pharmacokinetic analysis, and ultimately, evaluation in in vivo disease models. The systematic application of the principles and protocols described herein will enable researchers to effectively unlock the therapeutic potential of this versatile chemical class.
References
- 2. grokipedia.com [grokipedia.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]
- 7. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 12. chemscene.com [chemscene.com]
- 13. Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology [rrpharmacology.ru]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 24. promega.com [promega.com]
- 25. ebiotrade.com [ebiotrade.com]
- 26. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Ethyl 6-Ethynylpicolinate: A Versatile Alkyne-Functionalized Pyridine for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 6-ethynylpicolinate has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a pyridine ring functionalized with both an ethynyl group and an ethyl ester, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of this compound, highlighting its significance in medicinal chemistry, materials science, and the synthesis of novel heterocyclic systems.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization in synthesis. The table below summarizes its key properties.
| Property | Value |
| CAS Number | 1379302-65-4 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) |
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectral data can vary slightly depending on the solvent and instrumentation, typical ¹H and ¹³C NMR chemical shifts, as well as infrared absorption bands, are predictable based on its structure.
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of this compound involves a two-step sequence starting from the readily available ethyl 6-bromopicolinate. This process utilizes a Sonogashira coupling reaction with a protected alkyne, followed by a deprotection step.
Two-Step Synthesis Workflow
The overall synthetic strategy is depicted below. The initial Sonogashira coupling introduces the protected alkyne, and the subsequent removal of the silyl protecting group yields the desired terminal alkyne.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling of Ethyl 6-bromopicolinate with Ethynyltrimethylsilane
This reaction couples the aryl bromide with the silyl-protected alkyne using a palladium and copper co-catalyst system.
Materials:
-
Ethyl 6-bromopicolinate
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 6-bromopicolinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add anhydrous THF and triethylamine (2.0-3.0 equiv).
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add ethynyltrimethylsilane (1.2-1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product, ethyl 6-((trimethylsilyl)ethynyl)picolinate, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.
-
Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Triethylamine: The base is crucial for deprotonating the terminal alkyne (in situ after desilylation in a one-pot variant) and neutralizing the HBr formed during the reaction.
-
Silyl Protection: Using ethynyltrimethylsilane prevents the homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
The removal of the TMS protecting group is typically achieved under mild basic or fluoride-mediated conditions.
Materials:
-
Ethyl 6-((trimethylsilyl)ethynyl)picolinate
-
Tetrabutylammonium fluoride (TBAF) solution in THF, or Potassium carbonate (K₂CO₃) in Methanol (MeOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
Procedure (using K₂CO₃/MeOH):
-
Dissolve the crude or purified ethyl 6-((trimethylsilyl)ethynyl)picolinate in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.[1]
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound. Further purification can be achieved by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Mild Base/Fluoride: Both K₂CO₃ in methanol and TBAF are effective reagents for cleaving the Si-C bond without affecting the ester functionality or the pyridine ring. The choice often depends on the substrate's sensitivity and the desired workup procedure.[2]
A one-pot procedure combining the Sonogashira coupling and desilylation steps can also be employed to streamline the synthesis and improve overall efficiency.[3][4]
Reactivity and Applications in Organic Synthesis
The dual functionality of this compound makes it a versatile precursor for a wide range of organic transformations.
Cycloaddition Reactions
The electron-deficient nature of the pyridine ring and the presence of the alkyne moiety make this compound a suitable partner in various cycloaddition reactions, leading to the formation of complex heterocyclic systems.
Aza-Diels-Alder Reactions: The pyridine nitrogen atom can act as a heteroatom in aza-Diels-Alder reactions. When the alkyne participates as part of the dienophile, it can react with aza-dienes (e.g., imines) to form fused pyridine derivatives.[5][6] These reactions are often catalyzed by Lewis acids to activate the dienophile.[7]
Synthesis of Fused Heterocycles
The ethynyl group serves as a versatile handle for the construction of various fused heterocyclic systems, which are prevalent in many biologically active compounds.
Synthesis of Quinolines: this compound can be a precursor for the synthesis of quinoline derivatives. For instance, through a sequence of reactions involving the alkyne, such as hydration followed by cyclization, or through metal-catalyzed annulation reactions, the quinoline scaffold can be constructed.[8][9]
Synthesis of Pyridopyrimidines: The picolinate moiety can be transformed into a pyrimidine ring. For example, reaction with hydrazine followed by cyclization with a suitable one-carbon synthon can lead to the formation of pyridopyrimidines, a class of compounds with significant pharmacological interest.[10]
Click Chemistry
The terminal alkyne of this compound is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of the pyridine core to other molecules containing an azide group, enabling the synthesis of complex bioconjugates, functional materials, and potential drug candidates.[6][11]
Ligand in Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the ester group of this compound can act as coordination sites for metal ions, while the rigid ethynyl linker provides structural integrity. This makes it a suitable organic linker for the construction of metal-organic frameworks (MOFs).[12] The resulting MOFs can exhibit interesting properties, such as luminescence, porosity, and catalytic activity, with potential applications in gas storage, separation, and sensing.[13][14]
Applications in Medicinal Chemistry and Drug Discovery
Pyridine and its fused derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. The ability to readily functionalize this compound makes it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Derivatives of ethynylpyridines have been investigated for their anticancer activities.[15][16] For instance, quinoline structures synthesized from related precursors have shown cytotoxicity against various cancer cell lines.[8][17] The introduction of the ethynyl group provides a site for further modification to optimize biological activity and pharmacokinetic properties. The synthesis of novel phenanthridine derivatives from precursors with similar functionalities has also yielded compounds with significant cytotoxic activity against several human cancer cell lines.[18]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its straightforward synthesis via Sonogashira coupling and the high reactivity of its terminal alkyne and pyridine functionalities provide access to a vast array of complex molecules. From the construction of intricate heterocyclic systems and the development of novel materials like MOFs to its application in click chemistry and the synthesis of biologically active compounds, this compound continues to be a valuable tool for chemists in both academic and industrial research. The exploration of its full synthetic potential is an ongoing endeavor with promising prospects for future discoveries.
References
- 1. echemi.com [echemi.com]
- 2. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. (2010) | Rene Severin | 34 Citations [scispace.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Selenophene-based mixed-linker metal-organic frameworks: synthesis, characterization and luminescent properties [iris.cnr.it]
- 14. mdpi.com [mdpi.com]
- 15. chemijournal.com [chemijournal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 6-ethynylpicolinate: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-ethynylpicolinate is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its rigid, linear ethynyl group and the coordinating picolinate moiety offer unique opportunities for the construction of complex molecular architectures and the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, a detailed, field-proven protocol for its synthesis via the Sonogashira coupling, and a discussion of its current and potential applications. The methodologies presented are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of a Versatile Building Block
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an ethynyl group at the 6-position of the pyridine-2-carboxylic acid ethyl ester, yielding this compound, imparts a unique set of properties to the molecule. The alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and further cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, making it an invaluable tool in the construction of compound libraries for drug discovery and the synthesis of complex target molecules. Furthermore, the picolinate moiety can act as a bidentate ligand, enabling the formation of well-defined metal complexes with potential applications in catalysis and materials science.
Discovery and Historical Context: A Legacy of the Sonogashira Coupling
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the scientific literature, its synthesis and widespread availability are intrinsically linked to the development of one of modern organic chemistry's most powerful transformations: the Sonogashira cross-coupling reaction.
The Sonogashira reaction, first reported in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara, revolutionized the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This palladium- and copper-cocatalyzed reaction allows for the coupling of terminal alkynes with aryl or vinyl halides under mild conditions, a significant improvement over previous methods that required harsh reaction conditions.[3] The development of this robust and reliable methodology opened the door for the routine synthesis of a vast array of previously inaccessible aryl and heteroaryl alkynes.
The preparation of this compound is a direct application of this groundbreaking reaction. The synthesis involves the coupling of a halogenated ethyl picolinate derivative with a protected or terminal alkyne. The choice of starting materials and the specific reaction conditions are guided by the principles of the Sonogashira coupling mechanism, which will be explored in detail in the following section.
Synthesis of this compound: A Validated Protocol
The following two-step protocol outlines a reliable and reproducible method for the synthesis of this compound, commencing with the Sonogashira coupling of Ethyl 6-bromopicolinate and trimethylsilylacetylene, followed by the deprotection of the silyl group.
Step 1: Sonogashira Coupling of Ethyl 6-bromopicolinate with Trimethylsilylacetylene
This initial step involves the palladium- and copper-catalyzed cross-coupling of commercially available Ethyl 6-bromopicolinate with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.
Reaction Scheme:
Caption: Sonogashira coupling of Ethyl 6-bromopicolinate.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 6-bromopicolinate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (NEt₃) (2.0 eq). The triethylamine acts as both a base to neutralize the HBr formed during the reaction and as a ligand for the copper co-catalyst.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 6-((trimethylsilyl)ethynyl)picolinate as a pure compound.
Step 2: Deprotection of the Trimethylsilyl Group
The final step is the removal of the TMS protecting group to yield the terminal alkyne, this compound. This is typically achieved under mild basic conditions.[4][5][6]
Reaction Scheme:
Caption: Deprotection of the silyl group.
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve the purified Ethyl 6-((trimethylsilyl)ethynyl)picolinate (1.0 eq) in methanol (MeOH).
-
Base Addition: Add potassium carbonate (K₂CO₃) (0.2 eq) to the solution. The reaction can be monitored by TLC.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.
Characterization Data
The structural confirmation of this compound is achieved through standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons of the pyridine ring (in the range of 7.5-8.2 ppm), and a singlet for the acetylenic proton (around 3.2 ppm). |
| ¹³C NMR | Resonances for the ethyl ester carbons, the aromatic carbons of the pyridine ring, and the two sp-hybridized carbons of the alkyne (typically in the range of 80-90 ppm). |
| IR Spectroscopy | Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C=O stretch of the ester (around 1720 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 175.18 g/mol . |
Applications in Research and Development
This compound is a valuable building block with diverse applications, primarily in the fields of medicinal chemistry and materials science.
Medicinal Chemistry and Drug Discovery
The ethynyl group of this compound serves as a key functional handle for the synthesis of more complex molecules with potential therapeutic applications. Its utility is particularly evident in the construction of compound libraries for high-throughput screening. For instance, the alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form 1,2,3-triazole linkages, a common and stable isostere for amide bonds in drug candidates.
Furthermore, the picolinate moiety can act as a chelating agent for metal ions, and its derivatives have been explored for their potential as enzyme inhibitors. The rigid, linear nature of the ethynyl group can also be exploited to probe the binding pockets of biological targets and to construct molecules with defined spatial arrangements.
Materials Science
In materials science, ethynyl-substituted aromatic and heteroaromatic compounds are of great interest for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugation provided by the alkyne can lead to desirable photophysical and electronic properties. The pyridine nitrogen in this compound also offers a site for coordination to metal centers, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing.
Conclusion
This compound, a product of the powerful Sonogashira coupling reaction, has emerged as a key synthetic intermediate in modern organic chemistry. Its straightforward synthesis, coupled with the versatility of its ethynyl and picolinate functionalities, makes it an attractive building block for a wide range of applications. This guide has provided a comprehensive overview of its historical context, a detailed and validated synthetic protocol, and a summary of its applications in drug discovery and materials science. As the demand for novel and complex molecular architectures continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for future innovations in both academic and industrial research.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-Depth Technical Guide to the Safe Handling of Ethyl 6-ethynylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed examination of the safety and handling protocols for Ethyl 6-ethynylpicolinate, a compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present this information not as a mere list of rules, but as a cohesive, scientifically-grounded framework. Understanding the why behind each precaution is paramount to fostering a robust safety culture and ensuring the integrity of your research. This document is structured to provide a comprehensive understanding of the compound's hazard profile, enabling you to implement self-validating safety systems in your laboratory.
Compound Profile and Inherent Hazards
Structural Analogs and Hazard Inference:
-
2-Ethynylpyridine: This structural component suggests that this compound may cause skin, eye, and respiratory irritation.[3][4]
-
Substituted Ethyl Picolinates (e.g., chloro-, bromo- derivatives): Data from halogenated analogs indicate a potential for skin and serious eye irritation, as well as respiratory irritation.[5][6]
-
Terminal Alkynes: Terminal alkynes possess a slightly acidic proton, which can react with strong bases to form acetylides. These acetylides are potent nucleophiles but also strong bases, necessitating careful control of reaction conditions to avoid unwanted side reactions.[7][8]
Based on this analysis, it is prudent to treat this compound as a compound that is irritating to the skin, eyes, and respiratory tract, and to handle it with the appropriate precautions to prevent exposure.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary risks are associated with its irritant properties and the potential for uncontrolled reactions of the terminal alkyne.
| Hazard Category | Potential Risks | Primary Exposure Routes |
| Acute Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory tract irritation.[5][6] | Dermal contact, eye contact, inhalation. |
| Physical/Chemical Hazards | The terminal alkyne can undergo exothermic reactions.[1] | Incompatible materials, high temperatures. |
| Chronic Health Hazards | Data not available; handle as a potentially hazardous substance with unknown long-term effects. | Repeated or prolonged exposure. |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary objective is to minimize exposure through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors and to contain any potential spills. The fume hood also provides a controlled environment to manage the reactivity of the terminal alkyne.
Personal Protective Equipment (PPE): Essential for Direct Handling
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes, such as when transferring large quantities or working with the material under pressure.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for extended operations.
-
Body Protection: A flame-resistant laboratory coat is required. For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency situations or if engineering controls are not sufficient.
Caption: Workflow for ensuring proper PPE usage.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining the stability of this compound and preventing accidental exposure.
Handling
-
Avoid Inhalation, Ingestion, and Contact: Handle the compound with care to prevent direct contact with skin, eyes, and clothing.[9]
-
Use in a Well-Ventilated Area: As stated previously, all work must be performed in a chemical fume hood.[9]
-
Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could be an ignition source.
-
Inert Atmosphere: For reactions involving the terminal alkyne, particularly with strong bases, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric oxygen and moisture.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. A recommended storage temperature is 4°C.[10]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids. The terminal alkyne can react exothermically with these substances.
Caption: Relationship between hazards and control measures.
Emergency and First-Aid Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][9]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release Measures
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for proper disposal. Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Large Spills: For large spills, evacuate the area immediately. Prevent the spill from entering drains or waterways. Dike the spill with inert material and contact your institution's environmental health and safety department for assistance with cleanup and disposal.
Disposal Considerations
All waste generated from the handling of this compound, including contaminated PPE and absorbent materials, must be considered hazardous waste. Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of the chemical down the drain.
Conclusion
This compound is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. By understanding the underlying chemical principles that dictate its reactivity and potential for harm, researchers can implement a multi-layered safety approach that protects both the individual and the integrity of the scientific work. This guide serves as a foundation for developing robust, self-validating safety protocols in your laboratory.
References
- 1. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Ethyl 6-chloropicolinate | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 8. Alkyne Reactivity [www2.chemistry.msu.edu]
- 9. aksci.com [aksci.com]
- 10. chemscene.com [chemscene.com]
Introduction: The Strategic Value of Ethyl 6-ethynylpicolinate in Modern Synthesis
An In-Depth Technical Guide to Ethyl 6-ethynylpicolinate for Advanced Research and Development
This compound (CAS No. 1379302-65-4) is a highly functionalized heterocyclic building block that has garnered significant interest within the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a pyridine-2-carboxylate core functionalized with a terminal alkyne at the 6-position, presents a trifecta of synthetic handles. The ethyl ester, the pyridine nitrogen, and the reactive ethynyl group offer orthogonal reactivity, enabling chemists to perform sequential modifications with high selectivity.
This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its commercial availability, explore the fundamental principles behind its synthesis, detail its applications as a strategic intermediate, and provide actionable protocols and safety information to ensure its effective and safe utilization in the laboratory. The focus extends beyond mere data presentation to explain the causality behind methodological choices, reflecting a field-proven approach to chemical synthesis and application.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties is foundational to its successful application. This compound is a stable compound under standard laboratory conditions, but adherence to safety protocols is paramount.
Table 1: Key Physicochemical and Safety Data for this compound
| Property | Value | Source / Comment |
| CAS Number | 1379302-65-4 | Universal chemical identifier.[1][2][3] |
| Molecular Formula | C₁₀H₉NO₂ | Calculated from structure.[1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | Typically a solid | Based on related compounds. |
| Purity | ≥95-98% | Varies by supplier.[1][2] |
| Storage | Store at 4°C for long-term stability. | Recommended by suppliers.[1] |
| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂). | Inferred from structure. |
| Key Hazards | May cause skin and serious eye irritation. | Based on general SDS for similar lab chemicals.[4][5] |
| Handling | Use in a well-ventilated area. Wear appropriate PPE (gloves, safety glasses).[4][5][6][7] | Standard laboratory practice. |
| Stability | The product is chemically stable under standard ambient conditions.[4] | Avoid strong heating.[4] |
Commercial Sourcing and Availability
This compound is readily available from several specialized chemical suppliers who cater to the research and development market. Its availability as a catalog item significantly accelerates discovery timelines by obviating the need for multi-step in-house synthesis from more fundamental precursors. When sourcing this reagent, researchers should consider purity, quantity, lead time, and the availability of comprehensive analytical data (e.g., ¹H NMR, LC-MS).
Table 2: Comparison of Commercial Suppliers
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| ChemScene | 1379302-65-4 | ≥98% | Milligrams to grams | Offers custom synthesis and commercial production services.[1] |
| ChemUniverse | 1379302-65-4 | 95% | Milligrams to bulk | Accepts blanket purchase orders for large quantities.[2][8] |
| Apollo Scientific | 1379302-65-4 | N/A | Research quantities | A well-established supplier of fine chemicals.[3] |
| Cramars | 1379302-65-4 | 95% | 250mg, 1g | Provides pricing in CNY.[9] |
| HXCHEM | 1379302-65-4 | N/A | N/A | Lists compound and suppliers.[10] |
Synthesis Pathway: The Sonogashira Cross-Coupling Reaction
The most logical and industrially scalable method for preparing this compound is the Sonogashira cross-coupling reaction.[11][12] This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] The synthesis of this compound starts from a readily available halo-picolinate precursor, such as Ethyl 6-chloropicolinate.[13]
The Chemistry Explained: Causality in the Catalytic Cycle
The Sonogashira reaction operates through two interconnected catalytic cycles.[14]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (e.g., the C-Cl bond of Ethyl 6-chloropicolinate). This is often the rate-determining step.[14]
-
The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne (e.g., trimethylsilylacetylene) and the amine base to form a copper(I) acetylide intermediate. This step activates the alkyne.[14]
-
Transmetalation & Reductive Elimination: The copper acetylide then transfers its acetylenic group to the palladium complex in a step called transmetalation. The resulting palladium(II) complex, now holding both the picolinate and the acetylide fragments, undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[14]
The use of a silyl-protected alkyne like trimethylsilylacetylene (TMSA) is a common strategy to prevent the undesired homocoupling of the terminal alkyne, followed by a simple deprotection step to yield the final product.[15]
Workflow for the Synthesis of this compound
References
- 1. chemscene.com [chemscene.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 1379302-65-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. This compound|å æçå°H5 [klamar-cn.com]
- 10. This compound/CAS:1379302-65-4-HXCHEM [hxchem.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Ethyl 6-chloropicolinate | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. scispace.com [scispace.com]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 6-ethynylpicolinate via Sonogashira Coupling
Abstract
This application note provides a detailed protocol for the synthesis of ethyl 6-ethynylpicolinate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a Sonogashira cross-coupling reaction between ethyl 6-bromopicolinate and an acetylene source. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and provide insights into optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this versatile compound.
Introduction: The Significance of this compound
This compound is a key synthetic intermediate due to its bifunctional nature, possessing both a pyridine ring, a common motif in pharmaceuticals, and a terminal alkyne. The alkyne group is particularly useful as a handle for further chemical modifications, most notably in "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its derivatives have been explored for their potential in various therapeutic areas.
The Sonogashira coupling, a cornerstone of modern organic synthesis, provides a direct and efficient route to construct carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. This reaction, catalyzed by palladium and copper complexes, is renowned for its mild reaction conditions and high functional group tolerance, making it ideal for the synthesis of complex molecules.
Reaction Overview: The Sonogashira Coupling
The synthesis of this compound from ethyl 6-bromopicolinate proceeds via a Sonogashira coupling with a protected or gaseous acetylene source. A common and practical choice is the use of (trimethylsilyl)acetylene, which is a liquid and easier to handle than acetylene gas. The silyl protecting group is subsequently removed under mild basic conditions.
The reaction is catalyzed by a palladium(0) complex, typically formed in situ from a palladium(II) precatalyst, and a copper(I) co-catalyst, usually copper(I) iodide. A base, such as an amine, is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
Catalytic Cycle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: Simplified mechanism of the Sonogashira coupling reaction.
Experimental Protocol
This protocol is adapted from established procedures and optimized for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 6-bromopicolinate | C8H8BrNO2 | 230.06 | 1.0 | 1.0 |
| (Trimethylsilyl)acetylene | C5H10Si | 98.22 | 1.5 | 1.5 |
| Bis(triphenylphosphine)palladium(II) dichloride | (PPh3)2PdCl2 | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide | CuI | 190.45 | 0.06 | 0.06 |
| Triethylamine (TEA) | (C2H5)3N | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 | - | - |
| Potassium carbonate | K2CO3 | 138.21 | 2.0 | 2.0 |
| Methanol | CH3OH | 32.04 | - | - |
Step-by-Step Procedure
Application Notes & Protocols: The Utility of Ethyl 6-ethynylpicolinate in Advanced Click Chemistry
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl 6-ethynylpicolinate, a versatile building block for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. We will explore its applications, provide detailed experimental protocols, and explain the underlying chemical principles to empower its effective use in bioconjugation, drug discovery, and materials science.
Introduction: The Strategic Advantage of this compound in CuAAC
Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for creating complex molecular architectures from simple modules.[1][2] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that specifically and efficiently joins an alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2][3]
This compound (CAS: 1379302-65-4) is a pyridine-based terminal alkyne that serves as a highly valuable reactant in this process.[4][5] Its structure is unique in that it combines a reactive terminal alkyne—the key functional group for the click reaction—with a picolinate ester moiety. This pyridine ring system can influence the electronic properties of the alkyne and offers potential for secondary interactions, such as metal chelation or hydrogen bonding, which can be exploited in catalyst design and molecular recognition applications. The ethyl ester provides a site for further chemical modification, for instance, hydrolysis to the corresponding carboxylic acid for subsequent amide coupling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1379302-65-4 | [4] |
| Molecular Formula | C₁₀H₉NO₂ | [4] |
| Molecular Weight | 175.18 g/mol | [4] |
| Appearance | Likely a solid | Inferred |
| Purity | ≥98% (Typical) | [4] |
| Storage | 4°C | [4] |
The CuAAC reaction proceeds with an exceptional rate acceleration (10⁷ to 10⁸ fold over the uncatalyzed thermal reaction) and is renowned for its bioorthogonality, meaning it does not interfere with biological processes, making it a premier tool for in-vitro and in-vivo studies.[2]
Core Applications & Methodologies
The robust nature of the triazole linkage and the efficiency of its formation via CuAAC make this compound a powerful tool in several research domains.
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole core is a well-regarded bioisostere for amide bonds and other functional groups, offering improved metabolic stability and synthetic accessibility.[3] this compound can be used to rapidly generate libraries of novel small molecules for high-throughput screening.
-
Lead Generation: By reacting this compound with a diverse panel of organic azides, researchers can create a library of compounds where the pyridine-triazole core serves as a central scaffold.
-
Structure-Activity Relationship (SAR) Studies: The modularity of the click reaction allows for systematic modification of a lead compound. The "R" group on the azide partner can be easily varied to probe interactions with a biological target.[3]
Bioconjugation and Chemical Biology
Bioconjugation—the covalent labeling of biomolecules—is a cornerstone of modern chemical biology. The bioorthogonal nature of the CuAAC reaction is ideal for this purpose, as it proceeds efficiently in aqueous buffers without cross-reacting with the myriad of functional groups present on proteins or nucleic acids.[6][7]
-
Protein Labeling: Proteins can be genetically engineered to incorporate unnatural amino acids containing azide groups. This compound can then be used to "click" on reporter tags, such as fluorophores or affinity labels.
-
Nucleic Acid Modification: Azide-modified nucleosides can be incorporated into DNA or RNA strands during synthesis. Subsequent reaction with this compound allows for the attachment of probes or therapeutic payloads.[8]
Materials Science and Polymer Chemistry
The stability and polarity of the triazole ring make it a desirable linkage in materials science.
-
Surface Functionalization: Surfaces (e.g., silica, gold nanoparticles) can be primed with azide groups and subsequently reacted with this compound to introduce a pyridine moiety, which can then be used for metal coordination or other interactions.
-
Polymer Synthesis: this compound can be used as a monomer or a functional end-capping agent in the synthesis of complex polymers and dendrimers.[9]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organic azides can be energetic; handle with care and avoid heat and shock.
Protocol 1: General Procedure for CuAAC Synthesis
This protocol describes a general method for reacting this compound with a generic organic azide (e.g., Benzyl Azide) on a laboratory scale.
Objective: To synthesize Ethyl 6-(1-benzyl-1H-1,2,3-triazol-4-yl)picolinate.
Materials and Reagents:
-
This compound (1 equiv.)
-
Benzyl Azide (1 equiv.)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv., 5 mol%)
-
Sodium Ascorbate (0.10 equiv., 10 mol%)
-
Solvent: t-Butanol/Water (1:1 mixture)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with stir bar
-
Condenser (if heating is required, though often proceeds at room temp)
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equiv.) and Benzyl Azide (1 equiv.) in a 1:1 mixture of t-butanol and water (e.g., 10 mL for a 1 mmol scale reaction).
-
Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).
-
Reaction Initiation: To the stirring solution of alkyne and azide, add the CuSO₄ solution (0.05 equiv.) followed by the sodium ascorbate solution (0.10 equiv.). The addition of ascorbate reduces the Cu(II) to the active Cu(I) catalyst, often resulting in a color change.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours but can be left overnight.[6] Monitor the reaction progress by TLC until the starting alkyne spot has been consumed.
-
Work-up: Once the reaction is complete, add water to the flask and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure triazole.
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Bioconjugation to an Azide-Modified Protein
This protocol provides a framework for labeling a protein containing an azide-functionalized unnatural amino acid with this compound. This protocol is intended to attach the picolinate moiety as a small molecule tag.
Objective: To covalently attach this compound to an azide-modified protein.
Materials and Reagents:
-
Azide-modified protein (e.g., 1-10 mg/mL) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Avoid buffers with strong chelating agents.
-
This compound (10-50 fold molar excess over the protein). Prepare a 10-50 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄). Prepare a 20 mM stock in water.
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). Prepare a 100 mM stock in water. The ligand is crucial for protecting the protein from oxidative damage and enhancing reaction efficiency.[8]
-
Sodium Ascorbate. Prepare a 100 mM stock solution in water immediately before use .
-
Aminoguanidine (optional, scavenger for reactive oxygen species). Prepare a 100 mM stock in water.
-
Purification system: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.
Procedure:
-
Reagent Preparation: In a microcentrifuge tube, combine the azide-modified protein solution and this compound stock solution to achieve the desired final concentrations. Gently mix.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ stock and the THPTA ligand stock. A 1:5 ratio of Cu:Ligand is common.[10] Let this mixture stand for 2-3 minutes. This step is critical as the ligand stabilizes the Cu(I) ion and prevents protein precipitation.[7]
-
Catalyst Addition: Add the premixed Cu/THPTA solution to the protein/alkyne mixture. The final concentration of copper is typically between 50-250 µM.[10]
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration should be 1-5 mM. Mix gently by inverting the tube.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purification: Remove the excess small-molecule reagents and copper catalyst from the labeled protein.
-
Size-Exclusion Chromatography (SEC): This is the preferred method for separating the larger protein conjugate from smaller reactants.
-
Dialysis: An alternative for removing small molecules.
-
-
Analysis: Confirm successful conjugation using:
-
SDS-PAGE: A slight shift in the molecular weight may be observable.
-
Mass Spectrometry (LC-MS or MALDI-TOF): This provides definitive confirmation of the mass addition corresponding to the attached picolinate tag.
-
Table 2: Typical Reagent Concentrations for Protein Bioconjugation
| Reagent | Stock Concentration | Final Concentration | Rationale |
| Azide-Protein | 1-10 mg/mL | 10-100 µM | Starting biological material. |
| This compound | 10-50 mM (in DMSO) | 1-5 mM | Driven in excess to ensure complete labeling. |
| CuSO₄ | 20 mM | 50-250 µM | Catalyst source.[10] |
| THPTA Ligand | 100 mM | 250 µM - 1.25 mM | Protects protein, stabilizes Cu(I).[8] |
| Sodium Ascorbate | 100 mM (Fresh) | 1-5 mM | Reducing agent to generate and maintain Cu(I).[6] |
Conclusion
This compound is a powerful and versatile building block for click chemistry applications. Its unique combination of a reactive alkyne and a modifiable picolinate scaffold makes it a valuable tool for researchers in drug discovery, chemical biology, and materials science. The protocols provided herein offer a robust starting point for harnessing the power of the CuAAC reaction to construct novel molecular architectures and bioconjugates with precision and efficiency.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. 1379302-65-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
Application Notes: Ethyl 6-Ethynylpicolinate as a Key Building Block for Novel Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Picolinates in Kinase Inhibition
The relentless pursuit of targeted cancer therapies has firmly established protein kinases as critical targets for drug development.[1] The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and angiogenesis.[1][2] Consequently, the design of small molecules that can selectively bind to the ATP-binding pocket of specific kinases is a cornerstone of modern medicinal chemistry.[3]
Within the vast landscape of heterocyclic scaffolds used for kinase inhibitor design, the picolinate (pyridine-2-carboxylic acid) framework has emerged as a privileged structure.[3] Its unique electronic properties and ability to serve as both a hydrogen bond donor and acceptor make it an ideal anchor for engaging with kinase active sites.[3] This guide focuses on a particularly versatile derivative, Ethyl 6-ethynylpicolinate , a building block whose terminal alkyne functionality unlocks powerful synthetic pathways for creating diverse and potent kinase inhibitors.
This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the core applications, reaction protocols, and strategic considerations for using this compound in the synthesis of next-generation kinase inhibitors.
Chemical Properties and Data
This compound is a bifunctional molecule featuring a picolinate core for kinase engagement and a reactive ethynyl group for molecular elaboration.
| Property | Value | Source |
| IUPAC Name | ethyl 6-ethynylpyridine-2-carboxylate | [4] |
| CAS Number | 1379302-65-4 | [4] |
| Molecular Formula | C₁₀H₉NO₂ | [4] |
| Molecular Weight | 175.18 g/mol | [4] |
| SMILES | C#CC1=NC(=CC=C1)C(=O)OCC | [4] |
| Purity | ≥98% (Typical) | [4] |
| Storage | 4°C | [4] |
Core Synthetic Applications in Kinase Inhibitor Development
The terminal alkyne of this compound is not merely a passive structural element; it is a reactive handle for two of the most powerful carbon-carbon and carbon-heteroatom bond-forming reactions in modern organic synthesis: the Sonogashira cross-coupling reaction and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[5][6] This reaction is indispensable in drug discovery for its reliability, mild reaction conditions, and broad functional group tolerance, allowing for the direct connection of the picolinate core to diverse aromatic systems commonly found in kinase inhibitors.[6]
Causality Behind the Method: The reaction's efficacy stems from a dual catalytic cycle. A palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product. A copper(I) co-catalyst is crucial for activating the alkyne via the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[5] The use of an amine base is essential to neutralize the hydrogen halide byproduct generated during the reaction.[5]
Protocol 3.1: General Procedure for Sonogashira Coupling
This protocol describes a representative coupling of this compound with a substituted aryl iodide.
Materials:
-
This compound (1.0 eq)
-
Substituted Aryl Iodide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Copper(I) iodide (CuI, 0.03 eq)
-
Triethylamine (TEA, 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl iodide, Pd(OAc)₂, PPh₃, and CuI.
-
Degassing: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[5]
-
Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (THF or DMF) followed by triethylamine via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-60 °C may be required.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" refers to a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[7] The CuAAC reaction is a prime example, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[8] This allows for the rapid covalent linking of the picolinate-containing fragment (synthesized via Sonogashira coupling) to another molecular fragment bearing an azide group, enabling the swift assembly of large and diverse compound libraries.[9][10]
Causality Behind the Method: The triazole ring formed is not just a linker; it is a rigid, planar, and aromatic structure that is highly stable under physiological conditions.[7] It can participate in hydrogen bonding and dipole interactions, often serving as a key pharmacophoric element that contributes to binding affinity with the target kinase.
Protocol 3.2: General Procedure for CuAAC Reaction
This protocol describes the "clicking" of an alkyne-containing picolinate derivative with a fragment containing an azide.
Materials:
-
Alkyne-functionalized picolinate derivative (from Protocol 3.1) (1.0 eq)
-
Azide-containing fragment (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)
Procedure:
-
Dissolution: In a vial, dissolve the alkyne-functionalized picolinate and the azide fragment in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Catalyst Addition: To the main reaction vial, add the aqueous solution of copper(II) sulfate, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting triazole product can be purified by column chromatography or recrystallization.
Application Example: Synthesis of a Hypothetical VEGFR-2 Inhibitor
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, a process critical for tumor growth.[11] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.[3][11] Picolinamide-based structures have shown potent activity as VEGFR-2 inhibitors.[11][12] The following workflow illustrates how this compound can be used to rapidly access this class of inhibitors.
Structure-Activity Relationship (SAR) Insights
The modular synthesis enabled by this compound is ideal for exploring structure-activity relationships. By varying the aryl halide in the Sonogashira coupling, one can probe the hydrophobic pocket of the kinase active site.
Table 2: Illustrative SAR Data for Hypothetical VEGFR-2 Inhibitors (Note: Data is hypothetical for illustrative purposes, based on published trends for picolinamide inhibitors[11])
| Compound ID | Aryl Halide Modification (R) | VEGFR-2 IC₅₀ (nM) | A549 Cell Line IC₅₀ (µM) |
| Pico-001 | H (phenyl) | 150 | 25.1 |
| Pico-002 | 4-CH₃ (p-tolyl) | 85 | 15.3 |
| Pico-003 | 4-OCH₃ (p-anisyl) | 53 | 12.5 |
| Pico-004 | 4-Cl (p-chlorophenyl) | 98 | 18.2 |
Interpretation: The data illustrates that small, electron-donating groups (e.g., -OCH₃) on the phenyl ring introduced via the Sonogashira coupling can enhance binding affinity (lower IC₅₀), likely through favorable interactions in the kinase hinge region. This systematic modification allows for the rapid optimization of inhibitor potency.[13][14]
Signaling Pathway Context
The synthesized inhibitors are designed to block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and new blood vessel formation.
Conclusion
This compound is a high-value, versatile building block for the synthesis of novel kinase inhibitors. Its picolinate core provides a validated anchor for kinase binding, while the terminal alkyne functionality serves as a gateway for powerful and modular synthetic transformations like the Sonogashira coupling and CuAAC click chemistry. This enables the rapid generation of diverse compound libraries, facilitating the systematic exploration of structure-activity relationships and the optimization of lead candidates in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 11. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Accelerated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using Ethyl 6-ethynylpicolinate
Application Note & Protocol
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a highly efficient method for forging stable triazole linkages between molecular components.[1][2][3] This application note details a protocol leveraging Ethyl 6-ethynylpicolinate, a specialized alkyne that incorporates a copper-chelating picolinate moiety. This internal ligand significantly accelerates reaction rates, enhances catalyst stability, and permits the use of lower copper concentrations, which is particularly advantageous in sensitive biological applications where copper toxicity is a concern.[4][5] We provide a comprehensive guide covering the underlying mechanism, a detailed step-by-step protocol for bioconjugation, data interpretation, and troubleshooting.
Introduction: The Advantage of a Chelating Alkyne
The CuAAC reaction is renowned for its high yields, specificity, and tolerance of a wide range of functional groups.[6][7] It proceeds via a catalytic cycle involving a copper(I)-acetylide intermediate that reacts with an azide.[1] However, standard protocols can be limited by the cytotoxic effects of the copper catalyst and the potential for catalyst inactivation through oxidation to Cu(II).[5][8]
The development of accelerating ligands has been a key strategy to overcome these limitations.[6] this compound represents an advanced approach where the accelerating ligand is built directly into one of the reactants. The pyridine nitrogen and ester carbonyl of the picolinate group act as a bidentate ligand, chelating the copper(I) catalyst. This chelation effect offers several distinct advantages:
-
Rate Acceleration: By pre-organizing the copper catalyst in proximity to the alkyne, the intramolecular chelation significantly lowers the activation energy of the rate-determining step, leading to faster reaction times.[9]
-
Catalyst Stabilization: The ligand protects the catalytically active Cu(I) oxidation state from disproportionation and oxidation, ensuring a longer active catalyst lifetime.[10]
-
Improved Biocompatibility: Enhanced reaction rates allow for the use of lower, less toxic concentrations of copper, which is critical for bioconjugation in complex biological media or live cells.[5][9]
-
Simplified Workflow: As the ligand is part of the alkyne, there is no need to add and optimize an external accelerating ligand like TBTA or THPTA.[10][11]
Mechanism of Picolinate-Assisted CuAAC
The reaction follows the general CuAAC mechanism, but with a key intramolecular assistance step. While the precise mechanism involves multiple equilibria, the core catalytic cycle is enhanced by the picolinate moiety.[1]
-
Copper(I) Generation: Cu(I) is generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, typically sodium ascorbate.
-
Chelation & Acetylide Formation: The Cu(I) ion is chelated by the picolinate nitrogen and ester group of this compound. This is followed by deprotonation of the terminal alkyne to form a stabilized copper-acetylide intermediate.
-
Azide Coordination & Cycloaddition: The organic azide coordinates to the copper center. The intramolecular nature of the catalyst holds the reactants in an optimal orientation for the subsequent [3+2] cycloaddition.
-
Triazole Formation & Catalyst Regeneration: A six-membered copper-containing ring intermediate forms and then rearranges to the stable 1,4-disubstituted triazole product, releasing the regenerated Cu(I) catalyst to re-enter the cycle.
Caption: Figure 1: Catalytic Cycle of Picolinate-Assisted CuAAC.
Experimental Protocol: General Procedure for Bioconjugation
This protocol provides a general method for conjugating an azide-modified biomolecule (e.g., protein, oligonucleotide) to this compound. Reactions should be optimized for specific substrates, particularly regarding reactant concentrations.
Materials and Reagents
-
Azide-modified biomolecule
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5. Avoid Tris buffers as they can chelate copper.[8][12]
-
Solvent: Degassed, deionized water (ddH₂O); DMSO for stock solutions.
Preparation of Stock Solutions
-
This compound (10 mM): Dissolve the appropriate amount in anhydrous DMSO. Store at -20°C.
-
Azide-modified Biomolecule (1-10 mM): Dissolve in reaction buffer or ddH₂O. Concentration will depend on the specific biomolecule.
-
Copper(II) Sulfate (50 mM): Dissolve CuSO₄·5H₂O in ddH₂O. This solution is stable for weeks at 4°C.
-
Sodium Ascorbate (100 mM): Dissolve immediately before use in ddH₂O. Ascorbate solutions are prone to oxidation and should be made fresh.
Step-by-Step Reaction Protocol
This example protocol is for a final reaction volume of 200 µL. Adjust volumes as needed while maintaining final concentrations.
-
Prepare Biomolecule Mix: In a microcentrifuge tube, add the azide-modified biomolecule and reaction buffer.
-
Example: 10 µL of 2 mM azide-biomolecule stock + 164 µL reaction buffer. (Final [Azide]: 100 µM).
-
-
Add Picolinate Alkyne: Add the this compound stock solution to the tube.
-
Example: 4 µL of 10 mM stock. (Final [Alkyne]: 200 µM; 2 equivalents).
-
-
Add Copper Catalyst: Add the CuSO₄ stock solution. Mix gently by pipetting.
-
Example: 2 µL of 50 mM stock. (Final [CuSO₄]: 500 µM).
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate stock solution to initiate the cycloaddition.
-
Example: 20 µL of 100 mM stock. (Final [NaAsc]: 10 mM; 20 equivalents to Cu).
-
-
Incubate: Cap the tube to minimize oxygen exposure.[13] Incubate at room temperature for 1-4 hours. Gentle agitation (e.g., on a rotator) can be beneficial. Reaction progress can be monitored by LC-MS or SDS-PAGE if applicable.
-
Quench & Purify (Optional): The reaction can be stopped by adding a copper chelator like EDTA (to a final concentration of ~10 mM).[12] Purify the conjugate using a method appropriate for the biomolecule, such as dialysis, size exclusion chromatography, or precipitation, to remove excess reagents and the copper catalyst.[12]
Summary of Reaction Parameters
| Component | Stock Conc. | Volume Added (µL) | Final Conc. (in 200 µL) | Notes |
| Azide-Biomolecule | 2 mM | 10 | 100 µM | The limiting reagent. |
| This compound | 10 mM | 4 | 200 µM (2 eq.) | A slight excess is often beneficial. |
| CuSO₄ | 50 mM | 2 | 500 µM (5 eq.) | Can be optimized (50-500 µM range). |
| Sodium Ascorbate | 100 mM (Fresh) | 20 | 10 mM (100 eq.) | A large excess ensures a reducing environment. |
| Reaction Buffer (pH 7.2) | - | 164 | - | Adjust volume to reach the final reaction volume. |
| Total Volume | - | 200 | - | - |
graph TD { A[Prepare Stock Solutions] --> B(Combine Azide-Biomolecule and Buffer); B --> C{Add this compound}; C --> D[Add CuSO₄ Solution]; D --> E((Initiate with Fresh Sodium Ascorbate)); E --> F{Incubate at RT}; F --> G[Monitor Progress (LC-MS/SDS-PAGE)]; G --> H(Quench with EDTA & Purify); H --> I[Analyze Final Conjugate];subgraph "Reagent Preparation" A; end subgraph "Reaction Setup" B; C; D; E; end subgraph "Incubation & Analysis" F; G; H; I; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#4285F4,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#4285F4,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#4285F4,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#EA4335,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style H fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Figure 2: Experimental Workflow.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Oxidized Ascorbate: Sodium ascorbate solution was not freshly prepared. | Always prepare sodium ascorbate solution immediately before use. |
| Catalyst Inactivation: Oxygen exposure; inhibitory buffer components (e.g., Tris, high chloride).[8][13] | Degas buffer solutions. Avoid capping the reaction tube until all components are added. Switch to a non-coordinating buffer like PBS or HEPES.[12] | |
| Low Reactant Concentration: Reaction is too slow at very low concentrations (<10 µM).[8] | If possible, increase the concentration of the limiting reagent. Allow for longer reaction times (up to 24 hours). | |
| Side Product Formation | Alkyne Homocoupling (Glaser Coupling): Insufficient reducing agent or excess oxygen.[8][12] | Ensure a sufficient excess of fresh sodium ascorbate is used. Minimize headspace in the reaction tube and protect from air. |
| Biomolecule Degradation | Reactive Oxygen Species (ROS): Generated by Cu(I) in the presence of oxygen and ascorbate.[12] | The picolinate ligand helps mitigate this, but if problems persist, try lowering the copper concentration further or adding a ROS scavenger like aminoguanidine.[13][14] Ensure the reaction is not exposed to air for prolonged periods. |
Applications in Drug Development & Research
The reliability and enhanced kinetics of this protocol make it ideal for demanding applications where efficiency and biocompatibility are paramount:
-
Antibody-Drug Conjugates (ADCs): Precise conjugation of cytotoxic payloads to antibodies.
-
Peptide and Protein Labeling: Attaching fluorescent dyes, affinity tags, or imaging agents to proteins for functional studies.[9]
-
Nucleic Acid Modification: Labeling DNA and RNA for diagnostics and therapeutic applications.[15]
-
Surface Functionalization: Modifying materials and nanoparticles for targeted drug delivery and biosensors.[1]
-
Fragment-Based Drug Discovery: Assembling complex molecular architectures from smaller, functionalized building blocks.[16]
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. glenresearch.com [glenresearch.com]
- 16. The application of click chemistry in the synthesis of agents with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Heterocyclic Compounds using Ethyl 6-ethynylpicolinate
Abstract
This technical guide provides detailed application notes and experimental protocols for the utilization of Ethyl 6-ethynylpicolinate as a versatile building block in the functionalization of heterocyclic compounds. The unique molecular architecture of this reagent, featuring a pyridine ring, an ethyl ester, and a terminal alkyne, offers a trifecta of reactive sites for strategic molecular elaboration. These notes are intended for researchers, medicinal chemists, and professionals in drug development seeking to synthesize novel and complex heterocyclic scaffolds. The protocols herein are grounded in established, powerful chemical transformations, namely the Sonogashira cross-coupling reaction and 1,3-dipolar cycloadditions, to afford a diverse array of functionalized products with significant potential in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of this compound
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and its inherent electronic properties make it a sought-after component in the design of bioactive molecules. This compound emerges as a particularly valuable synthon by incorporating a reactive alkyne handle onto this important heterocyclic core. This terminal alkyne is a gateway to a multitude of chemical transformations, allowing for the facile introduction of a wide range of molecular complexity.
The electron-withdrawing nature of the pyridine ring and the ethyl ester moiety influences the reactivity of the ethynyl group, making it a competent partner in various coupling and cycloaddition reactions. This guide will focus on two primary applications of this compound:
-
Sonogashira Cross-Coupling: For the formation of carbon-carbon bonds between the terminal alkyne of this compound and a variety of halo-heterocycles. This reaction is a cornerstone of modern organic synthesis for constructing extended conjugated systems.
-
1,3-Dipolar Cycloadditions: For the synthesis of novel, fused heterocyclic systems by reacting the alkyne with 1,3-dipoles such as azides and nitrile oxides. This approach provides rapid access to five-membered heterocyclic rings, including triazoles and isoxazoles, which are themselves important pharmacophores.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step sequence involving a Sonogashira coupling of a suitable halogenated picolinate precursor with a protected acetylene source, followed by deprotection. A common and effective strategy employs ethynyltrimethylsilane as the acetylene partner.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 6-((trimethylsilyl)ethynyl)picolinate
This protocol details the palladium- and copper-cocatalyzed Sonogashira coupling of Ethyl 6-bromopicolinate with ethynyltrimethylsilane.
Materials:
-
Ethyl 6-bromopicolinate (1.0 equiv)
-
Ethynyltrimethylsilane (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry, oven-dried Schlenk flask, add Ethyl 6-bromopicolinate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous THF and triethylamine to the flask via syringe.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add ethynyltrimethylsilane dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 6-((trimethylsilyl)ethynyl)picolinate as a pale yellow oil or solid.
Protocol 2: Deprotection to Yield this compound
This protocol describes the removal of the trimethylsilyl (TMS) protecting group to furnish the terminal alkyne. A mild base such as potassium carbonate in methanol is typically effective.[1]
Materials:
-
Ethyl 6-((trimethylsilyl)ethynyl)picolinate (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Ethyl 6-((trimethylsilyl)ethynyl)picolinate in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Characterization Data (Predicted):
The following are predicted NMR and MS data for this compound based on its structure and data from similar compounds.
| Data Type | Predicted Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (d, 1H), 7.80 (t, 1H), 7.60 (d, 1H), 4.45 (q, 2H), 3.20 (s, 1H), 1.40 (t, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 164.5, 150.0, 145.0, 138.0, 128.0, 125.0, 83.0, 80.0, 62.0, 14.0 |
| MS (ESI) | m/z 176.07 [M+H]⁺ |
Application in Heterocycle Functionalization: Sonogashira Cross-Coupling
The Sonogashira reaction is a robust method for the formation of C(sp)-C(sp²) bonds.[2] this compound serves as an excellent substrate for coupling with a wide variety of halo-heterocycles, enabling the synthesis of complex conjugated systems.
General Workflow for Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Protocol 3: Sonogashira Coupling of this compound with 2-Iodothiazole
This protocol provides a representative procedure for the coupling of this compound with a halo-heterocycle.
Materials:
-
This compound (1.2 equiv)
-
2-Iodothiazole (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous and degassed Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk tube, combine 2-iodothiazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS. For less reactive halides, gentle heating (e.g., 50-70°C) may be required.[3]
-
After completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Application in Heterocycle Synthesis: 1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings.[4] The terminal alkyne of this compound is an excellent dipolarophile for these transformations.
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5]
Caption: Workflow for CuAAC reaction.
Protocol 4: Synthesis of a 1,2,3-Triazole Derivative
This protocol details the CuAAC reaction of this compound with benzyl azide.
Materials:
-
This compound (1.0 equiv)
-
Benzyl azide (1.05 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Sodium ascorbate (0.2 equiv)
-
tert-Butanol/Water (1:1) solvent mixture
Procedure:
-
In a round-bottom flask, dissolve this compound and benzyl azide in the t-butanol/water mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired triazole.
B. Cycloaddition with Nitrile Oxides for Isoxazole Synthesis
Nitrile oxides, typically generated in situ from aldoximes, readily undergo 1,3-dipolar cycloaddition with alkynes to form isoxazoles.[6][7]
Caption: Workflow for isoxazole synthesis via nitrile oxide cycloaddition.
Protocol 5: Synthesis of an Isoxazole Derivative
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with this compound.
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde oxime (1.2 equiv)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Pyridine (1.5 equiv)
-
Anhydrous Chloroform (CHCl₃)
Procedure:
-
Dissolve this compound and benzaldehyde oxime in anhydrous chloroform in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-chlorosuccinimide portion-wise to the stirred solution.
-
Add pyridine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired isoxazole derivative.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis and functionalization of heterocyclic compounds. The protocols detailed in this guide for its synthesis and subsequent application in Sonogashira cross-coupling and 1,3-dipolar cycloaddition reactions provide robust and reproducible methods for accessing a wide array of complex molecular architectures. These pathways open up new avenues for the discovery and development of novel therapeutic agents and advanced organic materials. The presented methodologies are intended to serve as a strong foundation for further exploration and innovation in the field of heterocyclic chemistry.
References
- 1. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regio- and stereochemistry of 1,3-dipolar cycloaddition of nitrile oxides to alkenes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
The Strategic Synthesis of Novel Pyridine Architectures from Ethyl 6-Ethynylpicolinate: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry and materials science. Its versatile electronic properties and hydrogen bonding capabilities make it a privileged structure in a vast array of bioactive molecules and functional materials. Ethyl 6-ethynylpicolinate has emerged as a particularly valuable and versatile building block for the synthesis of novel and complex pyridine derivatives. The presence of the terminal alkyne and the ester functionality on the pyridine ring provides two orthogonal handles for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on detailed protocols for Sonogashira coupling and subsequent cyclization strategies to construct intricate molecular architectures.
The Power of a Bifunctional Building Block: this compound
This compound (CAS No. 1379302-65-4) is a crystalline solid that serves as an excellent starting material for the construction of polysubstituted and fused pyridine systems.[1] Its utility stems from the distinct reactivity of its two key functional groups:
-
The Ethynyl Group: A terminal alkyne that readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira cross-coupling reaction. This allows for the introduction of a wide range of substituents at the 6-position of the pyridine ring.
-
The Ethyl Picolinate Moiety: The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or participate in cyclization reactions. The pyridine nitrogen itself can also be involved in various transformations.
This dual functionality allows for a modular and convergent approach to the synthesis of complex molecules, making it an attractive starting point for the generation of chemical libraries for drug discovery and the development of novel organic materials.
Core Synthetic Strategy: Sonogashira Coupling as the Gateway to Diversity
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] In the context of this compound, this reaction is the primary method for introducing diverse molecular fragments at the 6-position.
Causality in Experimental Design: Why These Conditions?
A typical Sonogashira coupling protocol involves a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent. The choice of each component is critical for the success of the reaction:
-
Palladium Catalyst: The workhorse of the reaction, typically a Pd(0) species, which undergoes oxidative addition with the aryl/vinyl halide. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.
-
Copper(I) Co-catalyst: Its role is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper(I) iodide (CuI) is the most common choice.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide byproduct and for the formation of the copper acetylide.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.
The following workflow illustrates the key steps in a Sonogashira coupling reaction involving this compound.
Caption: A typical workflow for the Sonogashira coupling of this compound.
Detailed Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol provides a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a generic aryl iodide.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add this compound, the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF via syringe, followed by the addition of triethylamine.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours, as indicated by the consumption of the starting materials), dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the celite pad with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(arylethynyl)picolinate derivative.
Trustworthiness of the Protocol: This protocol is based on well-established Sonogashira coupling procedures. The progress of the reaction can be easily monitored by standard analytical techniques, and the purification is straightforward. The use of an inert atmosphere is crucial to prevent the homocoupling of the alkyne (Glaser coupling).
| Parameter | Typical Range/Value | Rationale |
| Temperature | Room Temperature - 50 °C | Sonogashira couplings are often efficient at room temperature, minimizing side reactions. Mild heating may be required for less reactive halides. |
| Reaction Time | 2 - 12 hours | Dependent on the reactivity of the aryl halide. TLC or LC-MS monitoring is key to determine the optimal reaction time. |
| Catalyst Loading | 2-5 mol% Pd, 5-10 mol% CuI | Sufficient to ensure efficient catalysis without being wasteful. Higher loadings may be needed for challenging substrates. |
| Solvent | THF, DMF, Acetonitrile | Polar aprotic solvents that are good at dissolving the reactants and catalysts. |
From Coupling to Complexity: Cyclization Strategies for Novel Pyridine Derivatives
The true synthetic power of this compound is realized when the Sonogashira coupling is followed by a cyclization reaction. This allows for the construction of fused heterocyclic systems, which are of great interest in medicinal chemistry.
[4+2] Cycloaddition (Diels-Alder) Reactions
The pyridine ring itself, especially when activated by electron-withdrawing groups, can act as a diene in inverse-electron-demand Diels-Alder reactions. More commonly, the alkyne functionality introduced via Sonogashira coupling can be part of a diene system that undergoes an intramolecular [4+2] cycloaddition.
Caption: General pathway for the synthesis of fused pyridine systems via intramolecular [4+2] cycloaddition.
Annulation Reactions via Nucleophilic Attack
Another powerful strategy involves the intramolecular nucleophilic attack of a suitably positioned nucleophile onto the alkyne, which may be activated by a transition metal catalyst. This can lead to the formation of a variety of fused ring systems.
Detailed Protocol 2: Synthesis of a Fused Pyridine System via Sonogashira Coupling and Intramolecular Annulation
This protocol outlines a hypothetical, yet plausible, two-step synthesis of a fused pyridine derivative, illustrating the potential of this compound. The first step is a Sonogashira coupling with 2-iodobenzylamine, followed by a base-mediated intramolecular cyclization.
Step 1: Sonogashira Coupling
-
Follow the procedure outlined in Detailed Protocol 1 , using 2-iodobenzylamine as the aryl iodide. This will yield ethyl 6-((2-(aminomethyl)phenyl)ethynyl)picolinate.
Step 2: Intramolecular Annulation
Materials:
-
Ethyl 6-((2-(aminomethyl)phenyl)ethynyl)picolinate (from Step 1)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the product from Step 1 in anhydrous DMF in a dry, two-necked round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the fused pyridine derivative.
Causality in Experimental Design: The strong, non-nucleophilic base, potassium tert-butoxide, is used to deprotonate the amine, which then acts as an intramolecular nucleophile, attacking the alkyne to form the new ring. DMF is a suitable polar aprotic solvent for this type of reaction.
| Parameter | Typical Range/Value | Rationale |
| Base | KOtBu, NaH, K₂CO₃ | The choice of base depends on the acidity of the nucleophile and the desired reaction temperature. |
| Temperature | 0 °C to 80 °C | The initial cooling helps to control the exothermicity of the deprotonation. The reaction may require heating to facilitate the cyclization. |
| Reaction Time | 12 - 48 hours | Intramolecular cyclizations can be slower than intermolecular reactions and often require longer reaction times. |
| Solvent | DMF, DMSO, THF | High-boiling polar aprotic solvents are often used to allow for heating if necessary. |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of novel pyridine derivatives. The Sonogashira coupling provides a robust and efficient method for introducing a wide range of substituents at the 6-position, opening the door to a vast chemical space. Subsequent intramolecular cyclization reactions, such as [4+2] cycloadditions and nucleophilic annulations, allow for the construction of complex, fused heterocyclic systems. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable starting material in the development of new pharmaceuticals and functional materials. Further exploration of novel catalytic systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this compound.
References
Application Note: A Comprehensive Guide to the Analytical Characterization of Ethyl 6-ethynylpicolinate Reaction Products
Introduction
Ethyl 6-ethynylpicolinate (CAS: 1379302-65-4) is a highly versatile heterocyclic building block pivotal in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring, an ethyl ester, and a terminal alkyne, offers three distinct points for chemical modification. The terminal alkyne is particularly reactive, making it an ideal substrate for powerful carbon-carbon bond-forming reactions such as the Sonogashira cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]
The successful synthesis of novel compounds from this precursor is contingent upon rigorous analytical characterization. This guide provides a detailed framework and validated protocols for the comprehensive analysis of reaction products derived from this compound, ensuring structural integrity, purity, and accurate identification. We will delve into the causality behind the choice of analytical techniques and present an integrated workflow that guarantees trustworthy and reproducible results.
Chapter 1: Reaction Monitoring and Purity Assessment
The initial and most critical step following a synthesis is to assess the reaction's progress and the purity of the crude product. This informs purification strategies and prevents the investment of resources in analyzing impure materials.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds and for monitoring the consumption of starting materials. For picolinate derivatives, reverse-phase HPLC is highly effective.[5][6]
Principle of Method Selection: The pyridine moiety and potential products possess UV-active chromophores, making UV detection highly sensitive. A C18 stationary phase provides excellent separation for moderately polar compounds like picolinates based on their hydrophobicity.[5] The use of a mixed-mode column, which leverages both hydrophobic and ionic interactions, can offer enhanced resolution, especially for separating closely related isomers or compounds with basic nitrogen groups.[6][7]
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude or purified reaction product.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.[5]
-
-
Instrumentation and Conditions:
-
System: Standard HPLC with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis: Purity is calculated based on the relative peak area of the desired product compared to the total area of all observed peaks in the chromatogram.
Chapter 2: Structural Elucidation of Purified Products
Once the product is purified, a combination of spectroscopic techniques is employed to confirm its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous determination of the covalent structure of organic molecules in solution.[8] ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Principle of Method Selection: The distinct electronic environments within the pyridine ring and any newly formed structures (e.g., a triazole ring from click chemistry or a substituted alkyne from a Sonogashira coupling) produce characteristic chemical shifts and coupling patterns, allowing for complete structural assignment.[9] 2D NMR techniques like COSY and HSQC can be used to resolve complex spectra and confirm connectivity.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often useful for pyridine derivatives, which may have limited solubility in chloroform.[9]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe proton signals and their multiplicities.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify all unique carbon environments.
-
If the structure is novel or the 1D spectra are ambiguous, acquire 2D NMR data (COSY, HSQC, HMBC).
-
-
Data Interpretation:
-
Starting Material (this compound): Expect characteristic signals for the ethyl group (triplet and quartet), three distinct aromatic protons on the pyridine ring, and a singlet for the acetylenic proton.
-
Sonogashira Product (e.g., coupled with iodobenzene): The acetylenic proton signal will disappear, and new signals corresponding to the protons of the newly introduced aryl group will appear.
-
Click Chemistry Product (e.g., reacted with benzyl azide): The acetylenic proton signal will be replaced by a new singlet for the triazole proton. Signals for the benzyl group will also be present.
-
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound (Starting Material) | 1,4-Disubstituted Triazole Product |
| Pyridine H-3 | ~8.0 (d) | ~8.1 (d) |
| Pyridine H-4 | ~7.8 (t) | ~7.9 (t) |
| Pyridine H-5 | ~7.6 (d) | ~7.7 (d) |
| Acetylenic H | ~3.2 (s) | N/A |
| Triazole H | N/A | ~8.2 (s) |
| Ester -CH₂- | ~4.5 (q) | ~4.5 (q) |
| Ester -CH₃ | ~1.4 (t) | ~1.4 (t) |
Mass Spectrometry (MS)
MS provides the molecular weight of a compound, offering definitive confirmation of the proposed structure's elemental composition.[10] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Principle of Method Selection: Electrospray ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing compounds like picolinate derivatives, as it readily forms protonated molecular ions [M+H]⁺.[11] Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of individual components of a mixture, providing both retention time and mass data.[12]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in an appropriate solvent, typically the mobile phase used for LC separation (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.
-
LC Method: A fast gradient similar to the purity analysis protocol can be used.
-
MS Acquisition:
-
Mode: Positive Ion Mode (to detect [M+H]⁺).
-
Scan Range: m/z 100 - 1000.
-
Analysis: Identify the peak corresponding to the protonated molecule. For HRMS, compare the measured exact mass to the theoretical mass calculated for the expected molecular formula.
-
Table 2: Expected Molecular Weights and ESI-MS Ions
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Ion [M+H]⁺ (m/z) |
| This compound | C₁₀H₉NO₂ | 175.18 | 176.07 |
| Sonogashira Product (with Iodobenzene) | C₁₆H₁₃NO₂ | 251.28 | 252.10 |
| Click Product (with Benzyl Azide) | C₁₇H₁₆N₄O₂ | 308.34 | 309.13 |
Chapter 3: Definitive 3D-Structural Analysis
For novel compounds, particularly those involving metal coordination or complex stereochemistry, determining the three-dimensional structure is essential.
Single-Crystal X-ray Crystallography
This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and absolute configuration, by analyzing the diffraction pattern of X-rays passing through a single crystal.[13]
Principle of Method Selection: The picolinate moiety is an excellent ligand for coordinating with metal ions.[14] For products that are metal complexes or crystalline solids of unknown structure, X-ray crystallography is the ultimate analytical tool. It is the only method that provides a direct visualization of the molecule's 3D arrangement in the solid state.[15][16]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Growing single crystals suitable for diffraction is the most critical and often challenging step.[13] A common method is slow evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile).
-
Place the solution in a small vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Other methods include vapor diffusion and solvent layering.[15]
-
-
Crystal Mounting and Data Collection:
-
Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (~100 K) on the diffractometer to minimize thermal motion.
-
Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα) as the crystal is rotated.[15]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson functions to obtain an initial electron density map.
-
Refine the structural model against the experimental data to yield the final atomic coordinates, bond lengths, and angles.
-
Integrated Analytical Workflow
A robust characterization strategy integrates these techniques in a logical sequence. The workflow ensures that each step builds upon the last, leading to a complete and validated structural assignment.
Caption: Integrated workflow for the characterization of synthetic products.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound/CAS:1379302-65-4-HXCHEM [hxchem.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The spectroscopic (FT-IR, FT-Raman, dispersive Raman and NMR) study of ethyl-6-chloronicotinate molecule by combined density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling for Ethyl 6-ethynylpicolinate
Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specialized focus on the synthesis involving Ethyl 6-ethynylpicolinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this powerful C-C bond-forming reaction.
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is conducted under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][3][4][5] Its versatility has led to widespread use in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]
However, coupling reactions involving heteroaromatic systems like this compound can present unique challenges. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition. This guide provides field-proven insights to overcome these hurdles and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not proceeding or giving very low yields. What are the first things I should check?
A1: When a reaction fails, a systematic check of the core components is crucial.
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to the undesirable Glaser-Hay homocoupling of your alkyne, a common side reaction.[6][7]
-
Reagent Quality: Use fresh, high-purity reagents. The palladium catalyst, copper(I) iodide, and your base should be of the highest quality. Copper(I) iodide is particularly susceptible to degradation.[6]
-
Solvent Purity: Solvents must be anhydrous and thoroughly degassed. The presence of water can interfere with the catalytic cycle.
Q2: I am observing a significant amount of a side product that appears to be a dimer of my starting alkyne. What is causing this and how can I prevent it?
A2: This side product is a result of Glaser-Hay homocoupling, a common issue in Sonogashira reactions.[1][7] This occurs when the copper acetylide intermediate reacts with itself in the presence of an oxidant, typically oxygen.[4] To minimize this:
-
Strict Anaerobic Conditions: Rigorously exclude oxygen from your reaction vessel by using proper Schlenk line techniques or a glovebox.[6]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially requiring different ligands or higher temperatures, this completely eliminates the primary pathway for Glaser coupling.[1][2][6]
-
Slow Addition: If using a copper co-catalyst, the slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.[8]
Q3: A black precipitate has formed in my reaction flask. What is it?
A3: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of your palladium catalyst.[6] This leads to a loss of catalytic activity. Common causes include:
-
High Temperatures: While some substrates require heating, excessive temperatures can promote catalyst decomposition.[9]
-
Solvent Choice: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[6][10]
-
Impurities: Impurities in your starting materials or solvent can poison the catalyst.[6]
Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?
A4: The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br >> Cl.[1][5][6] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[1][6] Aryl chlorides are generally the least reactive and often require specialized catalyst systems.[1]
In-Depth Troubleshooting Guide
Issue 1: Low or No Product Formation
When basic checks on atmosphere and reagent quality do not resolve low yield issues, a deeper dive into the reaction parameters is necessary. The pyridine nitrogen in this compound can act as a ligand, potentially inhibiting the palladium catalyst.
The choice of palladium source and ligand is critical.
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, consider air-stable pre-catalysts like Pd(OAc)₂ which are reduced in situ.
-
Ligand Choice: The coordinating nature of the pyridine substrate may necessitate the use of more strongly binding or sterically bulky phosphine ligands to prevent catalyst inhibition. Ligands like P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs) can be effective.[1][11] The steric and electronic properties of the ligand influence key steps like oxidative addition and reductive elimination.[12]
Table 1: Common Palladium Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(PPh₃)₄ | None (already ligated) | 1-5 | Standard, but can be sensitive to air and moisture. |
| PdCl₂(PPh₃)₂ | None (already ligated) | 1-5 | Air-stable, common starting point. |
| Pd₂(dba)₃ | PPh₃, P(o-tol)₃, XPhos | 1-2 (Pd), 2-4 (Ligand) | Versatile Pd(0) source, requires ligand addition. |
| Pd(OAc)₂ | P(t-Bu)₃, SPhos, cataCXium® A | 1-5 (Pd), 2-10 (Ligand) | Air-stable Pd(II) source, requires in situ reduction. |
The base plays a crucial role beyond neutralizing the HX byproduct; it facilitates the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate.[13]
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices.[6] Diisopropylamine has also been used successfully, sometimes offering better results.[14] The base can often serve as the solvent or co-solvent.[5]
-
Inorganic Bases: For sensitive substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be advantageous, particularly in copper-free systems.[1][13]
Table 2: Comparison of Common Bases for Sonogashira Coupling
| Base | pKa (Conjugate Acid) | Type | Common Solvents | Notes |
| Triethylamine (Et₃N) | 10.75 | Organic Amine | THF, DMF, Toluene | Standard choice, can also act as solvent. |
| Diisopropylethylamine (DIPEA) | 10.75 | Organic Amine | THF, DMF | Sterically hindered, less likely to act as a nucleophile. |
| Piperidine | 11.12 | Organic Amine | DMF, Acetonitrile | Shown to be effective in some systems.[15] |
| K₂CO₃ | 10.33 | Inorganic | DMF, Acetonitrile | Mild inorganic base, useful for sensitive substrates. |
| Cs₂CO₃ | 10.33 | Inorganic | DMF, Toluene | Stronger inorganic base, can improve yields with challenging substrates. |
Solvent choice can dramatically affect reaction rates and yields by influencing solubility, catalyst stability, and the reactivity of intermediates.[16]
-
Common Solvents: Anhydrous and deoxygenated THF, DMF, toluene, and acetonitrile are frequently used.[17] For substrates with poor solubility, a solvent screen is recommended.
-
Temperature: While many Sonogashira reactions proceed at room temperature, electron-deficient or sterically hindered substrates like certain pyridine derivatives may require heating.[4][5][18] However, temperatures that are too high can lead to catalyst decomposition and side reactions.[9][14] An optimal temperature range is often between 50-100 °C.[14][15][19]
Issue 2: Persistent Homocoupling Side Products
If rigorous exclusion of oxygen does not sufficiently suppress Glaser coupling, a move to a copper-free protocol is the most robust solution.
This variation avoids the use of a copper co-catalyst, thereby eliminating the primary pathway for alkyne dimerization.[1][2] Success in copper-free systems often relies on:
-
A Stronger Base: A stronger base is often required to facilitate the deprotonation of the alkyne without the assistance of copper. Bases like TBAF or inorganic carbonates are common.[20]
-
Appropriate Ligands: Palladium complexes with specific ligands, such as those with N-heterocyclic carbenes (NHCs) or bulky phosphines, are often employed to stabilize the catalyst and promote the catalytic cycle.[1]
-
Higher Temperatures: These reactions may require higher temperatures to achieve reasonable reaction rates compared to their copper-co-catalyzed counterparts.
Experimental Protocols & Workflows
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a general starting point for the coupling of an aryl halide with this compound.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Add a degassed solvent system, typically a 2:1 mixture of THF and Et₃N.
-
Add this compound (1.1-1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction is observed after several hours, gradually increase the temperature to 50-60 °C.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Optimizing Reaction Conditions
When standard conditions fail, a systematic approach to optimization is required. The following workflow can guide your experimental design.
Caption: A decision-making workflow for optimizing Sonogashira coupling conditions.
Understanding the Mechanism
A clear understanding of the catalytic cycles can aid in troubleshooting. The reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[2]
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.[1]
By systematically addressing each potential point of failure—from the fundamental requirement of an inert atmosphere to the nuanced selection of catalyst, ligand, base, and solvent—researchers can successfully optimize the Sonogashira coupling for challenging substrates like this compound, paving the way for advancements in medicinal chemistry and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. books.lucp.net [books.lucp.net]
- 17. benchchem.com [benchchem.com]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 6-ethynylpicolinate and Derivatives
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl 6-ethynylpicolinate and its structural analogs. These compounds are critical building blocks in medicinal chemistry, and their purity is paramount for subsequent synthetic steps and biological assays. This document leverages field-proven insights to address common challenges encountered during experimental work.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound, particularly after its synthesis via Sonogashira cross-coupling reactions.
Question 1: My purified compound is discolored (grey, black, or pink), and I suspect palladium catalyst contamination. How can I remove it?
This is the most common issue when purifying products from palladium-catalyzed reactions like the Sonogashira coupling.[1] The discoloration is due to residual palladium, which can exist as nanoparticles (black/grey) or soluble complexes.
Root Causes & Solutions:
-
Inadequate Initial Workup: The crude reaction mixture often contains insoluble palladium species.
-
Solution: Before aqueous workup or concentration, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite®. This will trap a significant portion of the inorganic salts and metal residues.[2] For a more robust filtration, a short plug of silica gel can be placed on top of the Celite.
-
-
Soluble Palladium Complexes: Some palladium species may remain in the organic phase after filtration.
-
Solution A (Adsorption): Pass the crude product solution through a short plug of silica gel before concentrating. The polar silica will adsorb many of the palladium complexes.[2]
-
Solution B (Scavenging): For final steps where extremely low palladium levels are required, consider using commercially available palladium scavengers (resins with thiol or other functional groups). While more expensive, they are highly effective at removing trace amounts of palladium.[2]
-
Protocol 1: Palladium Removal via Celite/Silica Plug Filtration
-
Place a small cotton plug at the bottom of a pipette or a small column.
-
Add a ~1 cm layer of sand.
-
Add a 2-3 cm layer of Celite®, tapping the column gently to pack.
-
Add a 1-2 cm layer of silica gel on top.
-
Pre-wet the plug with the solvent used to dissolve your crude mixture.
-
Carefully load your crude product solution onto the plug.
-
Elute with additional solvent and collect the filtrate.
-
Proceed with your standard workup and purification.
Question 2: My compound streaks badly during TLC and column chromatography, leading to poor separation and broad peaks. What's happening?
This phenomenon, known as "tailing" or "streaking," is characteristic of basic compounds on acidic silica gel. The pyridine nitrogen in this compound is basic and interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing it to move unevenly.
Root Causes & Solutions:
-
Acid-Base Interaction: Strong binding between the basic analyte and acidic stationary phase.
-
Overloading: Applying too much sample to the TLC plate or column.
-
Solution: For TLC, ensure your spotting solution is not overly concentrated (a 1% solution is a good starting point).[5] For column chromatography, a general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
dot
Caption: Workflow for addressing peak streaking in chromatography.
Question 3: I see a significant byproduct with a mass roughly double that of my starting alkyne. What is it and how do I separate it?
This is very likely the homocoupled dimer of your terminal alkyne, a result of the Glaser-Hay side reaction.[6][7] This reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen.[8]
Identification & Separation:
-
Identification: This byproduct will have a much lower polarity (higher Rf on TLC) than your desired product because it lacks the polar ester and pyridine groups of the other coupling partner. It can be confirmed by mass spectrometry.
-
Separation: Due to the significant polarity difference, the homocoupled byproduct is typically easy to separate from the more polar this compound product using standard silica gel chromatography. The dimer will elute much faster.
-
Prevention: To minimize its formation, ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.[8] Copper-free Sonogashira conditions can also be employed to eliminate this side reaction entirely.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A good starting point for a compound of moderate polarity is a mixture of a non-polar and a polar solvent.
-
Recommended Starting System: 20-30% Ethyl Acetate in Hexanes (or Heptane).
-
Optimization:
-
If the spot stays at the baseline (Rf is too low), increase the polarity by adding more ethyl acetate.
-
If the spot runs with the solvent front (Rf is too high), decrease the polarity by adding more hexanes.
-
| Polarity of Compound | Suggested Starting Eluent System |
| Non-polar | 5-10% Ethyl Acetate / Hexanes |
| Moderately Polar (e.g., this compound) | 20-30% Ethyl Acetate / Hexanes |
| Polar | 5-10% Methanol / Dichloromethane[4] |
| Basic (Amine-containing) | Add 1% Triethylamine to the chosen system[4] |
| Table 1: General guidelines for selecting chromatography solvent systems. |
Q2: How can I identify common impurities from the synthesis in my ¹H NMR spectrum?
Beyond your product peaks, you may see signals from residual solvents or reaction byproducts. Knowing their characteristic shifts is crucial for assessing purity.
| Impurity | Typical ¹H NMR Shift (in CDCl₃) | Appearance | Notes |
| Ethyl Acetate | ~2.05 (s, 3H), ~4.12 (q, 2H), ~1.26 (t, 3H) | Singlet, Quartet, Triplet | Common purification solvent. |
| Hexane/Heptane | ~0.90, ~1.25 | Broad multiplets | Common purification solvent.[11] |
| Dichloromethane | ~5.30 (s) | Singlet | Common reaction/workup solvent. |
| Triethylamine | ~2.5 (q, 6H), ~1.0 (t, 9H) | Quartet, Triplet | Often added during chromatography.[12] |
| Triphenylphosphine Oxide | ~7.4-7.8 (m) | Complex multiplet | Byproduct from PPh₃ ligand oxidation. |
| Toluene | ~7.2-7.4 (m), ~2.35 (s) | Multiplet, Singlet | Common reaction solvent.[11] |
| Table 2: Approximate ¹H NMR chemical shifts for common impurities in CDCl₃. Values can vary slightly based on concentration and other solutes.[11][12][13] |
Q3: Is recrystallization a viable purification method for this compound?
Recrystallization can be an excellent method, especially for obtaining highly pure, crystalline material on a large scale. However, it requires more optimization than chromatography.
-
Strategy: The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Solvent Screening: Start with single solvents. Good candidates for a moderately polar compound like this include:
-
Alcohols: Ethanol, Isopropanol
-
Esters/Ketones: Ethyl Acetate, Acetone
-
Hydrocarbons (as anti-solvents): Hexanes, Heptane
-
-
Two-Solvent System: A powerful technique is to dissolve the compound in a minimum amount of a "good" hot solvent (like ethyl acetate or dichloromethane) and then slowly add a "poor" solvent (like hexanes) until turbidity persists. Then, heat to redissolve and allow to cool slowly.
Standard Operating Protocol: Flash Column Chromatography
This protocol provides a detailed, step-by-step methodology for purifying this compound after a typical Sonogashira reaction.
dot
Caption: Standard workflow for preparative flash column chromatography.
Methodology:
-
Solvent System Selection:
-
Column Packing:
-
Select a column of appropriate size (e.g., for 1g of crude, a 40g silica column is suitable).
-
Insert a cotton or glass wool plug and add a small layer of sand.
-
Pack the column using either the "dry packing" or "slurry packing" method with silica gel (40-63 μm particle size).[9][16] Ensure the silica bed is level and free of cracks.
-
Add a protective layer of sand on top of the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial, low-polarity eluent through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and carefully apply it to the top of the silica bed with a pipette.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM, acetone), add a small amount of silica gel or Celite, and evaporate the solvent to get a free-flowing powder.[16] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate (a solvent drop rate of ~2 inches per minute is ideal).[9]
-
Collect fractions in test tubes or vials. The number and size of fractions will depend on the scale of your purification.
-
-
Analysis:
-
Analyze the collected fractions by TLC to determine which contain the pure product.
-
Spot the starting material, crude mixture, and several fractions on the same TLC plate for comparison.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
References
- 1. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Chromatography [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 6-ethynylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 6-ethynylpicolinate. As a Senior Application Scientist, I've designed this guide to provide in-depth, experience-based solutions to common challenges encountered during the synthesis and purification of this important building block. This resource is structured in a question-and-answer format to directly address the practical issues you may face in the lab.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of this compound, which is typically achieved via a Sonogashira cross-coupling reaction.
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne (like trimethylsilylacetylene, which is later deprotected) with an aryl or vinyl halide (in this case, an ethyl 6-halopicolinate) and is catalyzed by palladium and copper complexes.[1][2]
Q2: My Sonogashira reaction is not yielding any product. What are the first things I should check?
When a reaction fails completely, the primary suspects are the catalysts, the quality of your reagents, and the reaction atmosphere.[3]
-
Catalyst Activity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) co-catalyst are active and have not degraded.[3]
-
Reagent Purity: Impurities in your starting materials (ethyl 6-halopicolinate and the alkyne) can poison the catalyst.[3]
-
Anhydrous & Anaerobic Conditions: The Sonogashira reaction is sensitive to oxygen, which can lead to the unwanted Glaser-type homocoupling of the alkyne.[3] It is critical to degas your solvent and run the reaction under an inert atmosphere like argon or nitrogen.[3]
Q3: I'm observing a significant amount of a side product that I suspect is the homocoupled alkyne (a diyne). How can I minimize this?
The formation of alkyne dimers, known as Glaser coupling, is a common side reaction, especially in the presence of copper and oxygen.[3][4][5] To mitigate this:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for Glaser coupling.[1][3]
-
Controlled Addition of Alkyne: Slow, dropwise addition of the alkyne to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Q4: I see a black precipitate forming in my reaction flask. What is it and what should I do?
The black precipitate is likely "palladium black," which indicates the decomposition of your palladium catalyst.[3] This can be caused by:
-
Impurities: Trace impurities in reagents or solvents can lead to catalyst decomposition.
-
Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[3][6]
-
High Temperatures: Excessive heat can also cause the catalyst to crash out of solution.
If you observe palladium black, it is a sign that your catalytic cycle has been compromised. It is often best to restart the reaction, ensuring higher purity of all components and potentially screening different solvents or lowering the reaction temperature.[7]
II. Troubleshooting Guide: Low Yield
Low product yield is a frequent challenge. This section provides a systematic approach to diagnosing and resolving this issue.
Problem: The conversion of my starting material (ethyl 6-halopicolinate) is low.
This issue often points to problems with the catalytic cycle or suboptimal reaction conditions.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low starting material conversion.
Detailed Explanations & Causality
-
Choice of Halide: The reactivity of the ethyl 6-halopicolinate is critical. The general trend for reactivity in Sonogashira coupling is I > OTf > Br >> Cl.[3] If you are using an aryl bromide and experiencing low conversion, you may need to increase the reaction temperature or use a more active catalyst system.[3][7] Aryl chlorides are generally very challenging and often require specialized ligands and conditions.[8]
-
Catalyst & Ligand Selection: The combination of the palladium source and the phosphine ligand is crucial for an efficient catalytic cycle.[9]
-
Oxidative Addition: This is often the rate-limiting step. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition of the aryl halide to the Pd(0) center.[10]
-
Reductive Elimination: This final step releases the product and regenerates the Pd(0) catalyst. The steric and electronic properties of the ligand also influence the rate of this step.[11]
-
-
The Role of the Copper Co-catalyst: In the traditional Sonogashira mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[12] This species then undergoes transmetalation with the palladium complex.[13] The freshness and purity of the CuI are paramount; old or oxidized CuI can be detrimental to the reaction.[3]
-
Base Selection: An amine base (e.g., triethylamine, diisopropylamine) is required to deprotonate the terminal alkyne, forming the acetylide anion.[3] The base must be dry and used in excess to also neutralize the hydrogen halide byproduct formed during the reaction.[1]
Data-Driven Optimization
To systematically improve your yield, consider screening the following parameters.
| Parameter | Condition 1 (Baseline) | Condition 2 (Alternative) | Condition 3 (Alternative) | Expected Outcome |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(PPh₃)₂ (5 mol%) | Pd(OAc)₂ / XPhos (2 mol%) | More active catalysts/ligands may improve yield with less reactive halides. |
| Solvent | THF | DMF | Toluene/Et₃N (3:1) | Solvent can affect solubility and catalyst stability.[7] |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPEA) | Piperidine | Base choice can influence reaction rate and side reactions. |
| Temperature | Room Temperature | 60 °C | 80 °C | Higher temperatures may be needed for aryl bromides.[3] |
III. Troubleshooting Guide: Low Purity
Even with good conversion, achieving high purity of this compound can be challenging due to side reactions and difficult separations.
Problem: My final product is contaminated with byproducts after workup and initial purification.
Common impurities include the starting halide, homocoupled alkyne, and phosphine-related byproducts.
Purification Workflow
Caption: General workflow for the purification of this compound.
Detailed Explanations & Causality
-
Workup Procedure: A proper aqueous workup is the first line of defense in removing impurities.
-
Acid Wash: Washing the organic layer with a dilute acid (e.g., 1M HCl or NH₄Cl solution) is crucial for removing the excess amine base used in the reaction.[14]
-
Filtration through a Plug: Sometimes, filtering the crude reaction mixture through a short plug of silica gel or Celite before a full column can remove baseline impurities and residual metals.[15]
-
-
Silica Gel Chromatography: This is the most common method for purifying the final product.
-
Solvent System: A non-polar/polar solvent system like Hexanes/Ethyl Acetate is typically effective. The polarity will need to be optimized based on TLC analysis to achieve good separation between the product, any remaining starting material, and the homocoupled diyne byproduct.
-
Triphenylphosphine Oxide (TPPO): If you use a palladium catalyst with triphenylphosphine ligands, TPPO is a common, often polar, byproduct that can be challenging to separate. If this is a persistent issue, consider using a catalyst with different ligands.
-
-
Using a Silyl-Protected Alkyne: A highly effective strategy to improve both yield and purity is to use a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA).[1]
-
Coupling: Perform the Sonogashira reaction with the TMS-protected alkyne. This prevents side reactions at the terminal alkyne position.
-
Deprotection: After purification of the TMS-protected intermediate, the silyl group can be easily removed under mild conditions (e.g., using TBAF in THF or K₂CO₃ in methanol) to yield the clean, terminal alkyne product, this compound.
-
Experimental Protocol: Sonogashira Coupling with TMS-Acetylene & Deprotection
Step 1: Sonogashira Coupling
-
To a dry, degassed flask under an inert atmosphere (Argon or N₂), add ethyl 6-bromopicolinate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine).
-
Add trimethylsilylacetylene (1.2 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor by TLC until the starting halide is consumed.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude intermediate (ethyl 6-((trimethylsilyl)ethynyl)picolinate) by silica gel chromatography.
Step 2: Deprotection
-
Dissolve the purified TMS-protected alkyne in a suitable solvent like THF or methanol.
-
Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF, 1.1 equiv in THF) or potassium carbonate (K₂CO₃, 2.0 equiv in methanol).
-
Stir at room temperature and monitor by TLC until the starting material is fully converted.
-
Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.
-
The resulting this compound is often pure enough for subsequent steps, but can be further purified by a quick silica plug or recrystallization if needed.
IV. References
-
Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem. Available at: --INVALID-LINK--
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: --INVALID-LINK--
-
Sonogashira coupling. Wikipedia. Available at: --INVALID-LINK--
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: --INVALID-LINK--
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. Available at: --INVALID-LINK--
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. Available at: --INVALID-LINK--
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: --INVALID-LINK--
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. Available at: --INVALID-LINK--
-
Ligand design for cross-couplings: phosphines. YouTube. Available at: --INVALID-LINK--
-
Sonogashira troubleshooting help needed. Reddit. Available at: --INVALID-LINK--
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: --INVALID-LINK--
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoxime. University of Southampton Research Repository. Available at: --INVALID-LINK--
-
Sonogashira workup. Reddit. Available at: --INVALID-LINK--
-
Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: --INVALID-LINK--
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. ACS Publications. Available at: --INVALID-LINK--
-
Sonogashira coupling reaction | Organometallic name reaction. YouTube. Available at: --INVALID-LINK--
-
Sonogashira coupling. YouTube. Available at: --INVALID-LINK--
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. theses.enscm.fr [theses.enscm.fr]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. reddit.com [reddit.com]
challenges in the Sonogashira coupling of electron-deficient pyridines
Welcome to the Technical Support Center for Sonogashira Coupling of Electron-Deficient Pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when coupling terminal alkynes with electron-poor pyridine halides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize these often-recalcitrant reactions.
Electron-deficient pyridines, particularly chloro- and bromo-pyridines, present a unique set of obstacles in Sonogashira couplings. The reduced electron density of the pyridine ring deactivates the C-X bond towards oxidative addition, the rate-limiting step of the catalytic cycle.[1] Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and leading to catalyst inhibition or decomposition. This guide will address these core issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental failures and provides a systematic approach to resolving them.
Issue 1: Low to No Product Yield
Q: I have set up my Sonogashira reaction with 2-chloronicotinonitrile, but I'm seeing only starting material after 24 hours. What is the most likely cause?
A: This is a classic issue stemming from the low reactivity of the C-Cl bond on an electron-deficient ring.[2] The primary bottleneck is the oxidative addition step. Here’s a systematic approach to troubleshoot this:
-
Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often ineffective for these substrates.[3] You need a more robust catalytic system to overcome the high activation energy.
-
Rationale: Electron-rich and bulky phosphine ligands are known to accelerate the oxidative addition of aryl chlorides.[3] They stabilize the electron-rich Pd(0) center and promote the formation of the active monoligated palladium species.
-
Actionable Protocol: Switch to a catalyst system known for activating C-Cl bonds. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as cataCXium® A, SPhos, or XPhos is highly recommended.
-
-
Increase Reaction Temperature: Many couplings with aryl chlorides require elevated temperatures to proceed at a reasonable rate.[3]
-
Rationale: Providing more thermal energy is necessary to overcome the activation barrier for the C-Cl bond cleavage.
-
Actionable Protocol: If you are running the reaction at room temperature or 60 °C, consider increasing the temperature to 80-120 °C. Use a sealed vessel to prevent solvent loss. Be mindful that excessively high temperatures can lead to substrate or product degradation.[3]
-
-
Solvent and Base Selection: The reaction environment plays a crucial role.
-
Rationale: Polar aprotic solvents can stabilize the charged intermediates in the catalytic cycle and improve the solubility of reagents.[4] The choice of base is critical for both deprotonating the alkyne and regenerating the Pd(0) catalyst.[5] For challenging substrates, stronger bases may be required.[3]
-
Actionable Protocol: Switch from less polar solvents like THF or toluene to polar aprotic solvents such as DMF, DMSO, or NMP.[3][4] If you are using a mild amine base like triethylamine (TEA), consider a stronger inorganic base like Cs₂CO₃ or K₃PO₄.[3][6]
-
Summary of Recommended Starting Conditions for 2-Chloropyridines
| Parameter | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Precursors for generating the active Pd(0) species. |
| Ligand | XPhos, SPhos, cataCXium® A (4-10 mol%) | Bulky, electron-rich ligands that promote oxidative addition of C-Cl bonds.[3] |
| Base | Cs₂CO₃ or K₃PO₄ (2 equivalents) | Stronger, non-coordinating bases that can drive the reaction to completion.[3] |
| Solvent | DMF, NMP, or 1,4-Dioxane | Polar aprotic solvents that can aid solubility and reaction rates.[4][7] |
| Temperature | 100 - 120 °C | Higher temperatures are often necessary to activate the C-Cl bond.[8] |
Issue 2: Significant Alkyne Homocoupling (Glaser Product)
Q: My reaction is producing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. How can I prevent this?
A: The formation of alkyne dimers, known as the Glaser coupling byproduct, is a common side reaction, particularly in copper-catalyzed Sonogashira reactions. This process is promoted by the presence of oxygen.[2][9]
-
Ensure Rigorously Anaerobic Conditions: This is the most critical first step.
-
Rationale: Oxygen facilitates the oxidative homocoupling of copper acetylides.
-
Actionable Protocol: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or using 3-4 freeze-pump-thaw cycles).[2] Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen) and maintain this atmosphere throughout the reaction.[9]
-
-
Reduce Copper Co-catalyst Concentration:
-
Switch to a Copper-Free Protocol: This is the most definitive way to eliminate Glaser coupling.
-
Rationale: By removing copper, you eliminate the primary pathway for alkyne homocoupling.[5][11]
-
Actionable Protocol: Copper-free conditions often require a more active palladium/ligand system and may necessitate higher temperatures or stronger bases to compensate for the slower rate of transmetalation.[3][12] The conditions outlined in the table above for 2-chloropyridines are suitable for a copper-free setup.
-
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turned black shortly after heating, and the reaction stalled. What happened?
A: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the catalytic cycle.[9] This deactivation prevents the reaction from proceeding.
-
Ligand Choice and Ratio:
-
Rationale: The ligand's role is to stabilize the Pd(0) species in the solution. If the ligand is not robust enough or is used in an insufficient amount, the palladium can agglomerate and precipitate. Some anecdotal evidence suggests that certain solvents, like THF, might promote this decomposition.[9][13]
-
Actionable Protocol: Ensure you are using a sufficiently bulky and electron-rich ligand that can stabilize the catalyst at the required temperature. Increase the ligand-to-palladium ratio (e.g., from L:Pd of 2:1 to 4:1). Consider switching to a different solvent system if the problem persists.[10]
-
-
Purity of Reagents:
-
Rationale: Impurities in your starting materials, solvent, or base can poison the catalyst.[9]
-
Actionable Protocol: Use high-purity, anhydrous solvents and reagents. Ensure your pyridine halide and alkyne are pure. Amine bases, if used, should be distilled before use.
-
Workflow for Troubleshooting a Failed Reaction
Below is a logical workflow to diagnose and solve issues with the Sonogashira coupling of electron-deficient pyridines.
Caption: A troubleshooting workflow for Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halopyridines in the Sonogashira coupling?
A1: The reactivity of the pyridyl halide is paramount and follows the general trend for aryl halides: I > OTf > Br >> Cl.[9] Pyridyl iodides are the most reactive and can often be coupled under milder conditions, while pyridyl bromides require more forcing conditions. Pyridyl chlorides are the most challenging due to the strength of the C-Cl bond and generally require specialized catalyst systems and higher temperatures.[3][8]
Q2: Can the position of the halide on the pyridine ring affect the reaction?
A2: Yes, the position matters significantly. Halides at the 2- and 4-positions of the pyridine ring are generally more reactive in oxidative addition than a halide at the 3-position. This is due to the electronic influence of the ring nitrogen, which can stabilize the transition state of the oxidative addition.
Q3: Is a copper co-catalyst always necessary?
A3: No, and for electron-deficient systems, it is often advisable to use a copper-free protocol.[5] While copper(I) salts accelerate the reaction by facilitating the formation of a copper acetylide intermediate, they are also the primary cause of alkyne homocoupling (Glaser coupling).[9][11] Modern palladium-ligand systems are often active enough to catalyze the reaction without copper, providing a cleaner reaction profile.[12][14]
Q4: My pyridine starting material has other functional groups. Will these interfere with the reaction?
A4: The Sonogashira coupling is known for its excellent functional group tolerance.[5] However, certain groups on an electron-deficient pyridine can pose challenges. For instance, amino groups can coordinate to the palladium center. In such cases, optimization of the ligand and reaction conditions is crucial. A study on 2-amino-3-bromopyridines found that a Pd(CF₃COO)₂/PPh₃ system in DMF at 100°C gave good yields.[7]
Q5: What is the role of the amine base in a traditional Sonogashira coupling?
A5: The amine base, typically triethylamine or diisopropylamine, serves multiple roles.[5] Its primary function is to deprotonate the terminal alkyne, allowing it to enter the catalytic cycle.[9] It also acts as a scavenger for the hydrogen halide (HX) that is formed as a byproduct, preventing it from creating an acidic environment that could deactivate the catalyst.[5] In some cases, the amine can also act as a ligand or help reduce a Pd(II) precatalyst to the active Pd(0) state.[5]
Catalytic Cycle Overview
Understanding the mechanism is key to rational troubleshooting. The process involves two interconnected catalytic cycles.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
This technical guide provides a foundational framework for addressing the common issues encountered with the Sonogashira coupling of electron-deficient pyridines. Successful outcomes for these challenging substrates rely on a systematic approach to optimizing the catalyst system, temperature, and solvent/base combination while minimizing side reactions.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.lucp.net [books.lucp.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Click Chemistry Reactions with Ethyl 6-ethynylpicolinate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ethyl 6-ethynylpicolinate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This guide is designed to provide in-depth, experience-driven insights to help you troubleshoot and optimize your reactions. We will move beyond simple checklists to explore the underlying chemical principles that govern the success of these powerful conjugation reactions.
I. Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common initial hurdles encountered during click chemistry reactions with this compound.
Q1: My click reaction has shown no product formation. Where do I start?
A1: When a reaction fails completely, it's crucial to systematically verify each component and condition. Start with the most fundamental aspects:
-
Reagent Integrity: Confirm the purity and integrity of your this compound and your azide counterpart. Alkynes can be susceptible to oxidative degradation, and azides can degrade over time. It's advisable to use freshly sourced or properly stored reagents.[1]
-
Catalyst System: The Cu(I) catalyst is the heart of the reaction. Ensure that your copper source (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate) are active. Prepare the sodium ascorbate solution fresh for each experiment, as it can oxidize in solution.[2][3]
-
Control Reaction: Perform a control reaction with a simple, reliable alkyne (like propargyl alcohol) and azide to confirm that your catalyst system and general procedure are sound.[2] If this control works, the issue likely lies with your specific substrates.
Q2: The reaction is sluggish or gives a very low yield. What are the likely causes?
A2: Low yields often point to suboptimal reaction conditions or catalyst deactivation. Consider the following:
-
Oxygen Sensitivity: The active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state by oxygen.[4] While sodium ascorbate helps to regenerate Cu(I), excessive oxygen can overwhelm the system.[3] Degassing your solvents by sparging with an inert gas (argon or nitrogen) or using a freeze-pump-thaw technique can significantly improve yields.[5]
-
Ligand Choice and Concentration: The picolinate moiety in this compound can chelate the copper catalyst. This intramolecular chelation can sometimes interfere with the catalytic cycle. The use of an appropriate copper-stabilizing ligand is critical. Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices to stabilize the Cu(I) oxidation state and accelerate the reaction.[4][6] An optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[7]
-
Solvent Effects: The choice of solvent can dramatically impact reaction rates. While DMF and DMSO are common, aqueous solvent mixtures can sometimes accelerate the reaction.[2][3] However, ensure your starting materials are fully dissolved.
Q3: I am observing significant side product formation, particularly alkyne homocoupling. How can I minimize this?
A3: Alkyne homocoupling (Glaser coupling) is a common side reaction catalyzed by Cu(II) in the presence of oxygen. To suppress this:
-
Maintain a Reducing Environment: Ensure a sufficient excess of the reducing agent, sodium ascorbate, is present throughout the reaction to keep the copper in the Cu(I) state.[3]
-
Effective Ligand Use: A well-chosen ligand will not only accelerate the desired click reaction but also help to prevent the side reactions by stabilizing the Cu(I) catalyst.[6]
-
Order of Addition: It is often recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture containing the alkyne and azide. The reaction should then be initiated by the addition of the reducing agent.[4]
II. In-Depth Troubleshooting Guides
Guide 1: Diagnosing Catalyst System Failures
A common failure point in CuAAC reactions is the catalyst system. The diagram below outlines a systematic approach to troubleshooting this critical component.
Caption: Troubleshooting workflow for catalyst system failures.
Protocol: Validating Your Catalyst System
-
Prepare Fresh Solutions:
-
Dissolve your copper source (e.g., CuSO₄·5H₂O) in deionized water to a stock concentration of 100 mM.
-
Crucially, prepare a fresh 1 M solution of sodium ascorbate in deionized water immediately before use.
-
-
Set Up the Control Reaction:
-
In a clean vial, add your solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Add a simple azide (e.g., benzyl azide, 1.0 eq).
-
Add a simple alkyne (e.g., phenylacetylene, 1.0 eq).
-
Add your copper-stabilizing ligand (e.g., THPTA, 0.1 eq).
-
Add the CuSO₄ solution (0.05 eq).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2 eq).
-
-
Monitor and Analyze:
-
Stir the reaction at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 15, 30, and 60 minutes).
-
Successful formation of the triazole product validates your reagents and general procedure.
-
Guide 2: Addressing Substrate-Specific Issues with this compound
The unique structure of this compound, with its nitrogen-containing aromatic ring, can present specific challenges.
The Chelating Effect of the Picolinate Moiety
The nitrogen atom of the picolinate ring and the adjacent ester carbonyl can act as a bidentate ligand, chelating the copper catalyst. While some level of substrate-catalyst interaction is necessary, strong, non-productive chelation can sequester the copper, rendering it inactive for the cycloaddition.
Caption: Productive vs. Non-Productive Copper Chelation.
Strategies to Overcome Chelation and Steric Hindrance:
-
Use of Stronger, Exogenous Ligands: The addition of a ligand like THPTA or TBTA is crucial. These ligands have a high affinity for Cu(I) and can compete with the picolinate moiety, keeping the copper catalytically active.[6][8] It may be necessary to use a higher ligand-to-copper ratio than in reactions with non-chelating alkynes.
-
Solvent Optimization: The choice of solvent can influence the chelation equilibrium. Polar, coordinating solvents like DMSO or DMF might help to solvate the copper ion, reducing its interaction with the picolinate. Experiment with different solvent systems or co-solvents.[2]
-
Temperature Adjustment: For sterically hindered substrates or when chelation is a significant issue, gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome these barriers and promote the desired reaction.[1]
Guide 3: Reaction Monitoring and Product Analysis
Effective troubleshooting requires accurate monitoring of the reaction's progress.
Table 1: Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Pros | Cons | Application Notes |
| Thin Layer Chromatography (TLC) | - Fast and inexpensive- Good for qualitative assessment | - Not quantitative- May be difficult to resolve starting materials and product | Ideal for quick checks on reaction completion. Use a UV lamp to visualize aromatic compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - Highly sensitive- Provides mass confirmation of product- Can be quantitative | - Requires specialized equipment- Potential for ion suppression or cleavage of labile products[9] | The gold standard for confirming product formation and identifying side products. Be mindful of potential artifacts from the analysis method itself. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides definitive structural information- Quantitative | - Low sensitivity- Requires higher sample concentrations and longer acquisition times | Essential for final product characterization. The disappearance of the alkyne proton signal and the appearance of a new triazole proton signal are key diagnostic markers. |
III. Concluding Remarks for the Practicing Scientist
The copper-catalyzed click reaction is a robust and versatile tool. However, its success, particularly with functionalized substrates like this compound, relies on a nuanced understanding of the underlying chemistry. When faced with a failed reaction, a systematic, evidence-based approach is paramount. By carefully considering the integrity of your reagents, the stability of the catalyst, and the specific properties of your substrates, you can effectively diagnose and resolve the vast majority of issues. Remember that each component—from the solvent to the ligand—plays a critical role in the delicate balance of the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Efficient Sonogashira Coupling of Ethyl 6-ethynylpicolinate
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] The coupling of Ethyl 6-ethynylpicolinate, a key intermediate in the synthesis of pharmaceuticals and functional materials, presents unique challenges. Its electron-deficient pyridine ring and the coordinating nitrogen atom can complicate catalyst selection and lead to common pitfalls such as low yields, catalyst inhibition, and undesirable side reactions.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and data-driven recommendations to navigate the complexities of this specific transformation. The content is structured in a practical question-and-answer format to directly address issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the best initial palladium catalyst system for the Sonogashira coupling of an aryl halide with this compound?
A1: For an initial screening, a robust and well-understood catalyst system is recommended. A combination of a palladium(II) precatalyst with a phosphine ligand is a reliable starting point.
-
Recommended Starting Point: PdCl₂(PPh₃)₂ (3-5 mol%) in combination with CuI (5-10 mol%) . This is a classic, commercially available, and cost-effective system.[1]
-
Rationale: The picolinate substrate contains a pyridine nitrogen, which can coordinate to the palladium center and inhibit catalytic activity.[2] While standard triphenylphosphine (PPh₃) ligands are a good starting point, more challenging couplings (e.g., with aryl chlorides) may necessitate the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to stabilize the active Pd(0) species and promote efficient oxidative addition.[1][3] If initial trials with PdCl₂(PPh₃)₂ show low conversion, switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also be beneficial.[4]
Q2: Is a copper co-catalyst always necessary? What are the advantages and disadvantages of a "copper-free" Sonogashira reaction?
A2: A copper co-catalyst is not always necessary but plays a crucial role in the traditional Sonogashira mechanism. The decision to include it involves a trade-off between reaction rate and potential side reactions.
-
Role of Copper (CuI): In the classical mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species readily undergoes transmetalation with the palladium complex, which is often the rate-limiting step in copper-free systems. This generally leads to faster reactions at milder temperatures.[1][5][6]
-
Disadvantage of Copper: The primary drawback of using copper is the promotion of alkyne homocoupling, known as the Glaser coupling, which forms a diyne byproduct.[7] This side reaction is particularly problematic in the presence of oxygen, making strictly anaerobic conditions essential.[8]
-
Copper-Free Protocols: To circumvent the Glaser coupling, numerous copper-free methods have been developed.[9] These protocols often require more forcing conditions, such as higher temperatures, stronger bases (e.g., Cs₂CO₃, TBAF), and specialized ligands to facilitate the direct reaction of the alkyne with the palladium center.[4][10] They are highly advantageous when the homocoupling byproduct is difficult to separate or when scaling up a reaction where rigorous oxygen exclusion is challenging.
Q3: I'm observing significant formation of a diyne byproduct from this compound. How can I minimize this Glaser homocoupling?
A3: The formation of the homocoupled diyne is a classic Sonogashira side reaction. Several strategies can be employed to suppress it:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure all solvents and reagents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[7]
-
Reduce Copper Loading: While catalytic, excess copper can accelerate homocoupling. Reduce the amount of CuI to the lowest effective level (e.g., starting at 5 mol% and titrating down).
-
Slow Addition of the Alkyne: Adding the this compound solution slowly via syringe pump to the reaction mixture containing the aryl halide and catalysts can maintain a low instantaneous concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.[11]
-
Switch to a Copper-Free Protocol: If the problem persists, eliminating copper is the most effective solution. (See Protocol 2 below).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The palladium precatalyst has not been reduced to the active Pd(0) state, or has decomposed. | 1a. Use a fresh, high-quality palladium source. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 1b. Ensure rigorous exclusion of oxygen.[8] 1c. The amine base or the alkyne itself can act as a reducing agent for Pd(II) precatalysts.[12] Ensure sufficient equivalents are present. |
| 2. Insufficiently Active System for Substrate: The C-X bond of the aryl halide is too strong for the catalyst to undergo oxidative addition (Reactivity: I > Br > OTf >> Cl).[1] | 2a. For aryl bromides and especially chlorides, increase the reaction temperature.[13] 2b. Switch to a more active catalyst system using bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with ligands like XPhos or SPhos) or an N-heterocyclic carbene (NHC) based catalyst.[1] | |
| 3. Ineffective Base: The base is not strong enough to deprotonate the alkyne, or it has been consumed. | 3a. Ensure the amine base (e.g., Et₃N, DIPEA) is dry and used in excess (2-3 equivalents or as the solvent).[8] 3b. For copper-free systems, consider stronger inorganic bases like K₂CO₃ or Cs₂CO₃.[4] | |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: The Pd(0) species is not sufficiently stabilized by the ligands and has aggregated. | 1a. Increase the ligand-to-palladium ratio. 1b. Switch to a more strongly coordinating or bulkier ligand that better stabilizes the monoligated Pd(0) species. 1c. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[12][14] Consider switching to DMF, toluene, or using the amine base as the solvent. |
| Dehalogenation of Aryl Halide | 1. Harsh Reaction Conditions: High temperatures combined with certain amine bases can lead to hydrodehalogenation. | 1a. Attempt the reaction at a lower temperature for a longer duration. 1b. Switch from an amine base to a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃, which are less likely to act as hydride donors.[4] |
Data Presentation
The selection of a catalyst system is highly substrate-dependent. The following table provides a comparison of various palladium catalysts used for the Sonogashira coupling of N-heterocyclic halides, which can serve as a guide for optimizing the reaction with this compound.
Table 1: Comparison of Palladium Catalysts for Sonogashira Coupling of N-Heterocyclic Halides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 | [15] |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 | [15] |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 | [15] |
| Pd(PPh₃)₄ | - | Et₃N | DMF | 100 | 3 | 90 | [15] |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 18 | 90+ | [16] |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | RT | 2 | 97 | [17] |
Data adapted from studies on 2-amino-3-bromopyridine and other aryl halides serves as a representative guide.[15][16][17] TMP = 2,2,6,6-Tetramethylpiperidine.
Experimental Protocols
Protocol 1: General Procedure for Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., DMF or toluene, 0.1-0.2 M) followed by a degassed amine base (e.g., triethylamine, 3.0 equiv.) via syringe.
-
Add this compound (1.2-1.5 equiv.) via syringe.
Reaction and Workup:
-
Stir the reaction mixture at the desired temperature (start at room temperature and increase to 60-80 °C if the reaction is sluggish).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser homocoupling is a significant issue.
Reaction Setup:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).
-
Add a dry, powdered inorganic base (e.g., Cs₂CO₃, 2.0 equiv.).[4]
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., acetonitrile or 1,4-dioxane) and this compound (1.5 equiv.) via syringe.
Reaction and Workup:
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress.
-
Follow the same workup and purification procedure as described in Protocol 1.
Visualization
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and, in the classic reaction, a copper cycle.
Caption: The Sonogashira coupling catalytic cycles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability and Reactivity of Ethyl 6-ethynylpicolinate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Ethyl 6-ethynylpicolinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique combination of a terminal alkyne, a pyridine ring, and an ethyl ester presents specific challenges and opportunities. This document provides in-depth, field-proven insights to help you navigate potential stability issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability and purity, this compound should be stored at 4°C in a tightly sealed container.[1] The storage area should be dry, well-ventilated, and protected from light and heat sources.[2] It is incompatible with strong oxidizing agents.[2]
Q2: What are the primary safety precautions when handling this compound?
A2: Standard laboratory safety protocols should be followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses with side-shields, gloves, and a lab coat.[3] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[2][3]
Q3: What is the most reactive part of the molecule and what does this imply for its use?
A3: The terminal alkyne (ethynyl group) is the most reactive functional group. The hydrogen atom on the terminal alkyne is mildly acidic (pKa ≈ 25), which means it can be deprotonated by a strong base to form an acetylide.[4] This reactivity is most commonly exploited in metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.[5][6]
Q4: How stable is the ethyl ester functional group during reactions?
A4: The ethyl ester is generally stable under neutral and mildly acidic or basic conditions, especially in anhydrous solvents. However, it is susceptible to hydrolysis to the corresponding carboxylic acid in the presence of strong acids or bases with water, particularly at elevated temperatures during reaction or work-up.[7] Careful control of pH during aqueous work-up is crucial to prevent this side reaction.
Troubleshooting Guide for Common Reactions
The Sonogashira coupling is the most frequent application for this compound. The following guide addresses the most common issues encountered during this critical reaction.
Issue 1: Low or No Product Yield with No Starting Material Consumed
This often points to a problem with the catalytic cycle initiation.
-
Possible Cause: Catalyst Inactivity
-
Symptoms: The reaction mixture fails to change color as expected, or no conversion is observed by TLC or LC-MS analysis.
-
Scientific Rationale: The pre-catalyst (e.g., a Pd(II) species) is not being reduced to the active Pd(0) state, or the Pd(0) species is not undergoing oxidative addition with the aryl/vinyl halide. This can be due to poor quality reagents or inhibiting impurities.
-
Solutions:
-
Verify Reagent Quality: Ensure all reagents, especially the palladium catalyst, copper (I) iodide (if used), and amine base, are of high purity and anhydrous.[5] Amine bases can degrade over time and may need to be distilled or filtered through alumina before use.[8]
-
Increase Temperature: For less reactive coupling partners like aryl bromides, the oxidative addition step is often rate-limiting.[9] Increasing the temperature to 80-100 °C may be necessary.[9]
-
Use a More Active Catalyst System: If reactivity remains low, consider switching to a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) palladium complex, which are known for higher stability and activity.[10]
-
-
Issue 2: Reaction Stalls or Yields are Low, Accompanied by Black Precipitate
This is a classic sign of catalyst decomposition.
-
Possible Cause: Formation of Palladium Black
-
Symptoms: A fine black solid precipitates from the reaction mixture.
-
Scientific Rationale: The active, soluble Pd(0) catalyst has agglomerated into inactive, insoluble palladium metal (palladium black), effectively removing it from the catalytic cycle.[10] This is often promoted by the presence of oxygen or by certain solvents.
-
Solutions:
-
Ensure a Rigorously Inert Atmosphere: Oxygen is a primary culprit in catalyst decomposition. Degas all solvents and the reaction mixture thoroughly using at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[5] Maintain a positive pressure of inert gas throughout the reaction.
-
Re-evaluate Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in certain systems.[8][10] Consider switching to DMF, toluene, or using the amine base (e.g., triethylamine, diisopropylamine) as the solvent.[9][10]
-
-
Issue 3: A Major Side Product is a Non-polar Dimer of the Alkyne
This indicates that Glaser homocoupling is outcompeting the desired cross-coupling.
-
Possible Cause: Alkyne Homocoupling (Glaser Coupling)
-
Symptoms: A significant spot appears on the TLC plate, often less polar than the desired product, which corresponds to the 1,4-disubstituted-1,3-diyne.
-
Scientific Rationale: In the presence of a copper(I) catalyst and an oxidant (typically oxygen), terminal alkynes undergo oxidative coupling to form a diyne. This side reaction is a major competitor to the Sonogashira pathway.[5]
-
Solutions:
-
Strict Oxygen Exclusion: As with preventing palladium black formation, rigorous degassing is the most critical step to suppress Glaser coupling.[5]
-
Employ Copper-Free Conditions: If homocoupling remains problematic, switch to a copper-free Sonogashira protocol. These methods often use a different base (e.g., Cs₂CO₃, K₂CO₃) and may require a slightly higher temperature but completely eliminate the primary pathway for this side reaction.[5]
-
Slow Addition of Alkyne: Adding the this compound solution slowly via syringe pump can keep its instantaneous concentration low, thus kinetically disfavoring the second-order homocoupling reaction relative to the cross-coupling.[11]
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for Sonogashira reactions.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a standard starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 equiv.), Pd(PPh₃)₄ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Reagent Addition: Add degassed solvent (e.g., DMF or toluene, to make a 0.1-0.2 M solution) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).
-
Substrate Addition: Add this compound (1.1-1.2 equiv.) to the mixture.
-
Degassing: Subject the entire reaction mixture to three cycles of freeze-pump-thaw to ensure a completely oxygen-free environment.[5]
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and proceed to the work-up protocol.
Protocol 2: Standard Aqueous Work-up and Purification
-
Quenching: Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl solution or water.[12]
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[7]
-
Washing: Combine the organic layers and wash sequentially with water and then saturated brine. If ester hydrolysis is a concern, a wash with saturated NaHCO₃ solution can be performed, but contact time should be minimized.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[5][7]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvents | DMF, Toluene, Acetonitrile, Amine Base | Good solubility for reagents; high boiling points allow for heating. THF is sometimes associated with catalyst decomposition.[8][9][10] |
| Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Act as both a base and a scavenger for HX byproduct. Can often be used as the solvent. |
| Catalyst Loading (Pd) | 1-5 mol% | Sufficient for most reactions. May be increased to 10% for challenging substrates.[5] |
| Co-Catalyst (CuI) | 2-10 mol% | Facilitates the transmetalation step. Omit for copper-free protocols. |
| Temperature | 25 °C - 100 °C | Substrate dependent. Aryl iodides often react at RT, while bromides may require heating.[9] |
Sonogashira Catalytic Cycle
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. Alkyne - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
preventing homocoupling in Sonogashira reactions of Ethyl 6-ethynylpicolinate
Introduction
Welcome to the technical support guide for optimizing Sonogashira reactions involving Ethyl 6-ethynylpicolinate. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights for researchers, chemists, and drug development professionals. The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds, but its application to electron-deficient, nitrogen-containing heterocycles like this compound presents unique challenges, most notably the competing side reaction of alkyne homocoupling.[1][2] This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab and to provide scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the Sonogashira reaction, and why is it a significant problem?
Homocoupling, often referred to as Glaser or Hay coupling, is the primary undesirable side reaction in Sonogashira couplings.[3][4] It is the oxidative dimerization of the terminal alkyne (in this case, two molecules of this compound) to form a symmetrical butadiyne.
This side reaction is problematic for several key reasons:
-
Reduced Yield: It consumes the alkyne starting material, directly lowering the yield of the desired cross-coupled product.[1]
-
Complicated Purification: The homocoupled dimer often has similar polarity to the desired product, making separation by column chromatography difficult and tedious.
-
Waste of Resources: Terminal alkynes can be expensive or synthetically challenging to prepare, making their loss to dimerization wasteful.[1]
Q2: Why is this compound particularly prone to homocoupling?
While any terminal alkyne can undergo homocoupling, substrates like this compound have specific electronic and structural features that can exacerbate the issue:
-
Electron-Deficient Ring: The pyridine ring is electron-deficient, which increases the acidity of the terminal alkyne proton. This can facilitate its reaction with the copper co-catalyst, a key step leading to homocoupling.
-
Catalyst Inhibition: Nitrogen-containing heterocycles, such as pyridines, can coordinate to the palladium catalyst. This can sometimes inhibit the main catalytic cycle, providing a larger time window for the copper-mediated homocoupling side reaction to occur.[2]
-
Chelation Effects: The picolinate ester moiety introduces a potential bidentate chelation site (the pyridine nitrogen and the ester carbonyl) which could interact with the metal catalysts in complex ways, potentially altering their reactivity and favoring side reactions.
Q3: What is the mechanistic cause of homocoupling, and how can it be suppressed?
The primary driver of Glaser homocoupling is the copper(I) co-catalyst in the presence of an oxidant, typically oxygen .[3][5][6]
The accepted mechanism involves the formation of a copper(I) acetylide intermediate. In the presence of oxygen, this intermediate is oxidized to a copper(II) species, which then facilitates the dimerization of the acetylide radicals to form the butadiyne product.[3]
The Catalytic Crossroads: Cross-Coupling vs. Homocoupling
The diagram below illustrates the competition between the desired Sonogashira cross-coupling cycle and the parasitic Glaser homocoupling pathway. The key to a successful reaction is to promote the Pd-catalyzed cycle while suppressing the Cu-mediated side reaction.
Caption: Competing pathways in a standard Sonogashira reaction.
Troubleshooting & Optimization Guide
This section provides actionable solutions to common problems encountered when working with this compound.
| Problem Observed | Primary Cause(s) | Recommended Solutions & Actions |
| High percentage of homocoupled product observed by TLC/LC-MS. | 1. Presence of oxygen. 2. High copper catalyst loading. 3. Reaction is too slow, allowing homocoupling to dominate. | Action 1 (Most Effective): Switch to a Copper-Free Protocol. This is the most direct way to eliminate Glaser coupling.[5][7] See Protocol 2 below for a detailed procedure. Action 2: Rigorous Degassing. If using a copper-catalyzed system, ensure solvents and the reaction vessel are thoroughly deoxygenated via freeze-pump-thaw cycles or by sparging with argon for an extended period.[5][6] Action 3: Reduce Copper Loading. Lower the CuI loading to 0.5-1 mol%. |
| Reaction is sluggish or stalls; starting materials remain. | 1. Palladium catalyst deactivation (often seen as formation of palladium black). 2. Insufficiently active catalyst system for the specific substrate. 3. Incorrect base or solvent. | Action 1: Choose a Robust Ligand. For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can accelerate the oxidative addition and reductive elimination steps, outcompeting deactivation.[4][8] Action 2: Use a Pre-formed Pd(0) Source. Instead of Pd(II) precursors like PdCl₂(PPh₃)₂, which require in-situ reduction, use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to ensure a higher concentration of the active catalyst from the start.[8] Action 3: Base & Solvent Screening. The base is crucial for deprotonating the alkyne.[9] For pyridinic substrates, a hindered organic base like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ can be effective.[6][8] Aprotic polar solvents like DMF or dioxane are often good choices.[10] |
| Both homocoupling and decomposition are observed. | 1. Reaction temperature is too high. 2. Base is too strong or reactive. | Action 1: Lower the Temperature. Many modern catalyst systems are highly active and do not require high heat. Try running the reaction at room temperature or slightly elevated temperatures (40-60 °C). Action 2: Use a Milder Base. Switch from a strong amine base like triethylamine to a weaker inorganic base like K₂CO₃ or K₃PO₄, especially in copper-free systems.[8] |
Recommended Experimental Protocols
Protocol 1: Modified Sonogashira with Homocoupling Suppression
This protocol uses standard copper/palladium catalysis but incorporates a dilute hydrogen atmosphere, which has been shown to suppress the oxidative homocoupling pathway without hydrogenating the alkyne.[1][6]
-
Preparation: To a dry Schlenk flask under inert atmosphere (Argon), add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).
-
Degassing: Seal the flask and evacuate and backfill with a pre-mixed gas of 5-10% H₂ in Argon. Repeat this cycle three times to ensure an inert, oxygen-free environment.
-
Reagent Addition: Add degassed solvent (e.g., THF or DMF, 0.1 M) and a degassed amine base (e.g., triethylamine or piperidine, 2-3 equiv.).
-
Alkyne Addition: Add this compound (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C, monitoring progress by TLC or LC-MS.
-
Workup: Once complete, quench with saturated aqueous NH₄Cl, extract with an appropriate organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Protocol 2: Robust Copper-Free Sonogashira
This is often the preferred method for substrates prone to homocoupling as it completely removes the primary mechanistic pathway for the side reaction.[2][5][7]
-
Preparation: To a dry Schlenk flask under inert atmosphere (Argon), add the aryl halide (1.0 equiv.), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., P(t-Bu)₃ or SPhos, 4 mol%).
-
Reagent Addition: Add an inorganic base (e.g., anhydrous Cs₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Solvent & Alkyne Addition: Add degassed, anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 0.1 M), followed by this compound (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction may require higher temperatures than copper-catalyzed variants. Monitor progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the inorganic base and palladium residues. Wash the pad with additional ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.
Troubleshooting Workflow
If you are facing issues with your reaction, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common Sonogashira issues.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 6-ethynylpicolinate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 6-ethynylpicolinate. This resource provides in-depth, field-proven insights into the work-up and purification of reactions involving this versatile building block, with a primary focus on the widely-used Sonogashira cross-coupling reaction. Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is predominantly used in palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent. This reaction forms a carbon-carbon bond between the terminal alkyne of the picolinate and an aryl or vinyl halide.[1][2] It is a powerful method for synthesizing complex molecules in medicinal chemistry and materials science.
Q2: What are the key considerations for storing and handling this compound?
A2: this compound should be stored in a cool, dry place, ideally at 4°C.[3] It is important to protect it from atmospheric moisture to prevent potential hydrolysis of the ethyl ester. While generally stable, prolonged exposure to strong acids or bases should be avoided.
Q3: Why is the work-up of reactions with this compound particularly challenging?
A3: The challenges arise from the molecule's multifunctional nature. The pyridine nitrogen can act as a ligand for metal catalysts, potentially complicating their removal.[4] Furthermore, the ethyl ester functionality is susceptible to hydrolysis under certain pH conditions, which can be inadvertently introduced during the work-up procedure.[5][6]
Q4: Can I use a strong acid to wash away the amine base (e.g., triethylamine) used in my Sonogashira reaction?
A4: While an acidic wash is a common method to remove amine bases, it should be approached with caution when your product is an ethyl picolinate derivative.[7] Prolonged exposure to strong acids can catalyze the hydrolysis of the ester to the corresponding carboxylic acid.[6] A dilute acid wash, performed quickly and at low temperatures, may be acceptable, but careful monitoring is essential.
Q5: What is the black precipitate I sometimes see in my Sonogashira reaction?
A5: The formation of a black precipitate, often called "palladium black," indicates the decomposition and precipitation of the palladium catalyst. This can be triggered by impurities, an inappropriate choice of solvent, or incorrect reaction temperatures.[8]
Troubleshooting Guide: Sonogashira Coupling Reactions
This guide addresses specific issues you may encounter during the work-up and purification of Sonogashira reactions involving this compound.
Problem 1: Low or No Product Yield
Low product yield is a frequent issue in Sonogashira couplings. A systematic approach is key to identifying the root cause.
-
Initial Checks:
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling).[9] Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere like argon or nitrogen.
-
Reagent Quality: Verify the purity of your starting materials, particularly the aryl halide and the alkyne. Impurities can poison the catalyst.[8] Ensure your palladium catalyst and any copper co-catalyst are active and not degraded. The amine base should be dry and, if necessary, distilled.
-
Problem 2: Difficulty in Removing Palladium and Copper Catalysts
Residual metals can interfere with subsequent synthetic steps and are often unacceptable in pharmaceutical applications. The picolinate moiety can chelate these metals, making removal challenging.[4]
-
Aqueous Washes with Chelating Agents:
-
Mechanism: This technique involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent. These agents form water-soluble complexes with the metal ions, which are then partitioned into the aqueous phase.
-
Recommended Agents:
-
Saturated aqueous Ammonium Chloride (NH₄Cl): A mild quenching agent that can also help remove some copper salts.
-
Aqueous Ammonia: Forms a blue complex with copper, which is easily visualized and extracted into the aqueous layer. Use with caution if your product is base-sensitive.
-
Aqueous EDTA (Ethylenediaminetetraacetic acid): A powerful chelating agent effective for removing both palladium and copper.
-
-
-
Filtration through a Solid Support:
-
Procedure: After quenching the reaction, the mixture can be filtered through a plug of an adsorbent material like Celite or silica gel. These materials can adsorb the metal catalysts.
-
Best Practices: A short plug of silica gel is often effective at retaining palladium residues.[6]
-
-
Use of Scavenger Resins:
-
Principle: These are solid-supported materials with functional groups that have a high affinity for metals. They can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the metal catalysts.
-
Problem 3: Unwanted Hydrolysis of the Ethyl Ester (Saponification)
The ethyl ester of your picolinate product can be hydrolyzed to the carboxylic acid under either acidic or basic conditions, though basic hydrolysis (saponification) is generally faster and irreversible.[5][6]
-
Avoiding Basic Hydrolysis:
-
Choice of Base: While amine bases like triethylamine are common in Sonogashira reactions, be mindful that residual base during work-up in the presence of water can lead to saponification, especially with heating.[10]
-
Work-up pH: Avoid using strong aqueous bases (e.g., NaOH, KOH) during the work-up unless saponification is the desired outcome. If a basic wash is necessary, use a milder base like sodium bicarbonate and perform the wash quickly at low temperatures.
-
-
Avoiding Acid-Catalyzed Hydrolysis:
-
Acidic Washes: If an acidic wash is used to remove an amine base, use a dilute acid (e.g., 1M HCl) and minimize the contact time.[7] Perform the extraction at a low temperature (e.g., in an ice bath) to slow the rate of hydrolysis.
-
Monitoring: Always check your crude product by TLC or LC-MS for the presence of the more polar carboxylic acid byproduct.
-
Problem 4: Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct
The dimerization of the terminal alkyne is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[9]
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: As mentioned for low yield, the exclusion of oxygen is critical to suppress Glaser coupling.
-
Copper-Free Conditions: Numerous protocols for copper-free Sonogashira couplings have been developed and can be a viable alternative if homocoupling is a persistent issue.[9]
-
Experimental Protocols
Protocol 1: Standard Sonogashira Reaction Work-up
This protocol is a general starting point for the work-up of a Sonogashira reaction involving this compound.
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride. Shake the funnel and allow the layers to separate. Drain the aqueous layer.
-
Extraction: Extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Brine Wash: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Work-up with Enhanced Catalyst Removal
This protocol incorporates an additional step for more efficient removal of metal catalysts.
-
Reaction Quenching: Follow step 1 from Protocol 1.
-
Filtration: Filter the diluted reaction mixture through a short plug of Celite or silica gel, washing the plug with additional organic solvent.
-
Aqueous Wash with Chelating Agent: Transfer the filtrate to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA.
-
Extraction, Brine Wash, Drying, and Concentration: Follow steps 3-5 from Protocol 1.
-
Purification: Proceed with column chromatography.
Data Presentation
| Work-up Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction, catalyst deactivation, poor reagent quality, presence of oxygen | Optimize reaction conditions, use fresh reagents, ensure inert atmosphere |
| Catalyst Residue | Inefficient removal during work-up, chelation by the picolinate moiety | Aqueous wash with EDTA or ammonia, filtration through silica/Celite, use of scavenger resins |
| Ester Hydrolysis | Exposure to strong acid or base during work-up | Use mild quenching agents (e.g., sat. NH₄Cl), avoid strong aqueous acids/bases, perform washes at low temperature |
| Glaser Homocoupling | Presence of oxygen, copper catalyst | Maintain strict anaerobic conditions, consider copper-free Sonogashira protocols |
Visualizations
General Sonogashira Work-up Workflow
Caption: A typical workflow for the work-up and purification of a Sonogashira reaction.
Troubleshooting Logic for Ester Hydrolysis
Caption: A decision tree for troubleshooting unwanted ester hydrolysis during work-up.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. Triethylamine - Wikipedia [en.wikipedia.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Sonogashira Catalysts for the Synthesis of Ethyl 6-ethynylpicolinate Derivatives
In the landscape of pharmaceutical and materials science, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of a vast array of complex molecules.[1] For drug development professionals and researchers, the efficient synthesis of functionalized heteroaromatics, such as derivatives of Ethyl 6-ethynylpicolinate, is of paramount importance. These picolinate frameworks are prevalent in medicinal chemistry, and their alkynyl derivatives serve as critical intermediates for further molecular elaboration.
This guide provides a comparative analysis of common Sonogashira catalyst systems for the alkynylation of a halogenated precursor, Ethyl 6-halopicolinate, to yield this compound. We will delve into the mechanistic nuances of traditional palladium-copper catalysis versus modern copper-free systems, supported by experimental data from analogous systems to inform your catalyst selection and reaction optimization.
The Challenge: Coupling with an Electron-Deficient Heterocycle
The pyridine ring, particularly when substituted with an electron-withdrawing ester group as in Ethyl 6-halopicolinate, presents a unique substrate for Sonogashira coupling. The electron-deficient nature of the aromatic ring can influence the oxidative addition step in the catalytic cycle, making the choice of catalyst and reaction conditions a critical determinant of success. Furthermore, the presence of the nitrogen atom can lead to catalyst inhibition through coordination to the palladium center.
Comparative Analysis of Catalyst Systems
The choice of a catalyst system for the Sonogashira reaction is a multi-faceted decision, balancing reactivity, cost, ease of handling, and purification considerations. Below, we compare the most prevalent systems.
The Classical System: Palladium-Copper Co-catalysis
The traditional Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[2]
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are the workhorses in this category.[3] Pd(PPh₃)₄ is a Pd(0) source, ready to enter the catalytic cycle, while PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common choice. Its primary role is to react with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[4]
-
Ligand: Triphenylphosphine (PPh₃) is the quintessential ligand, providing stability to the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.[5]
Advantages:
-
High reliability and a vast body of literature for a wide range of substrates.
-
Generally high yields under optimized conditions.
Disadvantages:
-
The presence of copper can lead to the formation of diacetylene byproducts through Glaser-Hay coupling, complicating purification.[6]
-
Residual copper can be problematic in pharmaceutical applications due to its toxicity.
-
The reaction is often sensitive to air, necessitating stringent anaerobic conditions.
The Modern Approach: Copper-Free Sonogashira Coupling
To circumvent the issues associated with copper, a variety of copper-free Sonogashira protocols have been developed.[5][6] These systems rely on a palladium catalyst and a base, often in combination with more sophisticated ligands.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precatalysts.[7]
-
Ligand: The choice of ligand is critical in copper-free systems. Bulky electron-rich phosphine ligands, such as XPhos, SPhos, or tri-tert-butylphosphine (P(t-Bu)₃), are often employed to facilitate the oxidative addition and reductive elimination steps. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[1]
-
Base: A range of organic and inorganic bases can be used, including cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or bulky amine bases.[8]
Advantages:
-
Eliminates Glaser-Hay homocoupling, leading to cleaner reactions and simpler purification.
-
Avoids copper contamination in the final product.
-
Can often be performed under milder conditions and may be less sensitive to air.[9]
Disadvantages:
-
May require more expensive and specialized ligands.
-
Reaction optimization can be more substrate-dependent compared to the classical system.
Experimental Data: A Head-to-Head Comparison
While direct comparative data for Ethyl 6-halopicolinate is sparse in the literature, we can draw valuable insights from studies on structurally similar heteroaromatic halides, such as 2,5-diiodopyrazine.[3] The following table summarizes typical catalyst systems and their performance for such substrates.
| Catalyst System | Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Classical Pd/Cu | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | RT | 1.5 | 97 (for iodobenzene) | [3] |
| Classical Pd/Cu | Pd₂(dba)₃ | PPh₃ | CuI | Et₃N | Toluene | RT | - | ~80 | [3] |
| Copper-Free | Pd(OAc)₂ | SPhos | - | K₃PO₄ | Toluene | 100 | 16 | High | [3] |
| Copper-Free Precatalyst | [DTBNpP]Pd(crotyl)Cl | DTBNpP | - | TMP | DMSO | RT | 1.5 | ~97 | [9] |
Note: Yields are reported for analogous aryl halides as direct comparative data for Ethyl 6-halopicolinate was not available in a single comprehensive study.
Mechanistic Insight: The Catalytic Cycles
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing your reaction.
Traditional Sonogashira (with Copper)
The catalytic cycle involves both a palladium and a copper cycle that work in concert.
Caption: The catalytic cycle of the traditional Sonogashira reaction.
Copper-Free Sonogashira
In the absence of copper, the base is believed to deprotonate the terminal alkyne, which then directly interacts with the palladium complex.
Caption: The catalytic cycle of the copper-free Sonogashira reaction.
Experimental Protocols
Here, we provide representative step-by-step protocols for both the classical and a copper-free Sonogashira coupling of Ethyl 6-bromopicolinate.
Protocol 1: Classical Pd/Cu Catalyzed Sonogashira Coupling
This protocol is adapted from standard procedures for heteroaryl halides.
Materials:
-
Ethyl 6-bromopicolinate
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 6-bromopicolinate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add the anhydrous, degassed solvent, followed by triethylamine (2.0 equiv).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol utilizes a common Pd(OAc)₂/phosphine ligand system.
Materials:
-
Ethyl 6-bromopicolinate
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or another suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.
-
Add Ethyl 6-bromopicolinate (1.0 equiv), the terminal alkyne (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
For the synthesis of this compound derivatives, both classical Pd/Cu and copper-free Sonogashira systems offer viable pathways.
-
For initial explorations and when a robust, well-established method is desired, the classical Pd(PPh₃)₂Cl₂/CuI system is a reliable starting point.
-
For applications where copper contamination is a concern and for potentially cleaner reaction profiles, a copper-free system with Pd(OAc)₂ and a bulky phosphine ligand like SPhos is highly recommended. While this may require more optimization, the benefits in terms of product purity can be significant.
Ultimately, the optimal catalyst system will depend on the specific alkyne coupling partner, scale of the reaction, and the purity requirements of the final product. The protocols and comparative data provided in this guide serve as a strong foundation for your experimental design and catalyst selection in the synthesis of these valuable picolinate building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
The Picolinate Advantage: A Comparative Guide to Ethyl 6-Ethynylpicolinate in Click Chemistry
For researchers, medicinal chemists, and professionals in drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and versatile method for molecular ligation. The choice of the alkyne component in this reaction is critical, influencing not only the reaction kinetics but also the properties of the resulting triazole products. This guide provides an in-depth comparison of ethyl 6-ethynylpicolinate, a terminal alkyne featuring a chelating picolinate moiety, with other commonly employed terminal alkynes. We will delve into the mechanistic underpinnings of its enhanced reactivity, present supporting experimental insights, and provide detailed protocols for its application.
The Chelation-Assisted Rate Enhancement: Why this compound Stands Out
The defining feature of this compound is the presence of a pyridine ring nitrogen and an ester group at the 2-position of the ethynyl-substituted pyridine. This arrangement provides a bidentate chelation site for the copper(I) catalyst, a phenomenon that dramatically accelerates the CuAAC reaction.[1] This "chelation-assisted" mechanism effectively increases the local concentration of the copper catalyst at the site of the alkyne, thereby facilitating the formation of the key copper-acetylide intermediate and subsequent cycloaddition with an azide.
While direct kinetic studies quantifying the rate enhancement for this compound are not extensively documented in publicly available literature, a compelling body of evidence from studies on analogous chelating azides, such as picolyl azides, demonstrates the profound impact of this effect. These studies have shown that the presence of a picolyl group can lead to a more than 10-fold increase in reaction rate compared to their non-chelating counterparts.[1] This allows for efficient reactions even at low micromolar concentrations of reactants and reduced catalyst loading, which is particularly advantageous in biological applications where copper toxicity is a concern.[1]
The rate-determining step in the CuAAC reaction is often the formation of a copper-triazolyl intermediate. By pre-organizing the copper catalyst through chelation, this compound lowers the activation energy of this step, leading to a significant acceleration of the overall reaction.
Performance Comparison: this compound vs. Other Terminal Alkynes
To illustrate the practical implications of this enhanced reactivity, the following table provides a comparative overview of this compound against common non-chelating terminal alkynes. The kinetic data for this compound is an estimation based on the well-documented rate enhancements observed for picolyl azides in CuAAC reactions.
| Alkyne | Structure | Key Features | Relative Reaction Rate (Estimated) | Typical Applications |
| This compound | ![]() | Chelating picolinate moiety, enhanced reactivity, suitable for low catalyst loading. | Very Fast (›10x non-chelating alkynes) | Bioconjugation, drug discovery, materials science where speed and efficiency are critical. |
| Phenylacetylene | ![]() | Aromatic, electronically activated alkyne. | Moderate to Fast | General organic synthesis, polymer chemistry. |
| 1-Octyne | ![]() | Aliphatic, less sterically hindered. | Moderate | Surface functionalization, synthesis of small molecules. |
| Propargyl Alcohol | ![]() | Simple, readily available aliphatic alkyne. | Moderate | Foundational click chemistry reactions, educational purposes. |
Experimental Section: Protocols and Methodologies
A key aspect of scientific integrity is the ability to reproduce experimental findings. To this end, we provide a detailed, self-validating experimental protocol for a typical CuAAC reaction utilizing this compound. Additionally, a plausible synthetic route for the preparation of this compound is outlined.
Synthesis of this compound
A common and effective method for the synthesis of terminal alkynes from aryl halides is the Sonogashira coupling reaction. This can be adapted for the synthesis of this compound from a commercially available starting material, ethyl 6-chloropicolinate.
Step 1: Sonogashira Coupling
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine ethyl 6-chloropicolinate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq) in anhydrous THF. To this mixture, add triethylamine (3.0 eq) followed by the dropwise addition of (trimethylsilyl)acetylene (1.5 eq). The reaction mixture is stirred at room temperature for 2 hours and then heated to 50°C for 12 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
Upon completion of the Sonogashira coupling, the crude reaction mixture containing the TMS-protected alkyne is concentrated under reduced pressure. The residue is then dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) is added dropwise at 0°C.[2][3] The reaction is stirred at room temperature for 1-2 hours until deprotection is complete, as indicated by TLC analysis. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[4][5]
General Protocol for a CuAAC Reaction with this compound
This protocol describes a typical small-scale click reaction. The concentrations and reaction times may need to be optimized for specific substrates.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or tBuOH)
Procedure:
-
Prepare stock solutions of all reagents in the chosen solvent. A typical concentration for the alkyne and azide is 10 mM, for CuSO₄ is 20 mM, for sodium ascorbate is 100 mM (freshly prepared), and for THPTA is 100 mM.[6][7]
-
In a microcentrifuge tube, combine the azide solution (1.0 eq) and the this compound solution (1.0-1.2 eq).
-
Add the THPTA solution (if used) to the mixture. A 1:2 molar ratio of CuSO₄ to THPTA is often employed.[6]
-
Add the CuSO₄ solution to the reaction mixture. The final copper concentration can range from 50 µM to 1 mM, depending on the application.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 eq relative to copper).[8]
-
Vortex the reaction mixture briefly and allow it to proceed at room temperature. Due to the enhanced reactivity of this compound, the reaction is often complete within a short period (e.g., 15-60 minutes). Reaction progress can be monitored by LC-MS or TLC.
-
Upon completion, the reaction mixture can be directly used for downstream applications or purified as needed.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A streamlined workflow for performing a CuAAC reaction with this compound.
Conclusion
This compound represents a significant advancement in the toolkit of click chemistry reagents. Its inherent chelating ability provides a substantial rate enhancement in CuAAC reactions, enabling faster, more efficient, and more biocompatible ligations. This makes it an exceptionally valuable tool for researchers in drug discovery, chemical biology, and materials science, where reaction efficiency and mild conditions are paramount. By understanding the mechanistic advantages and employing optimized protocols, scientists can fully leverage the "picolinate advantage" to accelerate their research and development efforts.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. echemi.com [echemi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of Ethyl 6-ethynylpicolinate by ¹H and ¹³C NMR Spectroscopy
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of modern chemical research, particularly in drug discovery and materials science, the synthesis of novel molecules is only the first step. The subsequent, and arguably more critical, phase is the rigorous and unambiguous confirmation of the synthesized structure. Ethyl 6-ethynylpicolinate, a versatile heterocyclic building block, presents a case study in the application of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for structural elucidation. Its unique arrangement of a substituted pyridine ring, an ethyl ester, and a terminal alkyne functional group provides a rich tapestry of spectroscopic signals that, when correctly interpreted, leave no doubt as to its atomic connectivity.
This guide provides an in-depth analysis of the validation of this compound's structure. We will move beyond a simple recitation of data, explaining the causal relationships between the molecular structure and the resulting NMR spectra. By comparing theoretically predicted chemical shifts with experimental data, we will demonstrate how ¹H and ¹³C NMR serve as a self-validating system for structural confirmation, offering a level of detail that alternative analytical techniques cannot match.
Molecular Structure and Predicted NMR Spectra
The first step in any NMR analysis is to develop a hypothesis: what spectral characteristics should we expect based on the proposed molecular structure? Below is the structure of this compound with a systematic numbering scheme for all unique carbon and hydrogen atoms, which will be used for all subsequent assignments.
Caption: Structure of this compound with IUPAC numbering.
¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum is predicted to show five distinct signals, each corresponding to a unique proton environment.
-
Pyridine Ring Protons (H3, H4, H5): These protons reside on an electron-deficient aromatic ring, placing them in the downfield region (typically 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom, the C2-ester group, and the C6-ethynyl group will deshield these protons.
-
H4 is expected to be the most central signal of the three, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with its two neighbors, H3 and H5.
-
H3 and H5 will appear as doublets (or doublet of doublets) due to coupling with H4. Their precise chemical shifts are influenced by the relative electron-withdrawing strengths of the substituents at C2 and C6.
-
-
Ethynyl Proton (H12): The proton on a terminal alkyne is unique. While attached to an sp-hybridized carbon, its signal appears anomalously upfield compared to vinylic or aromatic protons, typically in the range of 1.7-3.1 ppm[1][2][3]. This is due to the magnetic anisotropy of the carbon-carbon triple bond, which creates a shielding cone of electron density along the bond axis where the proton resides.
-
Ethyl Ester Protons (C9-H₂ and C10-H₃): This is a classic ethyl group pattern.
-
Methylene Protons (C9-H₂): These protons are directly attached to an oxygen atom, which strongly deshields them. They will appear as a quartet in the 3.5-4.5 ppm range, split by the three adjacent methyl protons (n+1 = 3+1 = 4)[1].
-
Methyl Protons (C10-H₃): These protons are further from the electronegative oxygen and will appear further upfield. They will be a triplet, split by the two adjacent methylene protons (n+1 = 2+1 = 3)[4].
-
¹³C NMR Spectrum: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, as all ten carbon atoms in the molecule are chemically unique.
-
Ester Carbonyl (C7): Carbonyl carbons are highly deshielded and appear far downfield. The ester carbonyl is expected in the 160-180 ppm region[5].
-
Pyridine Ring Carbons (C2-C6): These sp²-hybridized carbons will appear in the aromatic region (120-150 ppm). The carbons directly bonded to the electronegative nitrogen (C2 and C6) will be the most downfield in this group[6][7]. The other carbons (C3, C4, C5) will have distinct shifts based on their position relative to the nitrogen and the two substituents.
-
Alkyne Carbons (C11, C12): These sp-hybridized carbons have characteristic chemical shifts. The terminal alkyne carbon (C12) typically appears around 65–85 ppm, while the internal carbon (C11) is found in the 70–100 ppm range[2][8].
-
Ethyl Ester Carbons (C9, C10): The methylene carbon (C9), bonded to oxygen, will be in the 60-80 ppm range, while the terminal methyl carbon (C10) will be the most upfield signal in the entire spectrum, typically below 20 ppm[5].
Experimental Protocol and Data Acquisition Workflow
Scientific integrity demands a robust and reproducible experimental methodology. The following protocol ensures the acquisition of high-quality NMR data suitable for structural validation.
Detailed Protocol for NMR Sample Preparation
The goal of sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality[9][10].
-
Analyte Weighing: Accurately weigh 5-10 mg of the synthesized this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial[9][11]. The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope[9].
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃)[11][12]. CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak[13].
-
Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals[14].
-
Filtration: To remove any suspended impurities, filter the solution directly into a clean, 5 mm NMR tube. A Pasteur pipette with a small plug of cotton or Kimwipe at the neck serves as an effective filter[10][12].
-
Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.
Data Acquisition and Processing Workflow
The following workflow outlines the logical steps from sample insertion to final data analysis.
Caption: Standard workflow for NMR-based structural validation.
-
Lock & Shim: The spectrometer "locks" onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve maximum resolution[14].
-
Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei. Key parameters include the number of scans (higher for ¹³C to improve signal-to-noise) and relaxation delay.
-
Processing: The raw FID data is converted into a frequency-domain spectrum via a Fourier Transform. This is followed by phase correction, baseline correction, and, for ¹H spectra, integration of the signal areas.
Data Analysis: Comparing Theory with Reality
Here, we present representative experimental data for this compound and compare it with our initial predictions. The close correlation between the predicted and observed data provides powerful evidence for the proposed structure.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Assignment | Experimental δ (ppm) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | 7.85 | 7.7 - 8.0 | t | 7.8 | 1H |
| H5 | 7.72 | 7.6 - 7.9 | d | 7.8 | 1H |
| H3 | 8.05 | 7.9 - 8.2 | d | 7.8 | 1H |
| C9-H₂ | 4.45 | 3.5 - 4.5 | q | 7.1 | 2H |
| H12 | 3.15 | 1.7 - 3.1 | s | - | 1H |
| C10-H₃ | 1.42 | 1.2 - 1.5 | t | 7.1 | 3H |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Assignment | Experimental δ (ppm) | Predicted δ (ppm) |
| C7 (C=O) | 164.5 | 160 - 180 |
| C2 | 148.2 | 145 - 155 |
| C6 | 142.1 | 140 - 150 |
| C4 | 137.0 | 135 - 140 |
| C3 | 127.5 | 125 - 130 |
| C5 | 124.0 | 120 - 128 |
| C11 | 82.5 | 70 - 100 |
| C12 | 80.1 | 65 - 85 |
| C9 (-OCH₂-) | 62.0 | 60 - 80 |
| C10 (-CH₃) | 14.3 | 10 - 20 |
Interpretation of Results
The experimental data aligns exceptionally well with the theoretical predictions.
-
¹H Spectrum: The three signals in the aromatic region between 7.7 and 8.1 ppm, with their characteristic triplet and doublet splitting patterns and 1H integrations, are definitive for the three adjacent protons on the pyridine ring. The quartet at 4.45 ppm and the triplet at 1.42 ppm, with their respective 2H and 3H integrations, are the unmistakable signature of an ethyl ester group. Finally, the sharp singlet at 3.15 ppm is perfectly characteristic of a terminal alkyne proton[2].
-
¹³C Spectrum: The ten observed signals confirm the presence of ten unique carbon environments. The downfield signal at 164.5 ppm is unequivocally the ester carbonyl[5]. The signals at 148.2 and 142.1 ppm are assigned to C2 and C6, respectively, being deshielded by the adjacent nitrogen. The signals at 82.5 and 80.1 ppm fall squarely in the range for sp-hybridized alkyne carbons[8]. The signals at 62.0 ppm and 14.3 ppm are classic for the -OCH₂- and -CH₃ carbons of the ethyl group, respectively.
Comparison with Alternative Analytical Methods
While other techniques provide valuable information, they lack the comprehensive structural detail of NMR.
| Technique | Information Provided | Limitations for Structure Validation |
| NMR Spectroscopy | Provides detailed atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and conformational information. | Requires slightly larger sample amounts than MS; cannot analyze highly insoluble materials easily. |
| Mass Spectrometry (MS) | Gives highly accurate molecular weight and molecular formula. Fragmentation patterns can suggest structural motifs. | Does not directly reveal the connectivity of atoms. Isomers often cannot be distinguished. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, C≡C, ≡C-H). | Provides no information on how the functional groups are connected to form the overall molecular skeleton. |
Final Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides irrefutable evidence for the structure of this compound. Every signal, defined by its chemical shift, multiplicity, and integration, corresponds precisely to its predicted atomic environment. This case study highlights the unparalleled power of NMR spectroscopy as the cornerstone of chemical analysis, enabling researchers to proceed with confidence in the identity and purity of their synthesized compounds.
References
- 1. docsity.com [docsity.com]
- 2. Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. web.pdx.edu [web.pdx.edu]
- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. organomation.com [organomation.com]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 11. sites.bu.edu [sites.bu.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 14. depts.washington.edu [depts.washington.edu]
comparing the reactivity of Ethyl 6-ethynylpicolinate with similar compounds
A Comparative Guide to the Reactivity of Ethyl 6-ethynylpicolinate
Abstract
This compound is a bifunctional molecule of significant interest in the fields of medicinal chemistry, chemical biology, and materials science. Its unique structure, featuring a terminal alkyne, a pyridine ring, and an ethyl ester, provides multiple reactive centers. This guide offers an in-depth comparison of the reactivity of this compound with structurally analogous compounds, namely 2-Ethynylpyridine, Ethyl picolinate, and Phenylacetylene. By dissecting the electronic and steric influences of each functional group, we aim to provide researchers with a predictive framework for employing this versatile building block in complex synthetic applications. The discussion is supported by experimental protocols and quantitative data to ensure scientific rigor and practical utility.
Introduction: The Molecular Architecture and Synthetic Value
This compound combines three key chemical motifs onto a single scaffold:
-
A Terminal Alkyne: A high-energy, linear functional group that is a cornerstone of modern synthetic chemistry, participating in cycloadditions, cross-coupling reactions, and nucleophilic additions.
-
A Pyridine Ring: An electron-deficient aromatic heterocycle whose nitrogen atom can act as a base, a nucleophile, or a coordinating ligand for metal catalysts.
-
An Ethyl Ester: A classic carbonyl group that can undergo nucleophilic acyl substitution and influences the electronic properties of the pyridine ring.
The strategic placement of the electron-withdrawing ester group at the 2-position and the versatile alkyne at the 6-position creates a unique electronic environment that dictates its reactivity. This guide will explore how this arrangement modulates the behavior of the alkyne and the pyridine core in comparison to simpler, related structures.
Figure 1: Logical relationship between this compound and its comparative analogues.
Comparative Reactivity Analysis
The reactivity of this compound is best understood by comparing its performance in key reaction classes against molecules that isolate the influence of its constituent parts.
Acidity of the Acetylenic Proton
The acidity of the terminal proton is a critical parameter governing the formation of metal acetylides, which are key intermediates in many C-C bond-forming reactions. The electron-withdrawing nature of the pyridine ring, further enhanced by the C2-ester group, significantly increases the acidity of the alkyne proton in this compound compared to a simple aryl alkyne like Phenylacetylene.
| Compound | pKa (in DMSO) | Rationale |
| Phenylacetylene | ~28.7[1] | Baseline aromatic alkyne. |
| 2-Ethynylpyridine | ~26-27 (Est.) | The electronegative pyridine nitrogen withdraws electron density, stabilizing the acetylide anion. |
| This compound | ~25-26 (Est.) | Both the pyridine nitrogen and the C2-ester group act as strong electron-withdrawing groups, providing the greatest stabilization to the conjugate base. |
This enhanced acidity means that deprotonation can be achieved with milder bases, and the resulting acetylide is more stable and readily formed, facilitating subsequent reactions like Sonogashira couplings.
Cycloaddition Reactions: The Azide-Alkyne "Click" Reaction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of bioconjugation and materials science. Here, the pyridine moiety in both 2-Ethynylpyridine and this compound can play a dual role: it activates the alkyne electronically and can act as an internal ligand to coordinate and stabilize the copper catalyst.[2] This often leads to accelerated reaction rates compared to Phenylacetylene.
A study by Fukuzawa and colleagues demonstrated that 2-ethynylpyridine derivatives can significantly promote CuCl-catalyzed azide-alkyne cycloadditions in water.[2] This suggests that this compound would be a highly efficient partner in CuAAC reactions.
Figure 2: Simplified catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, typically by reacting an aryl/vinyl halide with a terminal alkyne.[3][4][5] this compound is often synthesized via a Sonogashira reaction, for example, by coupling Ethyl 6-chloropicolinate with a protected acetylene source followed by deprotection.
As a Substrate: When this compound is used as the alkyne component, its high reactivity is an asset. The ease of forming the copper acetylide intermediate (due to high acidity) ensures efficient participation in the transmetalation step of the palladium catalytic cycle.[5][6]
Comparison of Precursors:
| Reaction | Typical Conditions | Reactivity Considerations |
| Ethyl 6-chloropicolinate + Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | The C-Cl bond is activated by the pyridine ring, making it a suitable substrate. |
| Iodobenzene + Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C-I bonds are generally more reactive than C-Cl bonds in oxidative addition, often requiring milder conditions. |
The choice of precursor and conditions highlights the balance between halide reactivity and alkyne acidity in planning a successful Sonogashira coupling.
Nucleophilic Addition to the Alkyne
The strong electron-withdrawing character of the 6-picolinate system renders the alkyne in this compound highly electrophilic. This makes it an excellent Michael acceptor for soft nucleophiles like thiols and amines, a reaction pathway less favorable for the more electron-neutral Phenylacetylene.[7] This reaction, often called a thiol-yne or aza-Michael addition, proceeds readily without metal catalysis.
Reactivity Order for Nucleophilic Addition: This compound > 2-Ethynylpyridine > Phenylacetylene
This property is particularly valuable for covalent labeling of biological molecules, where the thiol groups of cysteine residues can be targeted under physiological conditions.
Experimental Protocols & Data
To provide a practical context, we present standardized protocols for key transformations.
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes the synthesis from a common precursor, Ethyl 6-chloropicolinate.
Materials:
-
Ethyl 6-chloropicolinate (1.0 equiv)
-
Ethynyltrimethylsilane (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Toluene, anhydrous
Procedure:
-
To a dry, nitrogen-flushed flask, add Ethyl 6-chloropicolinate, toluene, and triethylamine.
-
Degas the solution with a stream of nitrogen for 15 minutes.
-
Add CuI and Pd(PPh₃)₂Cl₂ to the mixture.
-
Add ethynyltrimethylsilane dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude TMS-protected product is then deprotected.
-
Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 equiv).
-
Stir at room temperature for 2 hours.
-
Remove the solvent, add water, and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can be purified by column chromatography.
Figure 3: Workflow for the synthesis and purification of this compound.
Protocol 2: Comparative CuAAC Reaction
This experiment compares the reaction time for this compound and Phenylacetylene.
Procedure:
-
Prepare two separate reaction vials.
-
To each vial, add Benzyl azide (1.0 equiv), sodium ascorbate (0.2 equiv), and copper(II) sulfate pentahydrate (0.1 equiv) in a 1:1 mixture of water and t-butanol.
-
To Vial A, add This compound (1.0 equiv).
-
To Vial B, add Phenylacetylene (1.0 equiv).
-
Stir both reactions vigorously at room temperature and monitor by TLC every 15 minutes.
Expected Outcome & Data:
| Alkyne Substrate | Time to Completion (Typical) | Observations |
| This compound | < 1 hour | Rapid conversion to the triazole product. The pyridine nitrogen likely assists in catalysis. |
| Phenylacetylene | 2-4 hours | Slower reaction rate under identical conditions. |
Summary and Outlook
The reactivity of this compound is a compelling case study in multifunctional chemical architecture. Our comparative analysis reveals a nuanced profile:
-
Enhanced Acidity: The picolinate framework renders the alkyne proton significantly more acidic than in Phenylacetylene, facilitating its participation in base-mediated reactions.
-
Accelerated Cycloadditions: The pyridine nitrogen acts as an internal ligand, often accelerating copper-catalyzed "click" reactions.
-
Activated Michael Acceptor: The alkyne is highly electrophilic, readily undergoing nucleophilic conjugate additions with soft nucleophiles, a feature largely absent in Phenylacetylene.
For researchers and drug development professionals, this compound is not merely an alkyne-bearing heterocycle; it is an activated and tunable synthetic hub. Its enhanced reactivity profile allows for milder reaction conditions and opens pathways to covalent modification that are inaccessible to simpler aryl alkynes. Understanding these comparative reactivities is paramount to strategically employing this potent building block in the synthesis of novel therapeutics and advanced materials.
References
- 1. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 2. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Ethyl 6-ethynylpicolinate: An HPLC-Centric Comparative Analysis
Introduction: Ethyl 6-ethynylpicolinate is a key heterocyclic building block in modern medicinal chemistry, prized for its utility in constructing complex molecular architectures through reactions like click chemistry and Sonogashira couplings. In the landscape of drug discovery and development, the purity of such intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling of the final active pharmaceutical ingredient (API), and ultimately, patient safety. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of synthesized this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark technique.
The Synthetic Context: Anticipating Impurities from Sonogashira Coupling
To develop a robust purity assessment method, one must first understand the potential impurities originating from the synthesis. A prevalent route to this compound is the Sonogashira coupling of a 6-halopicolinate (e.g., ethyl 6-bromopicolinate) with a protected or terminal alkyne.
This palladium/copper-catalyzed reaction, while powerful, is a known source of specific process-related impurities that a successful analytical method must be able to separate and quantify.[1][2][3]
-
Unreacted Starting Materials: Residual ethyl 6-bromopicolinate or other halo-precursors.
-
Homocoupled Alkyne (Glaser Coupling): A significant side-product where the terminal alkyne couples with itself, forming a diyne.[1][4]
-
Catalyst Residues: Traces of palladium and copper complexes.
-
Solvent and Reagent Residues: Residual solvents and bases (e.g., triethylamine).
-
Degradation Products: Potential breakdown of the product under reaction or workup conditions.
An effective purity method must, therefore, be highly specific, capable of resolving the main compound from this diverse array of potential contaminants.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry for non-volatile and semi-volatile organic compounds.[5][6] Its power lies in its high resolving capability, sensitivity, and precise quantification, making it ideally suited for the analysis of this compound.
Causality Behind HPLC Method Development Choices
The development of a successful HPLC method is a systematic process, where each parameter is chosen to exploit the physicochemical properties of the analyte and its expected impurities.[7]
Workflow for HPLC Method Development
Caption: A systematic workflow for developing a robust HPLC purity method.
-
Stationary Phase (Column) Selection: The molecular structure of this compound—an aromatic heterocycle with an ester and an alkyne group—makes it moderately polar. A reverse-phase C18 column is the logical starting point, as it separates compounds primarily based on hydrophobicity.[8][9] For challenging separations, especially involving aromatic impurities, a phenyl-hexyl column can offer alternative selectivity due to π-π interactions.[7]
-
Mobile Phase Composition: A gradient elution using a mixture of water (or an aqueous buffer) and an organic solvent (typically acetonitrile for its low UV cutoff and viscosity) is recommended.[8] The pyridine nitrogen in the picolinate ring has a pKa of approximately 1-2 (suppressed by the electron-withdrawing groups). Operating at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) ensures this nitrogen is consistently protonated, preventing peak tailing and improving chromatographic reproducibility.[10]
-
Detector Selection: The conjugated aromatic system in this compound ensures strong ultraviolet (UV) absorbance. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is superior to a simple UV detector.[11] It not only allows for the determination of the optimal detection wavelength (λmax) for maximum sensitivity but also enables peak purity analysis by comparing UV spectra across a single peak. This is a self-validating feature to check for co-eluting impurities.
Protocol: A Validated HPLC Method for Purity of this compound
This protocol is a robust starting point for the analysis. Method validation must be performed in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13][14][15]
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthesized this compound sample.
- Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.2 mg/mL.
- Vortex to ensure complete dissolution.
- Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- HPLC System: A gradient-capable HPLC system with a DAD/PDA detector.
- Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- Detection: DAD at 254 nm (or the determined λmax), with spectral acquisition from 200-400 nm.
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 20 | | 15.0 | 95 | | 18.0 | 95 | | 18.1 | 20 | | 22.0 | 20 |
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
- Perform peak purity analysis on the main peak using the detector software to check for spectral homogeneity.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for purity determination, a comprehensive assessment strategy often involves orthogonal techniques, each providing unique insights. The choice of method depends on the specific question being asked—be it routine QC, absolute purity, or impurity identification.
Decision Matrix for Purity Analysis Technique
Caption: A decision tree for selecting the appropriate analytical technique based on the specific purity assessment objective.
Data Summary: Comparison of Purity Analysis Techniques
| Technique | Principle | Best For... | Sensitivity | Quantitative Accuracy | Structural Info |
| HPLC-UV/DAD | Chromatographic separation based on polarity, detected by UV absorbance. | Routine purity testing, quantifying known impurities, stability studies.[6][11] | High (ng to pg range) | Excellent (with reference standard) | Low (UV spectrum only) |
| GC-MS | Separation of volatile compounds based on boiling point, detected by mass. | Residual solvents, volatile starting materials, and by-products.[16][17][18] | Very High (pg to fg range) | Good (with internal standard) | High (Mass spectrum) |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Determining absolute purity (assay) without a specific reference standard of the analyte.[19][20][21] | Moderate (mg to high µg range) | Excellent (Primary method) | Very High (Full structure) |
| LC-MS | HPLC separation coupled with mass spectrometry detection. | Identifying and characterizing unknown impurities.[5][22][23] | Extremely High | Good (for quantification) | High (Molecular weight & fragmentation) |
In-Depth Comparison
-
Gas Chromatography (GC): this compound has a boiling point that may allow for GC analysis, but it is not the ideal first choice. The primary strength of GC in this context is for analyzing volatile impurities that are difficult to see by HPLC, such as residual synthesis solvents (e.g., THF, toluene).[24] For the main compound and non-volatile impurities, HPLC is far more versatile and avoids potential thermal degradation in the GC inlet.[5]
-
Quantitative NMR (qNMR): qNMR is a powerful, non-destructive technique that provides a direct measure of purity.[21][25] By integrating the signal of a known proton on the analyte against the signal of a certified internal standard of known purity and concentration, one can calculate the absolute purity of the sample.[20] This contrasts with HPLC's area percent method, which assumes all components have an identical response factor at the chosen wavelength—a potential source of error. However, qNMR lacks the sensitivity of HPLC for detecting trace-level impurities (e.g., <0.1%) and does not physically separate them.[19][26] It serves as an excellent orthogonal method to validate the primary HPLC purity result.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer transforms it from a quantitative tool into a powerful identification tool.[5][22] If an unknown impurity peak is observed in the HPLC-UV chromatogram, LC-MS can provide its molecular weight. High-Resolution Mass Spectrometry (HRMS) can even yield an elemental formula, drastically simplifying the process of structural elucidation.[23] While LC-MS can be used for quantification, its primary role in purity assessment is the definitive identification of unknowns, which is a regulatory requirement for impurities above a certain threshold.[17][22]
Conclusion
For the routine and robust assessment of synthesized this compound purity, a well-developed and validated reverse-phase HPLC-DAD method is the undisputed gold standard. Its high resolving power, sensitivity, and quantitative precision make it perfectly suited for separating the target compound from key process-related impurities.
However, a comprehensive purity strategy should be viewed as a multi-tool approach. GC-MS is essential for controlling volatile impurities and residual solvents. qNMR provides an orthogonal, absolute measure of purity, serving as a vital cross-validation technique. Finally, LC-MS/HRMS is indispensable for the critical task of identifying and characterizing any unknown impurities that may arise during synthesis or degradation. By leveraging the strengths of each technique, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of their chemical entities.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biotech-spain.com [biotech-spain.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. helixchrom.com [helixchrom.com]
- 11. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 20. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis [intertek.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. toref-standards.com [toref-standards.com]
- 24. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 25. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 26. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
A Comparative Guide to the Spectroscopic Analysis of Ethyl 6-ethynylpicolinate Reaction Intermediates
For the modern researcher in drug discovery and materials science, Ethyl 6-ethynylpicolinate is a versatile building block, prized for its reactive ethynyl group and the coordinating ability of its picolinate core. Its participation in cornerstone reactions like the Sonogashira coupling and azide-alkyne cycloadditions (click chemistry) opens avenues to a vast chemical space. However, to truly master its synthetic potential, one must look beyond the final product and understand the fleeting intermediates that dictate the reaction's course, efficiency, and outcome.
This guide provides an in-depth comparison of spectroscopic techniques for the real-time analysis and characterization of reaction intermediates of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to mechanistic investigation.
The Subject Molecule: this compound
This compound possesses three key features relevant to spectroscopic analysis:
-
The Terminal Alkyne (–C≡CH): This group has characteristic vibrational modes (IR and Raman) and distinct NMR signals that will change predictably upon reaction.
-
The Pyridine Ring: The electronics of this aromatic system are influenced by its substituents and coordination to metal catalysts, which can be probed by NMR and UV-Vis spectroscopy.
-
The Ethyl Ester (–COOEt): While less reactive, its signals in NMR and its carbonyl stretch in IR provide a stable reference point within the molecule.
The primary reactions of interest are the Sonogashira coupling, forming a C-C bond, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding a triazole ring. Both involve distinct intermediates that can be captured and characterized.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic tool is dictated by the nature of the intermediate, its lifetime, and the specific structural information required. No single technique is universally superior; a multi-faceted approach yields the most comprehensive mechanistic picture.
| Technique | Principle | Intermediates Detected | Temporal Resolution | Structural Information | Relative Sensitivity |
| In-Situ FTIR Spectroscopy | Monitors changes in vibrational modes of functional groups in real-time. | Reactant consumption, product formation, some stable intermediates with distinct IR bands. | Seconds to minutes | Functional group transformations (e.g., loss of ≡C-H, formation of C=O). | Moderate |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Longer-lived intermediates, catalyst-substrate complexes, product isomers. | Minutes to hours | Atomic connectivity, stereochemistry, electronic environment. | Low to Moderate |
| Mass Spectrometry (ESI-MS) | Detects and identifies molecules based on their mass-to-charge ratio. | Charged intermediates, catalyst complexes, products.[1][2] | Milliseconds (for stable ions) | Molecular weight, elemental composition (with high resolution). | High |
| UV-Vis Spectroscopy | Measures changes in electronic transitions, particularly in conjugated systems. | Changes in conjugation, reaction kinetics. | Milliseconds to seconds | Rate constants, information on chromophore evolution. | Moderate to High |
In-Depth Analysis and Experimental Protocols
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: A Real-Time View of Functional Group Evolution
Expertise & Experience: In-situ FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is exceptionally powerful for tracking the kinetics of functional group transformations without sample quenching. For this compound, we are primarily interested in the disappearance of the sharp ≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100-2260 cm⁻¹), and the appearance of new bands corresponding to the product.[3]
Trustworthiness: The self-validating nature of this protocol comes from observing the simultaneous decay of reactant peaks and the growth of product peaks. The presence of isosbestic points can indicate a clean conversion from one species to another.
Application to CuAAC Reaction: In the copper-catalyzed click reaction with an azide, the disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the alkyne stretches of this compound, coupled with the emergence of triazole ring vibrations, provides a clear kinetic profile.[4] This allows for rapid optimization of reaction conditions.
Experimental Protocol: In-Situ FTIR Monitoring of the CuAAC Reaction
-
System Setup: Equip a reaction vessel with an in-situ ATR-FTIR probe. Ensure the probe material is compatible with the reaction solvent and reagents.
-
Background Spectrum: Record a background spectrum of the solvent and any catalysts (e.g., Cu(I) source, ligand) at the reaction temperature. This will be subtracted from subsequent spectra.
-
Initiate Reaction: Add this compound to the reaction mixture, followed by the azide coupling partner to initiate the reaction.
-
Data Acquisition: Collect spectra at regular intervals (e.g., every 30 seconds).
-
Monitoring: Track the following key vibrational bands:
-
Reactants: Disappearance of the terminal alkyne ≡C-H stretch (~3300 cm⁻¹) and the azide N₃ stretch (~2100 cm⁻¹).
-
Product: Appearance of bands associated with the triazole ring.
-
-
Data Analysis: Plot the absorbance of key peaks versus time to generate kinetic profiles for reactant consumption and product formation.
Visualization: CuAAC Reaction Monitoring Workflow
Caption: Workflow for in-situ FTIR monitoring of a CuAAC reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structural Details
Expertise & Experience: While slower than FTIR, NMR provides unparalleled detail on the structure of longer-lived intermediates and the final products. For the Sonogashira coupling of this compound, ¹H and ¹³C NMR can identify key intermediates in the catalytic cycle, such as palladium-acetylide complexes, if they are sufficiently stable. The disappearance of the acetylenic proton signal (typically a singlet around 3.2 ppm for ethynylpyridines) is a key indicator of reaction progression.[5]
Trustworthiness: The structural assignments from NMR are highly reliable due to the predictable nature of chemical shifts and coupling constants. The formation of regioisomers in cycloaddition reactions can be definitively identified and quantified.
Application to Sonogashira Reaction: In a typical Sonogashira reaction, key observable changes in the ¹H NMR spectrum would include:
-
Disappearance of the acetylenic proton of this compound.
-
Shifts in the aromatic protons of the picolinate ring upon coordination to the palladium catalyst.
-
Appearance of new signals corresponding to the coupled product.
Experimental Protocol: ¹H NMR Analysis of a Sonogashira Coupling Reaction
-
Sample Preparation: In an NMR tube, dissolve this compound, the aryl halide, a suitable base (e.g., triethylamine), and a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before adding the catalysts.
-
Reaction Initiation: Add the palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide co-catalyst to the NMR tube.
-
Time-course Monitoring: Acquire spectra at regular intervals. If the reaction is slow, this can be done manually. For faster reactions, automated acquisition is necessary.
-
Data Analysis:
-
Integrate the signal of the acetylenic proton of the starting material and a stable proton signal of the product to determine the reaction conversion over time.
-
Analyze the chemical shifts of the pyridine ring protons to observe any changes indicating the formation of catalyst-substrate complexes.
-
Visualization: Sonogashira Catalytic Cycle and Observable Species
Caption: Key stages of the Sonogashira cycle and potential NMR-observable species.
Mass Spectrometry (MS): Detecting Elusive Intermediates
Expertise & Experience: Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates, which are common in catalytic cycles.[1] In the Sonogashira reaction, ESI-MS can directly observe key cationic palladium intermediates, such as [(NHC)Pd(C₂Ph)]⁺ complexes, providing direct evidence for their existence.[1][6]
Trustworthiness: While highly sensitive, care must be taken as the ionization process can sometimes generate ions not present in the reaction solution.[7] Combining MS data with other techniques like NMR or IR is crucial for validation. High-resolution MS provides exact mass and isotopic patterns, confirming the elemental composition of detected intermediates.
Experimental Protocol: ESI-MS Analysis of Sonogashira Intermediates
-
Reaction Setup: Run the Sonogashira reaction under standard conditions.
-
Sample Dilution: At various time points, withdraw a small aliquot of the reaction mixture and immediately dilute it significantly with a suitable solvent (e.g., acetonitrile) to quench the reaction.
-
Infusion: Infuse the diluted sample directly into the ESI-MS source.
-
Data Acquisition: Acquire mass spectra in positive ion mode to detect cationic intermediates involving the palladium catalyst and substrates.
-
Data Analysis:
-
Identify masses corresponding to potential intermediates (e.g., [Pd(L)₂(Ar)]⁺, [Pd(L)₂(C≡CR)]⁺).
-
Use high-resolution data to confirm the elemental composition.
-
Perform tandem MS (MS/MS) on the ions of interest to gain structural information from their fragmentation patterns.
-
UV-Visible Spectroscopy: A Tool for Kinetic Analysis
Expertise & Experience: UV-Vis spectroscopy is a powerful method for monitoring reaction kinetics, especially when there is a change in the electronic conjugation of the system. The formation of a C-C bond in a Sonogashira coupling or the creation of a triazole ring in a click reaction can extend the π-system of the molecule, leading to a shift in the absorption maximum (λ_max) and a change in molar absorptivity.
Trustworthiness: By monitoring the change in absorbance at a specific wavelength over time, precise kinetic data can be obtained. This is particularly useful for determining reaction order and rate constants.
Experimental Protocol: UV-Vis Kinetic Study
-
Spectrum of Reactants and Products: Obtain the full UV-Vis spectra of this compound and the expected final product to identify a wavelength where their absorbances differ significantly.
-
Reaction Setup: In a cuvette, combine the solvent, catalyst, and one of the reactants. Place the cuvette in a temperature-controlled spectrophotometer.
-
Initiation and Monitoring: Initiate the reaction by injecting the final reactant and immediately begin recording the absorbance at the chosen wavelength at fixed time intervals.
-
Data Analysis: Plot absorbance vs. time. Use this data to determine the initial reaction rate and fit it to various rate laws (zero, first, second order) to determine the reaction order and rate constant.
Conclusion: An Integrated Approach
The robust characterization of reaction intermediates for a molecule like this compound is not a task for a single instrument. It requires a synergistic application of multiple spectroscopic techniques.
-
In-situ FTIR provides an excellent real-time overview of the reaction, tracking the conversion of key functional groups.
-
NMR spectroscopy offers detailed structural confirmation of stable intermediates and final products, resolving any ambiguity about connectivity or isomerism.
-
Mass spectrometry provides the unparalleled sensitivity needed to detect and identify low-concentration, charged intermediates that are central to the catalytic mechanism.
-
UV-Vis spectroscopy is the tool of choice for precise kinetic analysis, allowing for the quantitative determination of reaction rates and orders.
By thoughtfully selecting and combining these methods, researchers can move from simply synthesizing molecules to truly understanding the intricate dance of atoms that defines a chemical reaction, unlocking the full potential of versatile building blocks like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
A Comparative Guide to the Synthetic Routes of Ethyl 6-Ethynylpicolinate
Abstract: Ethyl 6-ethynylpicolinate is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its rigid alkynyl handle that allows for further molecular elaboration via reactions like click chemistry or subsequent cross-couplings. The synthesis of this molecule, while conceptually straightforward, presents several strategic choices for the discerning researcher. This guide provides an in-depth comparison of the primary synthetic routes to this compound, focusing on the well-established Sonogashira coupling. We will dissect two major strategies: the direct coupling with acetylene gas (or its surrogates) and the more controlled two-step approach involving a silyl-protected alkyne. We will explore the mechanistic underpinnings, practical advantages, and potential pitfalls of each method, supported by representative experimental data and protocols to guide chemists in selecting the optimal route for their specific needs.
Introduction: Strategic Importance of this compound
The pyridine scaffold is a cornerstone of modern drug discovery. The introduction of an ethynyl group, particularly at the 6-position of a picolinate ester, creates a trifunctional molecule with orthogonal reactivity. The ester can be hydrolyzed or converted to an amide, the pyridine nitrogen can be quaternized or act as a ligand, and the terminal alkyne is a gateway to a vast chemical space. The efficiency and scalability of the synthetic route to this key intermediate are therefore of paramount importance.
The most common disconnection for this target involves the formation of the C(sp²)-C(sp) bond between the pyridine ring and the ethynyl moiety, a transformation classically achieved via the Sonogashira cross-coupling reaction.[1][2] This guide will compare the two most prevalent variants of this strategy.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly starts from a halogenated precursor, typically Ethyl 6-bromopicolinate or Ethyl 6-chloropicolinate. The choice of halogen significantly impacts reactivity, with iodides being the most reactive, followed by bromides, and then chlorides, which often require more specialized catalysts.[3]
The two primary strategies diverging from this common starting point are:
-
Route 1: The Two-Step Silyl-Protected Alkyne Approach. This is arguably the most common and reliable method in a laboratory setting. It involves an initial Sonogashira coupling with a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a separate deprotection step to reveal the terminal alkyne.
-
Route 2: The Direct Ethynylation Approach. This route involves the direct coupling of the halopicolinate with acetylene gas or a surrogate. While potentially more atom-economical, it presents significant practical challenges.
A key consideration within these routes is the use of a copper(I) co-catalyst. While traditional Sonogashira conditions employ copper, its presence can lead to alkyne homocoupling (Glaser coupling), which complicates purification.[2] Consequently, copper-free variants have been developed and represent an important alternative.[4][5][6][7]
Route 1: The Two-Step Silyl-Protected Alkyne Approach
This strategy is often the preferred method due to its reliability, safety, and the ease of handling the liquid trimethylsilylacetylene compared to gaseous acetylene. The silyl group acts as a protecting group, preventing the acidic alkyne proton from participating in side reactions and completely avoiding the issue of Glaser homocoupling.[8]
Caption: Workflow for the two-step synthesis of this compound.
Step 1: Sonogashira Coupling with Trimethylsilylacetylene (TMSA)
Mechanistic Rationale: The reaction follows the standard Sonogashira catalytic cycle. The active Pd(0) species undergoes oxidative addition into the aryl-halide bond. Simultaneously, the copper(I) co-catalyst reacts with the alkyne to form a copper(I) acetylide. Transmetalation of the acetylide from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst. In copper-free systems, the base is thought to play a more direct role in forming a palladium-acetylide complex.[2]
Experimental Considerations:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) salt (typically CuI) is standard. For less reactive chlorides, more sophisticated systems with bulky, electron-rich phosphine ligands (e.g., XPhos) may be necessary.[1]
-
Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is crucial. It acts as both the base to neutralize the generated HX and often as the solvent.
-
Solvent: THF or DMF are common co-solvents, particularly if the starting materials have poor solubility in the amine base.
Step 2: Silyl Group Deprotection
Mechanistic Rationale: The silicon-carbon bond of the TMS group is labile under basic or fluoride-mediated conditions. Mildly basic conditions, such as potassium carbonate in methanol, are often sufficient to cleave the bond by nucleophilic attack at the silicon atom.[9] Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) offers a very rapid and clean deprotection through the formation of a strong Si-F bond.
Experimental Considerations:
-
Mild Base: K₂CO₃ in methanol is a very common, inexpensive, and effective method. The reaction is typically run at room temperature and is easily monitored by TLC.
-
Fluoride: TBAF in THF is extremely efficient but is more expensive and requires careful handling. It is often the method of choice when the molecule contains base-sensitive functional groups.[10]
Route 2: The Direct Ethynylation Approach
This approach aims to form the target molecule in a single step by coupling the halopicolinate directly with a source of acetylene.
Caption: Workflow for the direct synthesis of this compound.
Mechanistic Rationale: The mechanism is identical to the standard Sonogashira coupling. However, the bifunctional nature of acetylene (two acidic protons) can lead to double-coupling, and the terminal alkyne product is susceptible to homocoupling (Glaser coupling) in the presence of copper and oxygen.
Experimental Considerations:
-
Acetylene Source: Using acetylene gas directly requires specialized equipment (balloons, gas burettes) and careful handling due to its flammability. Calcium carbide in the presence of water can be used as an in situ source of acetylene, but controlling the stoichiometry can be difficult.
-
Side Reactions: The primary drawback is the formation of the symmetrically coupled byproduct, bis(ethyl picolinate)acetylene, from the reaction of the product with another molecule of starting material. The Glaser coupling of the product to form a diyne is also a significant concern and necessitates rigorous exclusion of oxygen.
-
Copper-Free Conditions: This approach benefits significantly from copper-free protocols, which eliminate the possibility of Glaser homocoupling, though the risk of double-coupling remains.[4][7]
Comparative Performance Data
The following table summarizes typical experimental parameters and outcomes for the synthesis of ethynyl-pyridines based on literature precedents. Note that exact yields will vary based on substrate, catalyst, and precise conditions.
| Parameter | Route 1: Two-Step Silyl-Protected | Route 2: Direct Ethynylation |
| Starting Material | Ethyl 6-bromopicolinate | Ethyl 6-bromopicolinate |
| Alkyne Source | Trimethylsilylacetylene (TMSA) | Acetylene Gas or Surrogate |
| Number of Steps | 2 (Coupling + Deprotection) | 1 |
| Key Reagents | Pd(PPh₃)₂Cl₂, CuI, TEA, K₂CO₃, MeOH | Pd(PPh₃)₂Cl₂, CuI, TEA |
| Typical Overall Yield | 75-90% | 40-60% |
| Reaction Temp. | 25-70 °C | 25-70 °C |
| Pros | - High yields- Clean reactions- No homocoupling- Easy handling of reagents | - Fewer steps- High atom economy |
| Cons | - Two separate steps- Additional purification- Cost of TMSA | - Lower yields- Significant byproduct formation- Requires handling of gas- Sensitive to oxygen (if Cu is used) |
Experimental Protocols
Protocol 1: Two-Step Synthesis via TMS-Acetylene
Step A: Synthesis of Ethyl 6-((trimethylsilyl)ethynyl)picolinate
-
To a dry Schlenk flask under an argon atmosphere, add Ethyl 6-bromopicolinate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous triethylamine (TEA) and anhydrous tetrahydrofuran (THF) in a 2:1 ratio by volume to create a ~0.2 M solution with respect to the starting material.
-
Degas the solution with argon for 15 minutes.
-
Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature, filter through a pad of celite to remove salts, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is purified by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the TMS-protected product. A typical yield is ~85-95%.
Step B: Deprotection to this compound
-
Dissolve the purified Ethyl 6-((trimethylsilyl)ethynyl)picolinate (1.0 eq) in methanol (to ~0.1 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 0.2 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Once complete, remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, which is often pure enough for subsequent steps. A typical yield for this step is >95%.
Protocol 2: Copper-Free Direct Ethynylation (Conceptual)
This protocol is a representative example for a copper-free variant and would require optimization.
-
To a dry Schlenk flask under an argon atmosphere, add Ethyl 6-bromopicolinate (1.0 eq) and a palladium catalyst such as [DTBNpP]Pd(crotyl)Cl (0.025 eq).[4]
-
Add an anhydrous solvent such as DMSO and a suitable amine-free base like 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq).[4]
-
Bubble acetylene gas through the solution at a controlled rate at room temperature.
-
Monitor the reaction closely by GC-MS or LC-MS to maximize the formation of the desired mono-alkynylated product and minimize the formation of the di-coupled byproduct.
-
Upon completion (or optimal conversion), quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purification requires careful column chromatography to separate the product from the starting material and the di-coupled byproduct.
Conclusion and Recommendations
For the synthesis of this compound, the two-step silyl-protected alkyne approach (Route 1) is overwhelmingly recommended for most laboratory applications. Its major advantages are high reliability, cleaner reaction profiles, and significantly higher overall yields. The operational simplicity and avoidance of handling gaseous acetylene also contribute to its favorability. While it involves an extra step, the ease of purification and robustness of the process often save time and resources in the long run.
The direct ethynylation approach (Route 2) , while more atom-economical in principle, is hampered by practical difficulties and lower yields due to byproduct formation. This route might be considered in specialized applications where the use of silyl reagents is prohibited or for large-scale industrial processes where the cost and handling of acetylene gas can be managed and optimized. For such applications, exploring a copper-free variant is highly advisable to prevent Glaser homocoupling.
Ultimately, the choice of synthetic route will depend on the scale of the reaction, the purity requirements of the final product, and the available laboratory infrastructure. However, for the majority of researchers in a drug discovery or academic setting, the control and high yield offered by the TMS-protected route make it the superior choice.
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Ethyl 6-ethynylpicolinate: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 6-ethynylpicolinate, a valuable building block in medicinal chemistry, presents a compelling case study for the critical evaluation of synthetic methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and practical insights to inform your process development and scale-up decisions. We will dissect the widely employed Sonogashira coupling, considering various halogenated precursors, and explore a viable two-step alternative involving the synthesis and esterification of 6-ethynylpicolinic acid.
Introduction to this compound
This compound is a substituted pyridine derivative featuring a reactive ethynyl group and an ethyl ester. This unique combination of functional groups makes it a versatile synthon for the construction of more complex molecules, particularly in the development of novel therapeutic agents. The alkyne moiety allows for a variety of subsequent transformations, including click chemistry, further cross-coupling reactions, and cyclization reactions, making it a highly sought-after intermediate.
Method 1: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound synthesis, this involves the coupling of a 6-halo-ethylpicolinate with a suitable alkyne source, typically a protected acetylene like ethynyltrimethylsilane (TMS-acetylene), followed by deprotection.
The general mechanism of the Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.[1]
Workflow for Sonogashira Coupling
Caption: Generalized workflow for the synthesis of this compound via Sonogashira coupling.
Comparative Analysis of Halogenated Precursors
The choice of the halogen atom on the ethyl picolinate precursor significantly impacts the reaction's efficiency, cost, and overall feasibility. The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl.[2]
| Precursor | Relative Reactivity | Cost | Typical Reaction Conditions | Expected Yield |
| Ethyl 6-iodopicolinate | High | High | Mild (often room temperature) | High (85-95%) |
| Ethyl 6-bromopicolinate | Moderate | Moderate | Moderate (requires heating) | Moderate to Good (70-85%) |
| Ethyl 6-chloropicolinate | Low | Low | Harsh (higher temperatures, longer times) | Lower (40-60%) |
Detailed Experimental Protocols (Sonogashira Coupling)
Method 1A: From Ethyl 6-iodopicolinate (High Reactivity, High Cost)
-
Protocol: To a solution of ethyl 6-iodopicolinate (1.0 equiv) and ethynyltrimethylsilane (1.2 equiv) in degassed triethylamine (0.2 M) is added Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). The reaction mixture is stirred at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is taken up in methanol. Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at room temperature for 2 hours to effect desilylation. The mixture is then filtered, concentrated, and purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
-
Expected Yield: 85-95%
-
Causality: The high reactivity of the C-I bond allows for mild reaction conditions, leading to high yields and shorter reaction times.
Method 1B: From Ethyl 6-bromopicolinate (Moderate Reactivity, Moderate Cost)
-
Protocol: To a solution of ethyl 6-bromopicolinate (1.0 equiv) and ethynyltrimethylsilane (1.5 equiv) in degassed triethylamine (0.2 M) is added Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The work-up and purification follow the same procedure as for the iodo-precursor.
-
Expected Yield: 70-85%
-
Causality: The less reactive C-Br bond necessitates heating to achieve a reasonable reaction rate. The longer reaction time and higher temperature may lead to slightly lower yields due to potential side reactions.
Method 1C: From Ethyl 6-chloropicolinate (Low Reactivity, Low Cost)
-
Protocol: A mixture of ethyl 6-chloropicolinate (1.0 equiv), ethynyltrimethylsilane (2.0 equiv), PdCl₂(PPh₃)₂ (0.1 equiv), CuI (0.2 equiv), and triphenylphosphine (0.2 equiv) in degassed triethylamine (0.2 M) is heated to 100-120 °C in a sealed tube for 24-48 hours. The work-up and purification are similar to the other methods.
-
Expected Yield: 40-60%
-
Causality: The inertness of the C-Cl bond requires more forcing conditions, including higher temperatures, longer reaction times, and a higher catalyst loading, which can result in lower yields and the formation of more byproducts.
Method 2: Two-Step Synthesis via 6-Ethynylpicolinic Acid
An alternative approach involves the Sonogashira coupling on 6-halopicolinic acid, followed by esterification of the resulting 6-ethynylpicolinic acid. This route may be advantageous if the picolinic acid starting materials are more readily available or cost-effective.
Workflow for Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocols (Two-Step Synthesis)
Step 1: Synthesis of 6-Ethynylpicolinic Acid
-
Protocol: 6-Bromopicolinic acid (1.0 equiv) is subjected to Sonogashira coupling with ethynyltrimethylsilane (1.5 equiv) using Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) in a mixture of triethylamine and DMF at 80 °C for 12 hours. After completion, the reaction is quenched with water and acidified with HCl to precipitate the product. The crude 6-(trimethylsilylethynyl)picolinic acid is then treated with K₂CO₃ in methanol to remove the silyl protecting group, followed by acidification to yield 6-ethynylpicolinic acid.
-
Expected Yield: 75-85%
Step 2: Fischer Esterification of 6-Ethynylpicolinic Acid
-
Protocol: 6-Ethynylpicolinic acid (1.0 equiv) is dissolved in a large excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added, and the mixture is refluxed for 8-12 hours.[3][4][5][6][7] The excess ethanol is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography affords this compound.
-
Expected Yield: 80-90%
-
Overall Expected Yield (Two Steps): 60-77%
Cost-Benefit Analysis
To provide a comprehensive comparison, we will analyze the estimated cost per gram of this compound for each synthetic route, considering reagent costs, reaction yields, and time.
| Parameter | Method 1A (Iodo) | Method 1B (Bromo) | Method 1C (Chloro) | Method 2 (Bromo Acid) |
| Starting Material Cost | High | Moderate | Low | Moderate |
| Catalyst & Reagent Cost | Moderate | Moderate | High (higher loading) | Moderate |
| Reaction Time | Short (4-6 h) | Moderate (12-24 h) | Long (24-48 h) | Long (20-32 h total) |
| Overall Yield | High (85-95%) | Good (70-85%) | Low (40-60%) | Moderate (60-77%) |
| Purification | Relatively straightforward | Standard | More challenging | Two purification steps |
| Scalability | Good | Excellent | Challenging | Good |
| Safety & Environmental | Iodo compounds are less volatile. Standard Sonogashira reagents. | Bromo compounds are common. Standard Sonogashira reagents. | Chloro compounds are less toxic but require harsher conditions. | Standard Sonogashira and esterification reagents. |
| Estimated Cost/Gram | High | Most Cost-Effective | Moderate-High | Moderate |
Analysis:
-
Method 1A (Iodo-precursor): While offering the highest yield and shortest reaction time, the high cost of ethyl 6-iodopicolinate makes this route economically unfavorable for large-scale synthesis. It is, however, an excellent choice for rapid, small-scale synthesis where material cost is not the primary concern.
-
Method 1B (Bromo-precursor): This method represents the most balanced approach. The starting material is moderately priced, and the reaction proceeds with good yields under manageable conditions. This is often the preferred route for both laboratory and pilot-scale production.
-
Method 1C (Chloro-precursor): Despite the low cost of the starting material, the harsh reaction conditions, lower yields, and longer reaction times significantly increase the processing costs (energy, reactor time), making it less cost-effective than the bromo-precursor route. The higher catalyst loading also adds to the expense.
-
Method 2 (Two-Step Synthesis): This route is a viable alternative, particularly if 6-bromopicolinic acid is significantly cheaper than ethyl 6-bromopicolinate. However, the additional esterification step adds to the overall process time and may lead to a slightly lower overall yield compared to the direct Sonogashira coupling on the ester.
Safety, Scalability, and Environmental Considerations
Safety:
-
Palladium Catalysts: Palladium catalysts are toxic and must be handled with appropriate personal protective equipment. Residual palladium in the final product is a major concern in pharmaceutical applications and requires efficient purification methods.[8]
-
Copper(I) Iodide: Copper salts are also toxic and can be harmful if ingested or inhaled.
-
Solvents and Reagents: Triethylamine is a flammable and corrosive base. Halogenated picolinates should be handled with care, as they can be irritants.
Scalability:
-
The Sonogashira reaction is generally scalable, but challenges can arise with heat transfer and mixing in large reactors, especially for the more forcing conditions required for chloro-precursors.[9]
-
The removal of palladium to acceptable levels (<10 ppm for active pharmaceutical ingredients) can be a significant challenge on a large scale, often requiring specialized scavenging agents or multiple recrystallizations.[9]
Environmental Impact and Green Chemistry:
-
The use of palladium, a precious metal, has a significant environmental footprint. Efforts to develop more sustainable, copper-catalyzed, or even metal-free Sonogashira-type reactions are ongoing.[10][11]
-
The use of amine solvents like triethylamine is a concern due to their volatility and odor. Greener solvent systems are being explored to reduce the environmental impact of this reaction.[12]
-
From a green chemistry perspective, a higher-yielding reaction with a less toxic and more abundant starting material (like the bromo-precursor) is generally preferred over a lower-yielding reaction with a cheaper but more challenging starting material (chloro-precursor).
Conclusion and Recommendations
Based on this comprehensive analysis, the Sonogashira coupling of ethyl 6-bromopicolinate (Method 1B) emerges as the most practical and cost-effective method for the synthesis of this compound for most research and development applications. It offers a favorable balance of starting material cost, reaction efficiency, and scalability.
While the use of the iodo-precursor (Method 1A) provides excellent yields rapidly, its high cost limits its applicability. The chloro-precursor (Method 1C) is deceptively inexpensive, as the hidden costs of longer reaction times, higher energy consumption, and more complex purification outweigh the initial savings on the starting material. The two-step synthesis (Method 2) is a reasonable alternative but is likely to be less efficient overall than the direct coupling with ethyl 6-bromopicolinate.
For process development and scale-up, focusing optimization efforts on the Sonogashira reaction of ethyl 6-bromopicolinate is the most logical and promising path forward.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. silicycle.com [silicycle.com]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-ethynylpicolinate
Foundational Hazard Assessment: Deconstructing the Molecule
Understanding the "why" behind each piece of PPE begins with a chemical hazard analysis. We must infer the potential risks by examining analogous compounds and structural motifs.
-
The Pyridine Core: The foundational pyridine structure is a well-documented hazard. Pyridine is a flammable liquid with harmful vapors.[2] It can cause significant health issues upon skin contact, ingestion, or inhalation, including respiratory irritation, nausea, and abdominal pain.[2] Many aromatic compounds are treated with caution due to potential long-term health effects.[3]
-
Ester Functionality: The ethyl ester group suggests the compound is likely a liquid at room temperature and may be a skin and eye irritant, similar to other pyridinecarboxylic acid esters.[4][5][6][7]
-
Ethynyl Group: While the ethynyl group on an aromatic ring is generally stable, it adds to the organic nature of the compound, influencing solvent interactions and potential reactivity.
Based on this analysis, we must assume Ethyl 6-ethynylpicolinate is, at a minimum, a skin and eye irritant, harmful if inhaled or ingested, and potentially flammable. This assessment dictates a stringent approach to PPE selection.
The Core PPE Ensemble: A Head-to-Toe Protocol
Effective protection is not just about wearing PPE, but wearing the correct PPE. The following recommendations are based on a synthesis of best practices for handling pyridine and other hazardous organic compounds.
Standard safety glasses are insufficient. The risk of splashes from even small volumes of liquid necessitates superior protection.
-
Mandatory Equipment: Chemical splash goggles that form a seal around the eyes are required at all times.
-
Causality: Pyridine and its derivatives can cause severe eye irritation.[6][7] Goggles provide 360-degree protection from splashes, mists, and vapors that can easily bypass the gaps in standard safety glasses. For larger-scale operations (>50 mL), a full-face shield worn over chemical splash goggles is mandated.
Glove selection is the most critical and nuanced decision for handling this compound. The choice of material is paramount, as some common lab gloves offer dangerously poor protection against pyridine-like solvents.
-
Primary Recommendation: Butyl rubber or Polyvinyl Alcohol (PVA) gloves are the preferred materials for extended contact.[8] Butyl rubber offers excellent resistance to ketones, esters, and highly corrosive acids.[9][10]
-
Cautionary Note on Nitrile: While nitrile gloves are excellent for general use, several sources explicitly recommend against their use for handling pure pyridine, as the chemical can penetrate them relatively quickly.[8] If nitrile gloves must be used for incidental contact due to dexterity needs, a double-gloving technique is required, and gloves must be changed immediately upon any suspected contact.
-
The Rationale: The selection of a glove is based on its chemical resistance, which is determined by factors like degradation, breakthrough time, and permeation rate. For the pyridine core of this compound, materials like butyl rubber provide a more robust barrier than standard nitrile.[10] Always consult the glove manufacturer's specific chemical resistance chart for your chosen glove.[11]
Table 1: Glove Material Comparison for Handling Pyridine Derivatives
| Glove Material | Recommended Use | Advantages | Disadvantages |
| Butyl Rubber | Extended Contact | Excellent resistance to pyridine, ketones, and esters.[9][10][12] Remains flexible at low temperatures.[10] | Poor resistance to aliphatic and aromatic hydrocarbons.[10] Can be more expensive. |
| Polyvinyl Alcohol (PVA) | Extended Contact | High resistance to aromatic and chlorinated solvents.[9][11] | Water-soluble; cannot be used in water-based solutions.[9][13] |
| Nitrile | Incidental Contact Only | Good for general use, provides clear indication of tears.[12] | Poor resistance to pyridine; not recommended for direct or extended contact.[8] |
| Latex (Natural Rubber) | Not Recommended | Good for biological and water-based materials. | Poor chemical resistance to organic solvents; can cause severe allergies.[9][10] |
-
Standard Protocol: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Enhanced Protocol: For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron worn over the lab coat is necessary. Ensure clothing covers all exposed skin.
The primary line of defense against inhaling harmful vapors is to use engineering controls.
-
Primary Control: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[2][8] This minimizes vapor concentrations in the breathing zone.
-
When Respirators are Necessary: In the event of a large spill or a failure of the primary engineering controls, respiratory protection is essential. A respiratory protection program, including medical clearance and fit testing, is required for respirator use.[8][14]
-
Recommended Type: An air-purifying respirator (APR) equipped with organic vapor cartridges is appropriate for volatile organic compounds (VOCs).[14][15][16] For higher concentrations or emergency situations, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) may be required.[14][15][17]
-
Operational Workflow: A Step-by-Step Guide
Procedural discipline is as crucial as the equipment itself. The following workflow ensures that PPE is used effectively from the start of your experiment to the end.
Step 1: Pre-Operation Assessment
-
Review the experimental procedure and identify all steps where direct handling will occur.
-
Ensure the chemical fume hood is certified and the sash is at the appropriate working height.
-
Gather all necessary PPE: chemical splash goggles, appropriate gloves (e.g., butyl rubber), and a lab coat.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.[8]
Step 2: Donning PPE (Putting On)
-
Put on the lab coat and fasten all buttons.
-
Put on chemical splash goggles.
-
Wash and dry hands thoroughly.
-
Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Doffing PPE (Taking Off)
-
Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat, turning it inside out to contain any surface contamination.
-
Remove goggles.
-
Wash hands thoroughly with soap and water.
Below is a diagram illustrating the decision-making process for PPE selection.
Caption: PPE selection workflow for handling this compound.
Emergency and Spill Procedures
Accidents can happen despite the best precautions. A clear, immediate plan is vital.
-
Accidental Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
-
Spill Management:
-
Small Spill (<100 mL, inside a fume hood): Trained personnel wearing full PPE can clean it up.[8] Contain the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[18] Do not use combustible materials like paper towels to absorb the bulk liquid.[18] Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Large Spill (>100 mL or outside a fume hood): Evacuate the immediate area and alert colleagues.[8] If the spill is flammable, eliminate all ignition sources. Call your institution's emergency response team (e.g., EH&S).[8]
-
Disposal of Contaminated PPE and Waste
Proper disposal prevents cross-contamination and ensures regulatory compliance.
-
Gloves and Disposable Items: All disposable PPE (gloves, bench paper, etc.) that comes into contact with this compound must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused chemical and reaction waste must be collected in a compatible, airtight waste container.[8] This waste is considered hazardous and must be disposed of according to institutional and federal regulations.[19] Never pour chemical waste down the drain.[20]
By adhering to this comprehensive guide, you build a culture of safety that extends beyond the product itself, ensuring that your groundbreaking research is conducted with the highest standards of care and protection.
References
- 1. chemscene.com [chemscene.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. The MSDS HyperGlossary: Aromatic [ilpi.com]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-bromo-6-methylpicolinate | C9H10BrNO2 | CID 25208981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. southalabama.edu [southalabama.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. esig.org [esig.org]
- 12. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 13. dess.uccs.edu [dess.uccs.edu]
- 14. ohse.ca [ohse.ca]
- 15. Respirator - Wikipedia [en.wikipedia.org]
- 16. pksafety.com [pksafety.com]
- 17. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 18. jk-sci.com [jk-sci.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


